molecular formula C10H8BrN B1273750 1-(2-bromophenyl)-1H-pyrrole CAS No. 69907-27-3

1-(2-bromophenyl)-1H-pyrrole

Cat. No.: B1273750
CAS No.: 69907-27-3
M. Wt: 222.08 g/mol
InChI Key: GFZKXLBCEOLJJH-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZKXLBCEOLJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383774
Record name 1-(2-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69907-27-3
Record name 1-(2-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-bromophenyl)-1H-pyrrole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(2-bromophenyl)-1H-pyrrole. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles its known attributes and provides valuable context based on closely related analogues and established chemical principles. This information is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Structure and Core Properties

This compound is an aromatic heterocyclic compound. Its structure consists of a central five-membered pyrrole ring bonded to a brominated phenyl group at the nitrogen atom. The ortho-position of the bromine atom on the phenyl ring can induce specific steric and electronic effects that influence the molecule's conformation and reactivity compared to its meta- and para-isomers.

Chemical Structure:

Chemical structure of this compound (Note: This is a representative image, not from a direct experimental source.)

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyValue for this compoundNotes and Comparative Data
CAS Number 69907-27-3[1][2]A unique identifier for this specific chemical substance.
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
Boiling Point 293.9 °C at 760 mmHg[1]The boiling point of the related 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole is 320.2 °C at 760 mmHg[3].
Density 1.38 g/cm³[1]The density of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole is reported as 1.31 g/cm³[3].
Melting Point Not availableThe melting point of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole is 75-77°C[3]. The melting point of the 2-bromo isomer may differ due to variations in crystal packing.
Solubility Limited solubility in water; miscible with many organic solvents[4][5].Pyrrole and its derivatives are generally soluble in alcohols, ethers, and benzene[4]. The related 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole is soluble in methanol[3].
Appearance Likely a colorless to yellowish liquid or low-melting solid.Pyrrole itself is a colorless liquid that can darken upon exposure to air[4].

Synthesis of this compound

The synthesis of N-substituted pyrroles is well-established, with the Paal-Knorr and Clauson-Kaas reactions being two of the most common methods.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-bromoaniline[6][7][8][9][10]. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product diketone 1,4-Dicarbonyl (e.g., 2,5-dimethoxytetrahydrofuran) condensation Condensation diketone->condensation amine 2-Bromoaniline amine->condensation cyclization Intramolecular Cyclization condensation->cyclization + Acid Catalyst dehydration Dehydration cyclization->dehydration product This compound dehydration->product Spectroscopic_Workflow start Synthesized This compound nmr_prep Dissolve in CDCl₃ with TMS start->nmr_prep ftir_prep Prepare KBr pellet or use ATR start->ftir_prep ms_prep Introduce sample via GC or direct probe start->ms_prep nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq data_analysis Data Analysis and Structure Confirmation nmr_acq->data_analysis ftir_acq Acquire FT-IR Spectrum ftir_prep->ftir_acq ftir_acq->data_analysis ms_acq Acquire Mass Spectrum (EI, 70 eV) ms_prep->ms_acq ms_acq->data_analysis

References

1-(2-bromophenyl)-1H-pyrrole IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-(2-bromophenyl)-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, a representative synthetic protocol, and insights into its potential biological activities, presented in a format tailored for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is an N-arylpyrrole derivative. Its core structure consists of a pyrrole ring N-substituted with a 2-bromophenyl group. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Identifier Value
IUPAC Name This compound
CAS Number 69907-27-3[1]
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Appearance Not specified, likely a solid or oil
Boiling Point 293.9 °C at 760 mmHg[1]
Density 1.38 g/cm³[1]

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is a powerful tool for the formation of carbon-nitrogen bonds. Below is a representative experimental protocol adapted from general procedures for the N-arylation of pyrroles.

Reaction Scheme:

Materials:

  • Pyrrole

  • 1-Bromo-2-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (e.g., 2 mol%) and XPhos (e.g., 4 mol%). The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (e.g., 1.4 equivalents), pyrrole (e.g., 1.2 equivalents), and 1-bromo-2-iodobenzene (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: The reaction mixture is stirred and heated to a specified temperature (e.g., 80-110 °C) for a period of 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Note: This is a general protocol and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for optimal yield and purity.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of bromopyrrole and N-arylpyrrole derivatives has demonstrated significant potential in drug discovery, particularly as anticancer agents. Studies on related compounds suggest that they may exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One of the common mechanisms of action for anticancer compounds is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic or extrinsic pathways, often culminating in the activation of a cascade of caspase enzymes.

Below is a generalized workflow for the initial screening and mechanistic evaluation of a novel N-arylpyrrole compound for potential anticancer activity.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_target Target Identification cluster_outcome Outcome Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) Compound->Cytotoxicity Hit_Identification Hit Identification Cytotoxicity->Hit_Identification Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Hit_Identification->Apoptosis_Assay Caspase_Activity Caspase Activity Assay Apoptosis_Assay->Caspase_Activity Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for key proteins) Caspase_Activity->Pathway_Analysis Target_Engagement Target Engagement Assays Pathway_Analysis->Target_Engagement Lead_Compound Lead Compound for Further Development Target_Engagement->Lead_Compound

Caption: A generalized workflow for the evaluation of a novel compound's anticancer properties.

Many bromopyrrole compounds have been reported to possess in vitro antineoplastic activity. Some of these compounds have been shown to inhibit tumor cell proliferation by arresting the cell cycle and inducing apoptosis. The apoptotic cascade is a complex signaling pathway that is crucial in the development of novel cancer therapies.

Below is a simplified diagram of a potential apoptosis signaling pathway that could be investigated for compounds like this compound.

apoptosis_pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by a bioactive compound.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug discovery and materials science. The provided synthetic protocol offers a modern and efficient route to this molecule. While its specific biological functions are yet to be fully elucidated, the known activities of related bromopyrrole and N-arylpyrrole derivatives suggest that it may be a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research into its biological targets and mechanisms of action is warranted.

References

physical and chemical properties of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-bromophenyl)-1H-pyrrole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its properties, spectroscopic profile, and synthesis, offering a valuable resource for researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with a pyrrole ring attached to a brominated phenyl group. Its core properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈BrN--INVALID-LINK--[1]
Molecular Weight 222.08 g/mol --INVALID-LINK--[1]
Boiling Point 293.9 °C at 760 mmHg--INVALID-LINK--[1]
Density 1.38 g/cm³--INVALID-LINK--[1]
CAS Number 69907-27-3--INVALID-LINK--[1]

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related N-aryl and substituted pyrrole derivatives, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the bromophenyl group. The pyrrole protons typically appear as multiplets in the aromatic region. The protons on the bromophenyl ring will also exhibit characteristic splitting patterns in the aromatic region, influenced by the bromine substituent.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the pyrrole carbons are influenced by the nitrogen atom and the attached phenyl group. The carbons of the bromophenyl ring will also have distinct chemical shifts, with the carbon atom bonded to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching for the aromatic rings.

  • C=C stretching within the pyrrole and phenyl rings.

  • C-N stretching of the pyrrole ring.

  • C-Br stretching of the bromophenyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyrrole and phenyl rings and the presence of the bromine atom, which has two common isotopes (⁷⁹Br and ⁸¹Br), leading to a characteristic M+2 isotopic pattern for bromine-containing fragments.

Synthesis of this compound

The synthesis of N-aryl pyrroles like this compound can be achieved through several established methods in organic chemistry. Two prominent methods are the Paal-Knorr synthesis and the Ullmann condensation.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-bromoaniline.[2][3][4] This reaction is typically carried out under acidic conditions.

Experimental Protocol (General Procedure):

  • Reaction Setup: A 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran as a precursor to succinaldehyde) and 2-bromoaniline are dissolved in a suitable solvent, such as acetic acid or ethanol.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography or recrystallization to yield this compound.

Paal_Knorr_Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Intermediate Hemiaminal Intermediate 1,4-Dicarbonyl->Intermediate Reaction with 2-Bromoaniline 2-Bromoaniline 2-Bromoaniline->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Ullmann_Condensation Pyrrole Pyrrole Product This compound Pyrrole->Product Aryl_Halide 2-Bromoaryl Halide Aryl_Halide->Product Catalyst Copper Catalyst + Base Catalyst->Product Coupling Reaction

References

An In-depth Technical Guide on 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical and physical properties of 1-(2-bromophenyl)-1H-pyrrole, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and organic synthesis.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a clear overview of its key quantitative data.

PropertyValue
Molecular Formula C₁₀H₈BrN[1][2][3]
Molecular Weight 222.08 g/mol [1][2][3]
CAS Number 69907-27-3[1][2][3]
Boiling Point 293.9 °C at 760 mmHg[1]
Density 1.38 g/cm³[1]

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of this compound are crucial for its application in further research. A general synthetic procedure involves the reaction of an appropriate amine with 2,5-dimethoxytetrahydrofuran.

General Synthetic Procedure:

  • An amine (1 mmol), 2,5-dimethoxytetrahydrofuran (1.1 mmol), and a suitable acidic catalyst are combined in a reaction vessel.

  • The reaction mixture is stirred at an elevated temperature, typically around 90 °C.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The product is extracted using an organic solvent, such as ethyl acetate.

  • The solvent is evaporated, and the resulting residue is purified by column chromatography on silica gel to yield the pure this compound.

Logical Relationships

The relationship between the compound's name, its elemental composition (formula), and its calculated molecular weight is a fundamental concept in chemistry. The following diagram illustrates this logical connection.

A This compound B Molecular Formula C10H8BrN A->B is represented by C Molecular Weight 222.08 g/mol B->C calculates to

Caption: Relationship between compound name, formula, and molecular weight.

References

discovery and history of N-aryl pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the for researchers, scientists, and drug development professionals.

Introduction

The N-aryl pyrrole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Pyrrole, an electron-rich five-membered aromatic heterocycle, was first identified in 1834 from coal tar.[3] The incorporation of an aryl group on the pyrrole nitrogen atom modulates the molecule's electronic properties, conformation, and lipophilicity, leading to a diverse range of biological activities.[4] N-aryl pyrroles are core components of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their applications span a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[4][5][6] This guide provides a comprehensive overview of the historical development, key synthetic methodologies, and applications of this important class of compounds.

Historical Perspective and Discovery

The journey of N-aryl pyrrole synthesis is intrinsically linked to the development of general pyrrole synthesis methods in the late 19th century.

  • 1884: The Paal-Knorr Synthesis : The first major breakthrough came in 1884 when German chemists Carl Paal and Ludwig Knorr independently reported that 1,4-dicarbonyl compounds react with ammonia or primary amines to form pyrroles.[3][7][8] This reaction, now known as the Paal-Knorr synthesis, provided the first versatile and straightforward route to N-substituted pyrroles, including N-aryl derivatives, by using anilines as the primary amine component.[7][9]

  • 1890: The Hantzsch Pyrrole Synthesis : Shortly after, Arthur Rudolf Hantzsch developed another method involving the reaction of β-ketoesters with ammonia or primary amines and α-haloketones.[10][11] This multicomponent reaction offered a different pathway to substituted pyrroles and could be adapted for the synthesis of N-aryl pyrroles.[10][12]

  • 1952: The Clauson-Kaas Synthesis : A significant advancement for the specific synthesis of N-substituted pyrroles was made by Niels Clauson-Kaas in 1952.[13][14] This method involves the acid-catalyzed reaction of primary amines with 2,5-dialkoxytetrahydrofurans.[15][16] It has become a widely used and reliable method for preparing a large number of N-aryl pyrroles due to its operational simplicity and the availability of the starting materials.[15]

Over the 20th and 21st centuries, these classical methods have been extensively refined. Research has focused on developing greener protocols, employing novel catalysts (including Lewis acids, metal catalysts, and nano-organocatalysts), and expanding the substrate scope to synthesize highly functionalized N-aryl pyrroles.[15][16][17] Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times.[14][18]

Core Synthetic Methodologies

The synthesis of N-aryl pyrroles is dominated by several key named reactions. This section details the mechanisms, provides representative experimental protocols, and presents quantitative data for these foundational methods.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably the most common method for preparing N-aryl pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine (aniline).[3][8] The reaction is typically catalyzed by a protic or Lewis acid.[8][9]

The mechanism involves the initial formation of a hemiaminal upon attack of the aniline on a protonated carbonyl group. A subsequent intramolecular attack by the amine on the second carbonyl group forms a cyclic intermediate, which then undergoes dehydration to yield the aromatic N-aryl pyrrole.[8]

Paal_Knorr_Mechanism cluster_steps Reaction Pathway start 1,4-Dicarbonyl + Aniline (Ar-NH2) dummy1 start->dummy1 step1 Hemiaminal Formation dummy2 step1->dummy2 step2 Cyclization dummy3 step2->dummy3 step3 Dehydration product N-Aryl Pyrrole step3->product dummy1->step1 + H+ dummy2->step2 - H2O dummy3->step3 - H2O

Paal-Knorr synthesis mechanism for N-aryl pyrroles.

This protocol is adapted from a procedure used for synthesizing antimicrobial N-arylpyrrole derivatives.[19]

  • Reactant Preparation : In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq.) and the desired substituted aniline (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Catalyst Addition : Add a catalytic amount of a suitable acid, such as sulphamic acid.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation : Collect the precipitated solid product by vacuum filtration. If the product is an oil, extract it with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the crude product with water and then a cold, dilute sodium bicarbonate solution. Recrystallize the solid from a suitable solvent (e.g., ethanol) or purify via column chromatography to obtain the pure N-aryl-2,5-dimethylpyrrole.[19]

EntryAmineCatalystConditionsYield (%)Reference
1AnilineAcetic AcidReflux, 3h~85[20]
2Various anilinesSulphamic AcidRefluxGood[19]
3Various aminesIodine (I₂)Solvent-free, RT90-98[3]
4AnilinesCitric AcidN/AHigh[21]
5Aromatic aminesMgI₂·OEt₂N/AHigh[21]
Clauson-Kaas Synthesis

The Clauson-Kaas synthesis is a highly efficient method that utilizes 2,5-dimethoxytetrahydrofuran as a surrogate for a 1,4-dicarbonyl compound, which reacts with anilines in the presence of an acid catalyst.[16]

The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde intermediate in situ. This is followed by a double condensation with the aniline, cyclization, and subsequent dehydration to form the pyrrole ring.

Clauson_Kaas_Mechanism start 2,5-Dimethoxy- tetrahydrofuran hydrolysis Hydrolysis to Succinaldehyde start->hydrolysis + H2O, H+ condensation Condensation with Aniline (Ar-NH2) hydrolysis->condensation + Ar-NH2 cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration - 2H2O product N-Aryl Pyrrole dehydration->product

Clauson-Kaas synthesis pathway for N-aryl pyrroles.

This protocol is adapted from a green, microwave-assisted Clauson-Kaas procedure.[18]

  • Reaction Setup : To a 2-5 mL microwave vial equipped with a magnetic stir bar, add glacial acetic acid (4 mL).

  • Reactant Addition : Add aniline (182 µL, 2.00 mmol) followed by 2,5-dimethoxytetrahydrofuran (258 µL, 2.00 mmol).

  • Microwave Irradiation : Seal the reaction vessel and heat it under microwave irradiation for 10 minutes at 170 °C with a pre-stirring time of 20 seconds.

  • Cooling and Extraction : Cool the vial using compressed air and uncap it. Extract the aqueous layer with dichloromethane (DCM).

  • Washing : Combine the organic layers and wash them successively with 3M HCl (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Isolation : Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under vacuum to afford the product as a yellow oil.[18]

EntryAmineCatalyst/SolventConditionsTimeYield (%)Reference
1AnilineAcetic AcidMicrowave, 170°C10 min81
2SulfonamidesAcetic AcidMicrowave, 150°C30 minExcellent[18]
3Various anilinesAcetic AcidRefluxVariesVaries
4Anilinesp-chloropyridine HClDioxane, 100°CN/AN/A[16]
5Aminesnano-sulfated TiO₂Solvent-freeShort80-98[16]
Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a four-component reaction involving a β-ketoester, an α-haloketone, and a primary amine (e.g., aniline) in the presence of a base.[10][11]

The mechanism begins with the formation of an enamine intermediate from the reaction between the aniline and the β-ketoester.[10] This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the substituted N-aryl pyrrole.[12]

Hantzsch_Workflow reagents β-Ketoester + Aniline enamine Enamine Intermediate reagents->enamine Condensation attack Nucleophilic Attack enamine->attack cyclization Intramolecular Cyclization attack->cyclization Forms C-C bond haloketone α-Haloketone haloketone->attack product N-Aryl Pyrrole Product cyclization->product Dehydration

Experimental workflow for the Hantzsch pyrrole synthesis.

This protocol is adapted from a solid-phase synthesis method.[22]

  • Resin Preparation : Acetoacetylate a polystyrene Rink amide resin.

  • Enaminone Formation : Treat the acetoacetylated resin with a primary aniline to form the polymer-bound enaminone.

  • Hantzsch Reaction : Swell the resin in a suitable solvent and add an α-bromoketone. Allow the reaction to proceed until completion (monitor by testing a cleaved sample).

  • Washing : Thoroughly wash the resin with solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol to remove excess reagents.

  • Cleavage : Treat the resin with a cleavage cocktail (e.g., 20% trifluoroacetic acid in DCM) to release the pyrrole-3-carboxamide product from the solid support.

  • Isolation : Collect the filtrate and evaporate the solvent to yield the crude product, which is often of excellent purity.[22]

N-aryl pyrroles have been extensively investigated for various biological activities. The tables below summarize key quantitative data for selected compounds in different therapeutic areas.

Table 1: Antimicrobial Activity of N-Aryl Pyrrole Derivatives [19]

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Derivative 14-Cl15.6231.25
Derivative 24-F31.2562.5
Derivative 32,4-diCl7.8115.62
Levofloxacin (Std.)-0.970.48

Table 2: Antimalarial Activity of Pyrrolone Derivatives [20]

Compound IDA-Ring SubstitutionIC₅₀ (nM) vs. P. falciparum (K1)Cytotoxicity (IC₅₀, nM) vs. L6 Cells
8a 4-CF₃-phenyl2.1>30,000
8q Pyridin-3-yl1.821,000
8r Pyridin-4-yl1.411,000
8u 4-morpholinophenyl1.11,700

Table 3: GPR120 Agonist Activity for Type 2 Diabetes [5]

Compound IDStructure FeaturesGPR120 EC₅₀ (nM)GPR40 EC₅₀ (nM)
Lead Compound N-arylpyrrole core19>10,000
Reference N/A331,500

Conclusion

The field of N-aryl pyrrole chemistry has evolved significantly from its classical roots in the late 19th century. The Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses remain foundational pillars, but have been continuously adapted to meet modern synthetic demands for efficiency, diversity, and environmental sustainability. The N-aryl pyrrole scaffold is a cornerstone in drug discovery, demonstrating a remarkable breadth of biological activity. For researchers and drug development professionals, a deep understanding of the historical context and the array of synthetic tools available is crucial for designing and creating the next generation of innovative therapeutics and advanced materials based on this versatile heterocyclic system.

References

Unlocking the Therapeutic Potential of Brominated Phenylpyrroles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning research landscape surrounding brominated phenylpyrroles. This class of compounds, inspired by natural products, exhibits a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery and development in oncology, infectious diseases, inflammation, and neurodegenerative disorders. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a curated overview of key findings, detailed experimental methodologies, and a forward-looking perspective on potential research avenues.

Anticancer Activity: Targeting Cell Viability and Apoptotic Pathways

Brominated phenylpyrroles have demonstrated significant potential as anticancer agents, with studies revealing their ability to inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various brominated phenylpyrroles have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below, highlighting the potent and, in some cases, selective activity of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
PentabromopseudilinL1210 (Leukemia)0.8[1]
PentabromopseudilinMelanoma1.5[1]
(4-Bromo-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-hydroxyphenyl)methanoneA549 (Lung)7.64 ± 1.88
(4-Bromo-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-hydroxyphenyl)methanoneMCF-7 (Breast)12.02 ± 2.85
N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6)LOVO (Colon)2.8[2][3]
N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6)HeLa (Cervical)3.2[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro cytotoxicity of brominated phenylpyrroles is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

Objective: To determine the concentration of a brominated phenylpyrrole derivative that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, LOVO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Brominated phenylpyrrole compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottomed plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated phenylpyrrole compound in the complete medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate for 12-18 hours in the dark to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Induction of Apoptosis

Certain brominated phenylpyrroles induce apoptosis in cancer cells. For instance, the compound N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) has been shown to trigger apoptosis through a mechanism involving an increase in intracellular calcium levels and the activation of the caspase cascade.[2][3]

G Apoptosis Induction by a Brominated Phenylpyrrole Derivative BPP Brominated Phenylpyrrole (e.g., B6) Ca_release Increased Intracellular Ca2+ Concentration BPP->Ca_release Caspase9 Caspase-9 Activation (Cleavage) Ca_release->Caspase9 Caspase3 Caspase-3 Activation (Cleavage) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by a brominated phenylpyrrole derivative.

Antifungal Activity: Disrupting Fungal Signaling

The parent compound for many synthetic phenylpyrroles, pyrrolnitrin, is a natural antifungal agent. Brominated phenylpyrroles have been developed as potent fungicides, with their mechanism of action targeting a key signaling pathway in fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antifungal activity of brominated phenylpyrroles is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundFungal SpeciesMIC (µg/mL)Reference
PentabromopseudilinCandida albicans0.5[1]
PentabromopseudilinTrichophyton rubrum0.1[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.[5][6]

Objective: To determine the MIC of a brominated phenylpyrrole against a specific fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Brominated phenylpyrrole compound dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the brominated phenylpyrrole compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the broth medium according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a positive control (fungal inoculum in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway: Activation of the High Osmolarity Glycerol (HOG) Pathway

Phenylpyrrole fungicides are known to activate the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[7][8][9][10] This pathway is a mitogen-activated protein kinase (MAPK) cascade that regulates the response to osmotic stress. The inappropriate activation of this pathway by phenylpyrroles leads to cellular dysfunction and ultimately cell death.

G Activation of the Fungal HOG Pathway by Phenylpyrroles cluster_membrane Cell Membrane HHK Hybrid Histidine Kinase (HHK) Ypd1 Ypd1 (Histidine-containing phosphotransfer protein) HHK->Ypd1 dephosphorylates Phenylpyrrole Phenylpyrrole Fungicide Phenylpyrrole->HHK activates Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 activates Ssk2 Ssk2/22 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Glycerol Glycerol Accumulation Hog1->Glycerol CellDeath Cell Death Glycerol->CellDeath

Caption: Fungal HOG pathway activation by phenylpyrroles.

Anti-inflammatory and Neuroprotective Potential

Emerging research suggests that brominated phenylpyrroles may also possess anti-inflammatory and neuroprotective properties, opening up new avenues for therapeutic development.

Anti-inflammatory Activity

Hybrids of bromopyrrole alkaloids have been synthesized and shown to exhibit anti-inflammatory activity.

CompoundActivityIC50 (µM)Reference
4,5-Dibromo-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide (4b)H1-antihistaminic18.5[11]
4,5-Dibromo-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide (4b)5-HT3-antiserotonergic16.04[11]
4,5-Dibromo-N'-(4-methoxybenzylidene)-1H-pyrrole-2-carbohydrazide (4f)H1-antihistaminic24.05[11]
4,5-Dibromo-N'-(4-methoxybenzylidene)-1H-pyrrole-2-carbohydrazide (4f)5-HT3-antiserotonergic25.04[11]
Potential in Neurodegenerative Diseases

The inhibition of monoamine oxidase B (MAO-B) is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. Phenylpyrrole derivatives have been identified as reversible and competitive inhibitors of MAO-B.

CompoundTargetKi (µM)Reference
1-Methyl-3-phenylpyrroleMAO-B118[12]
1-Methyl-3-(4-trifluoromethylphenyl)pyrroleMAO-B1.30[12]

While the inhibitory activity of brominated phenylpyrroles on MAO-B is a promising area for further investigation, the current data on related structures suggests their potential in this therapeutic space.

Experimental Protocol: Kinase Inhibition Assay

Given that many signaling pathways in inflammation and neurodegeneration are regulated by kinases, assessing the inhibitory effect of brominated phenylpyrroles on specific kinases is a crucial area of research.

Objective: To determine the in vitro inhibitory activity of a brominated phenylpyrrole against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP

  • Brominated phenylpyrrole compound dissolved in DMSO

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the brominated phenylpyrrole compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted compound, the kinase enzyme, and the specific substrate in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G Workflow for a Kinase Inhibition Assay Start Start Prep_Comp Prepare Serial Dilutions of Brominated Phenylpyrrole Start->Prep_Comp Setup_Rxn Set up Reaction: - Compound - Kinase - Substrate Prep_Comp->Setup_Rxn Add_ATP Initiate Reaction (Add ATP) Setup_Rxn->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Detect Detect Kinase Activity (e.g., Luminescence) Incubate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for a kinase inhibition assay.

Future Research Directions and Conclusion

The diverse biological activities of brominated phenylpyrroles underscore their significant potential as a scaffold for the development of novel therapeutics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the brominated phenylpyrrole core to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

  • Mechanism of Action Elucidation: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds in different disease models.

  • In Vivo Efficacy and Safety: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic efficacy, toxicity, and pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: Investigating the potential of brominated phenylpyrroles in other disease areas where their known biological activities may be relevant, such as viral infections and parasitic diseases.

References

An In-depth Technical Guide to the Safety and Hazards of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard data for 1-(2-bromophenyl)-1H-pyrrole (CAS Number: 69907-27-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development. This document focuses on presenting the available data in a structured format, including detailed tables and workflow diagrams, to facilitate easy access and comprehension of the core safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various experimental and storage conditions.

PropertyValue
CAS Number 69907-27-3
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Boiling Point 110 °C
Density 1.38±0.1 g/cm³ (Predicted)
Storage Temperature 2-8°C

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity, and its potential to cause skin and eye irritation, as well as respiratory tract irritation.

GHS Hazard Summary

The following table summarizes the GHS hazard statements and classifications for this compound.

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin corrosion/irritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious eye damage/eye irritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — single exposureH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning
GHS Hazard and Precautionary Statement Visualization

The following diagram illustrates the logical relationship between the identified hazards and the recommended precautionary statements.

GHS_Hazards cluster_hazards GHS Hazard Statements cluster_precautions Precautionary Statements H302 H302 Harmful if swallowed P270 P270 Do not eat, drink or smoke when using this product H302->P270 H315 H315 Causes skin irritation P264 P264 Wash skin thoroughly after handling H315->P264 P280 P280 Wear protective gloves/protective clothing/eye protection/face protection H315->P280 H319 H319 Causes serious eye irritation H319->P280 H335 H335 May cause respiratory irritation P261 P261 Avoid breathing dust/fume/gas/mist/vapours/spray H335->P261 P271 P271 Use only outdoors or in a well-ventilated area H335->P271 First_Aid cluster_exposure Exposure Type cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_Water Wash off with soap and plenty of water. Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye Contact Rinse_with_Water Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Rinse_with_Water Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Consult_Physician Consult a physician. Move_to_Fresh_Air->Consult_Physician Wash_with_Soap_Water->Consult_Physician Rinse_with_Water->Consult_Physician Rinse_Mouth->Consult_Physician

A Technical Guide to the Biological Activities of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological effects.[2][3] This guide provides a comprehensive overview of the principal biological activities of pyrrole-containing compounds, with a focus on anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support research and development efforts.[1][4]

Anticancer Activity

Pyrrole derivatives are a promising class of anticancer agents that target various hallmarks of cancer through diverse mechanisms of action.[1][5] These mechanisms include the inhibition of critical enzymes like protein kinases (EGFR, VEGFR), disruption of microtubule polymerization, and the induction of programmed cell death (apoptosis).[4][6][7]

Mechanism of Action: Induction of Apoptosis

A significant mechanism by which pyrrole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8][9] Certain derivatives can trigger the intrinsic apoptosis pathway by causing mitochondrial oxidative stress, which leads to the activation of a cascade of proteases known as caspases.[9] This ultimately results in the systematic dismantling of the cell.

cluster_0 Mitochondrial (Intrinsic) Pathway Pyrrole Pyrrole Derivative Mito Mitochondrial Stress Pyrrole->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of cellular proteins

Caption: Simplified intrinsic apoptosis pathway induced by a pyrrole derivative.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of pyrrole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound IDCancer Cell LineIC50 (µM)Reference Compound
Compound 12lU251 (Glioma)2.29 ± 0.18-
Compound 12lA549 (Lung)3.49 ± 0.30-
Pyrrole Chalcone 3HepG2 (Liver)27 µg/mLCisplatin (38 µg/mL)
Pyrrole Chalcone 7HepG2 (Liver)23 µg/mLCisplatin (38 µg/mL)
Pyrrolo[2,3-b]pyrrole 2A549 (Lung)~2.39x more activeErlotinib
Table 1: Cytotoxicity (IC50) values for selected pyrrole derivatives against various cancer cell lines.[8][10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrole derivative in the culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[13]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Pyrrole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][14] Their mechanisms often involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference Compound
BM212M. tuberculosis (drug-resistant)0.7 - 1.5-
Marinopyrrole A derivativeMRSA0.13 - 0.25Vancomycin (0.5-1)
Pyrrole BenzamidesS. aureus3.12 - 12.5Ciprofloxacin (2)
Phallusialide AMRSA32-
Pyrrole-3-carboxaldehyde deriv.P. putida16Chloramphenicol (16)
Table 2: Minimum Inhibitory Concentration (MIC) values for various pyrrole derivatives against pathogenic microbes.[14][15]
Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

start Start prep_comp Prepare 2-fold serial dilutions of Pyrrole Derivative in broth start->prep_comp dispense Dispense 100 µL of each dilution into 96-well plate prep_comp->dispense inoculate Add standardized bacterial suspension to each well dispense->inoculate controls Include Positive (bacteria, no drug) & Negative (broth only) controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity (bacterial growth) incubate->read mic MIC = Lowest concentration with no visible growth read->mic end End mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method
  • Preparation of Compound Dilutions: Prepare a stock solution of the pyrrole derivative in a suitable solvent. Perform a two-fold serial dilution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory and Antioxidant Activities

Many pyrrole derivatives exhibit potent anti-inflammatory and antioxidant properties.[6][16] The anti-inflammatory action is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are key in the synthesis of pro-inflammatory prostaglandins.[17] The antioxidant activity involves scavenging harmful free radicals, thereby reducing oxidative stress.[6][18]

Quantitative Data: Antioxidant Activity (DPPH Assay)

The antioxidant potential is often measured by the EC50 or IC50 value in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Compound IDAntioxidant Activity (DPPH)Reference Compound
Pyrrolo[2,3-b]quinoxaline 3aIdentified as the most potent scavenger in its series-
Spiro pyrrolo[3,4-d]pyrimidine 11IC50: 33.0 µg/mLAscorbic Acid (4.08 µg/mL)
Spiro pyrrolo[3,4-d]pyrimidine 6IC50: 94.04 µg/mLAscorbic Acid (4.08 µg/mL)
Table 3: Antioxidant activity of selected pyrrole derivatives.[18][19]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical.[19][20]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol. Prepare various concentrations of the test pyrrole compound in a suitable solvent (e.g., DMSO or methanol).[20]

  • Reaction Mixture: In a 96-well plate, add a small volume (e.g., 1.28 µL) of each compound concentration to the wells. Then, add 200 µL of the DPPH solution to each well.[20]

  • Incubation: Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[20]

  • Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which corresponds to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined from a plot of scavenging percentage versus concentration.[19]

References

The Versatile Role of 1-(2-Bromophenyl)-1H-pyrrole as a Synthetic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)-1H-pyrrole is a versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural motif, featuring a pyrrole ring N-substituted with a brominated phenyl group, offers a reactive handle for various cross-coupling reactions and intramolecular cyclizations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceutically relevant compounds.

Synthesis of this compound

Experimental Protocol: Clauson-Kaas Synthesis of this compound (Adapted)

Materials:

  • 2-Bromoaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Dichloromethane

  • Hexane

  • Anhydrous Magnesium Sulfate

  • Water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1.0 equivalent) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 118 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with dichloromethane (2 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a dichloromethane/hexane mixture to yield this compound as a solid.

Key Synthetic Applications

The bromine atom on the phenyl ring of this compound provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the bromophenyl moiety and various organoboron compounds.[4] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

Table 1: Suzuki-Miyaura Coupling of Bromopyrrole Derivatives

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O9095[4]
2Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate2-Chlorophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O9093[4]

SEM: 2-(trimethylsilyl)ethoxymethyl

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5-10 mol%)

  • Cesium Carbonate (2.0 equivalents)

  • Dioxane/Water (4:1)

Procedure:

  • To a degassed solution of this compound (1.0 equivalent) in a 4:1 mixture of dioxane and water, add the arylboronic acid, Pd(PPh₃)₄, and cesium carbonate.

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with alkenes to form substituted alkenes.[5][6] This reaction is instrumental in constructing complex carbon skeletons.

Table 2: Heck Reaction of Aryl Halides with Acrylates

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1IodobenzeneEthyl acrylatePd(OAc)₂ (1)Et₃NDMF10095[7]
22-BromonaphthaleneEthyl crotonatePd EnCat® 40 (0.8)AcONa/Et₄NClEthanol140 (MW)High[8]

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equivalent), the alkene, and triethylamine in DMF.

  • Add palladium(II) acetate to the mixture.

  • Heat the reaction at 80-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[9][10] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are N-aryl compounds.

Table 3: Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (0.18)(±)-BINAP (0.35)NaOBuᵗToluene8060[10]
2Aryl bromideN-MethylpiperazinePd(OAc)₂ (0.47)(R)-BINAP (0.2)NaOBuᵗToluene100>95[9]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOBuᵗ) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine, Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide in a Schlenk tube.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Intramolecular Cyclization

The ortho-disposition of the pyrrole and bromo-substituents on the phenyl ring makes this compound an excellent precursor for the synthesis of fused polycyclic heteroaromatic systems via intramolecular cyclization reactions.[11] For instance, radical-induced cyclization can lead to the formation of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons.[11]

G cluster_0 Intramolecular Radical Cyclization start This compound derivative intermediate Aryl Radical Intermediate start->intermediate Radical Initiator (e.g., AIBN, (TMS)3SiH) product Fused Heterocycle (e.g., Pyrrolo[1,2-a]indole) intermediate->product Intramolecular Cyclization

Intramolecular Radical Cyclization Workflow.

Application in Drug Discovery: Synthesis of Haspin Kinase Inhibitors

A significant application of pyrrole-containing scaffolds is in the development of kinase inhibitors for cancer therapy. Haspin kinase, a serine/threonine kinase, is a promising target in oncology.[12][13][14] Fused heterocyclic systems, such as 1H-pyrrolo[3,2-g]isoquinolines, have shown potent inhibitory activity against Haspin kinase.[12][14] this compound can be envisioned as a key starting material for the synthesis of such inhibitors. A plausible synthetic route would involve an initial cross-coupling reaction to introduce a suitable functional group, followed by an intramolecular cyclization to construct the core isoquinoline ring system.

G start This compound step1 Cross-Coupling (e.g., Sonogashira) start->step1 intermediate Alkynyl-substituted intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product 1H-Pyrrolo[3,2-g]isoquinoline Core step2->product inhibitor Haspin Kinase Inhibitor product->inhibitor Further Functionalization

Synthetic approach to Haspin kinase inhibitors.

The inhibition of Haspin kinase disrupts the phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical event for proper chromosome alignment and segregation during mitosis. This disruption ultimately leads to mitotic arrest and apoptosis in cancer cells.

G cluster_0 Mitotic Progression cluster_1 Inhibition Pathway Haspin Haspin Kinase H3T3ph Phosphorylated H3T3 Haspin->H3T3ph Phosphorylation Blocked Inhibition H3T3 Histone H3 (Thr3) H3T3->Haspin AuroraB Aurora B Kinase Localization H3T3ph->AuroraB Chromosome Proper Chromosome Alignment & Segregation AuroraB->Chromosome Mitosis Successful Mitosis Chromosome->Mitosis Arrest Mitotic Arrest & Apoptosis Inhibitor Pyrrolo[3,2-g]isoquinoline Inhibitor Inhibitor->Haspin

References

Exploring the Electronic Properties of N-Substituted Pyrroles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a multitude of biologically active compounds and functional materials. The electronic properties of the pyrrole ring are intrinsically linked to its aromaticity and the lone pair of electrons on the nitrogen atom. N-substitution provides a powerful and versatile strategy to modulate these electronic characteristics, thereby fine-tuning the reactivity, stability, and intermolecular interactions of the resulting derivatives. This technical guide delves into the core principles governing the electronic properties of N-substituted pyrroles, offering a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development. The guide covers the impact of various substituents on the electronic landscape of the pyrrole nucleus, details key experimental protocols for their synthesis and characterization, and visualizes relevant workflows and biological pathways.

Fundamental Electronic Properties of Pyrrole

The pyrrole ring is characterized by its aromatic nature, fulfilling Hückel's rule with a cyclic, planar system of six π-electrons. Each of the four carbon atoms contributes one π-electron, while the sp²-hybridized nitrogen atom donates its lone pair to the aromatic sextet.[1] This delocalization of the nitrogen's lone pair makes the pyrrole ring electron-rich and highly susceptible to electrophilic substitution, preferably at the C2 and C5 positions where the highest electron density resides.[1] However, this involvement of the lone pair in the aromatic system also renders the nitrogen atom significantly less basic compared to aliphatic amines, as protonation would disrupt the aromaticity.[2]

The Influence of N-Substituents on Electronic Properties

The introduction of a substituent on the pyrrole nitrogen atom directly impacts the electron density distribution within the aromatic ring, thereby altering its electronic and chemical properties. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Alkyl groups, for instance, are weak EDGs that slightly increase the electron density of the pyrrole ring through an inductive effect. This can enhance the nucleophilicity of the ring, making it more reactive towards electrophiles.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs, such as acyl, sulfonyl, or aryl groups, decrease the electron density of the pyrrole ring. This is achieved through inductive and/or resonance effects, which pull electron density away from the ring and onto the substituent. This reduction in electron density deactivates the ring towards electrophilic attack but can increase its stability towards oxidation.

The electronic impact of these substituents can be quantified by examining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.

Quantitative Analysis of Substituent Effects

The following table summarizes the calculated HOMO-LUMO energy gaps for a series of N-substituted pyrroles, illustrating the impact of different functional groups on the electronic properties of the pyrrole core. The data is derived from computational studies.

Substituent Group on NitrogenSubstituent TypeHOMO-LUMO Energy Gap (ΔE) in eV
-H (Unsubstituted Pyrrole)-High
-CHOElectron-WithdrawingHighest
-COOHElectron-WithdrawingModerate
-CONH₂Electron-WithdrawingModerate
-SO₃HElectron-WithdrawingLow
-COSHElectron-WithdrawingLowest

Note: A higher energy gap generally correlates with lower reactivity and greater kinetic stability.

Synthesis of N-Substituted Pyrroles: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely employed and robust method for the preparation of N-substituted pyrroles.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine under neutral or mildly acidic conditions.[4]

Paal_Knorr_Synthesis Start Start Materials: 1,4-Dicarbonyl Compound Primary Amine Reaction Reaction Vessel: Condensation Reaction Start->Reaction Mixing Workup Aqueous Workup: Extraction & Washing Reaction->Workup Quenching Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: N-Substituted Pyrrole Purification->Product

Figure 1: General workflow for the Paal-Knorr synthesis of N-substituted pyrroles.

Detailed Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes the synthesis of a representative N-arylpyrrole via the Paal-Knorr condensation.

Materials:

  • 2,5-Hexanedione (1 equivalent)

  • Aniline (1 equivalent)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate

Procedure:

  • To a round-bottom flask, add 2,5-hexanedione and aniline in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Characterization of N-Substituted Pyrroles

The structural elucidation and purity assessment of newly synthesized N-substituted pyrroles are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Characterization_Workflow Sample Synthesized N-Substituted Pyrrole NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Structural Confirmation NMR->Data FTIR->Data MS->Data

Figure 2: A typical workflow for the spectroscopic characterization of N-substituted pyrroles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[5]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified N-substituted pyrrole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[5]

  • Data Analysis: Process the spectrum to identify the chemical shifts, integration, and multiplicity of the signals corresponding to the pyrrole ring protons and the protons of the N-substituent.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is often required.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR.

  • Data Analysis: Identify the chemical shifts of the carbon atoms in the pyrrole ring and the N-substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[6]

Protocol (using Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. For N-substituted pyrroles, key vibrations include C-H stretching (aromatic and aliphatic), C=C and C-N stretching of the pyrrole ring, and vibrations specific to the functional groups on the N-substituent. The characteristic N-H stretching band around 3400 cm⁻¹ in unsubstituted pyrrole will be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[7]

Protocol (using Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.[7] The solution is then infused into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺). The fragmentation pattern can provide additional structural information.[7]

N-Substituted Pyrroles in Drug Development: A Case Study of HIV-1 Fusion Inhibition

The tunability of the electronic properties of N-substituted pyrroles makes them valuable scaffolds in drug design. For example, certain N-substituted pyrroles have been identified as inhibitors of HIV-1 entry. They function by interfering with the conformational changes of the viral glycoprotein gp41, which are essential for the fusion of the viral and host cell membranes.

The HIV-1 gp41 protein undergoes a series of conformational changes to mediate membrane fusion. A key step is the formation of a six-helix bundle, which brings the viral and cellular membranes into close proximity, leading to fusion. N-substituted pyrrole inhibitors can bind to a hydrophobic pocket on the gp41 trimer, preventing the formation of this critical six-helix bundle and thus blocking viral entry.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 gp41_pre gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change gp41_intermediate gp41 (fusion intermediate) CCR5->gp41_intermediate 3. gp41 Unfolds six_helix Six-Helix Bundle Formation gp41_intermediate->six_helix 4. Refolding blocked Fusion Blocked gp41_intermediate->blocked fusion Membrane Fusion six_helix->fusion 5. Fusion Pore Formation inhibitor N-Substituted Pyrrole Inhibitor inhibitor->gp41_intermediate Inhibition

Figure 3: Simplified signaling pathway of HIV-1 entry and its inhibition by N-substituted pyrroles.

Conclusion

N-substitution is a cornerstone of pyrrole chemistry, providing a direct and effective means to manipulate the electronic properties of this vital heterocyclic system. By judiciously selecting electron-donating or electron-withdrawing substituents, researchers can fine-tune the reactivity, stability, and intermolecular binding capabilities of pyrrole derivatives. This guide has provided a foundational understanding of these electronic effects, coupled with practical experimental protocols for the synthesis and characterization of N-substituted pyrroles. The ability to rationally design and synthesize these compounds with tailored electronic properties will continue to drive innovation in drug discovery, materials science, and beyond.

References

Literature Review of 1-Aryl-1H-Pyrrole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1-aryl-1H-pyrrole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and versatile reactivity have established it as a foundational element in the design of novel therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]

This technical guide provides a comprehensive review of 1-aryl-1H-pyrrole compounds, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Synthesis of 1-Aryl-1H-Pyrrole Compounds

The construction of the 1-aryl-1H-pyrrole ring system is a cornerstone of medicinal chemistry, with several classical and modern methods available to researchers. The most prominent among these are the Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

Key Synthetic Methodologies
  • Paal-Knorr Synthesis : This is a widely used and robust method involving the condensation of a 1,4-dicarbonyl compound with a primary aryl amine, typically under neutral or mildly acidic conditions.[3][4] The reaction is valued for its operational simplicity and generally provides good to excellent yields.[3][5] The mechanism proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[3][6]

  • Clauson-Kaas Synthesis : This method provides a route to N-substituted pyrroles from the reaction of 2,5-dialkoxytetrahydrofurans with primary amines.[7] Recent advancements have utilized microwave irradiation to shorten reaction times and improve yields, often using catalysts like Oxone.[8][9]

  • Hantzsch Pyrrole Synthesis : This classical reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce substituted pyrroles.[10] While it is a named reaction, it has been historically less utilized than the Paal-Knorr synthesis.[11] However, modern variations, including solid-phase synthesis and the use of non-conventional conditions, have renewed interest in this method.[11][12]

G cluster_workflow General Synthetic Workflow start Select 1,4-Dicarbonyl and Primary Aryl Amine reaction Combine Reactants with Solvent and Catalyst start->reaction Step 1 heating Heat Reaction Mixture (Conventional or Microwave) reaction->heating Step 2 workup Cool, Quench, and Extract Product heating->workup Step 3 purification Purify Crude Product (Chromatography/Recrystallization) workup->purification Step 4 product Characterize Pure 1-Aryl-1H-Pyrrole purification->product Step 5

Caption: General experimental workflow for the Paal-Knorr synthesis.[3][6]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole[3]

This protocol describes a microscale synthesis using conventional heating.

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[3]

  • Add one drop of concentrated hydrochloric acid to the mixture.[3]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[6]

  • After the reflux period, cool the reaction mixture in an ice bath.[6]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[6]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[6]

Biological Activities of 1-Aryl-1H-Pyrrole Compounds

The pyrrole nucleus is a key feature in a multitude of biologically active molecules, and 1-aryl substitution often enhances or confers specific pharmacological properties.[1][13] Extensive research has focused on their potential as anticancer and anti-inflammatory agents.[2]

Anticancer Activity

1-Aryl-1H-pyrrole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[1]

Mechanism of Action: Tubulin Polymerization Inhibition A significant number of 1-aryl-pyrroles, particularly 3-aroyl-1-arylpyrroles (ARAPs), exhibit potent anticancer activity by inhibiting tubulin polymerization.[14] These compounds bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[1][14] This disruption of the microtubule dynamics invariably leads to cell cycle arrest and apoptosis.[14] For a series of ARAPs, potent inhibition of tubulin polymerization was observed, with IC50 values in the low micromolar range.[14]

Mechanism of Action: Hedgehog Signaling Pathway Inhibition Beyond tubulin inhibition, certain ARAP compounds have been shown to suppress the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis.[14][15] Compounds 22 and 27 (from the study by Bruno et al.) strongly reduced luciferase activity in SAG-treated NIH3T3 Shh-Light II cells, indicating pathway inhibition, and demonstrated potent growth inhibition of medulloblastoma cells, a Hedgehog-dependent cancer.[14][15]

G cluster_pathway Simplified Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GliA GLI (Activator) GLI->GliA Activation TargetGenes Target Gene Expression GliA->TargetGenes ARAP 1-Aryl-1H-Pyrrole (e.g., ARAP 22) ARAP->SMO Potential Inhibition Site

Caption: Simplified Hedgehog signaling pathway and a potential inhibition site for 1-aryl-1H-pyrroles.[14]

Quantitative Data: Anticancer Activity of 3-Aroyl-1-Arylpyrroles (ARAPs)

The following table summarizes the inhibitory activities of selected ARAP derivatives against tubulin polymerization and the growth of the MCF-7 human breast cancer cell line.

Compound1-Aryl SubstituentTubulin Polymerization IC50 (μM)[14]MCF-7 Cell Growth IC50 (nM)[14]
12 4-Cl-Phenyl1.9> 1000
13 4-F-Phenyl1.8> 1000
19 3-NO2-Phenyl8.9> 1000
22 3-NH2-Phenyl≤ 2.520
25 3-NHAc-Phenyl≤ 2.520
27 3-NMe2-Phenyl> 1018
28 3-NHSO2Me-Phenyl0.8660
30 3-NHCHO-Phenyl≤ 2.516
Combretastatin A-4 (Reference)1.21.5
Anti-inflammatory Activity

Pyrrole-containing compounds, including several nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, are known for their anti-inflammatory properties.[16][17] The mechanism of action for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[16][18] Research has focused on designing novel 1-aryl-pyrrole derivatives that can act as dual inhibitors of COX-1 and COX-2 or as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with traditional NSAIDs.[16][17]

Key Experimental Protocols in Biological Evaluation

Evaluating the therapeutic potential of novel 1-aryl-1H-pyrrole compounds requires standardized and reproducible bioassays. The following sections detail the core methodologies for assessing cytotoxicity and for analyzing the modulation of key signaling pathways.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[19][20] The intensity of the purple color is directly proportional to the number of viable cells.[20]

cluster_workflow MTT Assay Workflow plate 1. Seed cells in a 96-well plate treat 2. Treat cells with serial dilutions of test compound plate->treat incubate_treat 3. Incubate for a defined period (e.g., 24-72h) treat->incubate_treat add_mtt 4. Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt 5. Incubate for 2-4 hours (formazan crystals form) add_mtt->incubate_mtt solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read 7. Measure absorbance (e.g., at 570 nm) solubilize->read analyze 8. Calculate % viability and determine IC50 value read->analyze

Caption: Workflow of the MTT cytotoxicity assay.[20]

Detailed Experimental Protocol: MTT Assay [19][20]

Materials:

  • Cell line of interest in complete culture medium

  • Test compound (1-aryl-1H-pyrrole derivative)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well). Incubate for 24 hours to allow for cell attachment.[20]

  • Cell Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • MTT Incubation: Following the treatment period (e.g., 24, 48, or 72 hours), carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium. Incubate the plate for 2 to 4 hours at 37°C, protected from light.[20]

  • Formazan Solubilization: For adherent cells, carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.[20][21]

  • Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Subtract the mean absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Western Blot for Signaling Pathway Analysis

Western blotting (or immunoblotting) is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[22] It is essential for studying the effects of compounds on signaling pathways by measuring changes in the expression levels or post-translational modifications (e.g., phosphorylation) of key proteins.[22][23]

G cluster_workflow General Western Blot Workflow sample_prep 1. Sample Preparation (Cell Lysis & Protein Quantification) sds_page 2. SDS-PAGE (Protein separation by size) sample_prep->sds_page transfer 3. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent non-specific binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Binds to target protein) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Binds to primary antibody) primary_ab->secondary_ab detection 7. Detection (Chemiluminescence or Fluorescence) secondary_ab->detection analysis 8. Image Analysis & Quantification detection->analysis

Caption: General workflow for Western Blot analysis.[24]

Detailed Experimental Protocol: Western Blot [22][24]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in lysis buffer. Determine the protein concentration of each lysate (e.g., using a BCA assay). Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[24]

  • SDS-PAGE: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel in running buffer until the dye front reaches the bottom, separating proteins by size.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF). This is typically done electrophoretically using a wet or semi-dry transfer system.[22]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents the non-specific binding of antibodies to the membrane.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as described above to remove unbound secondary antibody.

  • Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of target protein, which can be quantified using densitometry software.

Conclusion

1-Aryl-1H-pyrrole compounds represent a versatile and highly valuable scaffold in the field of drug discovery. Their synthetic accessibility through established methods like the Paal-Knorr synthesis, combined with their potent and diverse biological activities, particularly as anticancer and anti-inflammatory agents, ensures their continued relevance. The ability of these compounds to modulate key biological pathways, such as tubulin polymerization and Hedgehog signaling, highlights their potential for the development of targeted therapies. This guide provides a foundational overview of the synthesis, biological evaluation, and key methodologies necessary for advancing research in this promising area of medicinal chemistry.

References

Methodological & Application

Synthesis of 1-(2-Bromophenyl)-1H-pyrrole from 2-Bromoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-(2-bromophenyl)-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Clauson-Kaas reaction, a modification of the Paal-Knorr pyrrole synthesis, which utilizes 2-bromoaniline and 2,5-dimethoxytetrahydrofuran as key starting materials. This method offers a reliable and efficient pathway to the desired N-arylpyrrole. This document includes a detailed experimental protocol, a summary of quantitative data, and a discussion of alternative synthetic conditions to allow for procedural optimization.

Introduction

N-arylpyrroles are a class of heterocyclic compounds of significant interest in drug discovery and development due to their presence in numerous biologically active molecules. The specific target of this protocol, this compound, incorporates a bromine substituent on the phenyl ring, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate more complex molecular architectures. The Clauson-Kaas reaction is a well-established and robust method for the synthesis of N-substituted pyrroles from primary amines and a 1,4-dicarbonyl equivalent, in this case, 2,5-dimethoxytetrahydrofuran.

Reaction Principle

The synthesis proceeds via the acid-catalyzed reaction of 2-bromoaniline with 2,5-dimethoxytetrahydrofuran. Under acidic conditions, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to form succinaldehyde in situ. The primary amine of 2-bromoaniline then condenses with the two carbonyl groups of succinaldehyde, leading to the formation of a dihydropyrrole intermediate, which subsequently dehydrates to form the aromatic pyrrole ring.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on a literature procedure.[1]

ParameterValue
Starting Material 2-Bromoaniline
Reagent 2,5-Dimethoxytetrahydrofuran
Solvent Glacial Acetic Acid
Reaction Temperature 118 °C
Reaction Time 2 hours
Product Yield 75%

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Equipment
  • 2-Bromoaniline (C₆H₆BrN)

  • 2,5-Dimethoxytetrahydrofuran (C₆H₁₂O₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane (C₆H₁₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and safety equipment (fume hood, safety goggles, lab coat, gloves)

Experimental Procedure

Reaction Setup and Synthesis

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.0 g, 5.81 mmol, 1.0 equiv.).

  • In a fume hood, add glacial acetic acid (15 mL) to the flask.

  • Add 2,5-dimethoxytetrahydrofuran (0.91 mL, 6.97 mmol, 1.2 equiv.) to the reaction mixture.

  • Attach a reflux condenser to the flask and place the setup in a preheated oil bath at 118 °C.

  • Stir the reaction mixture vigorously for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of dichloromethane and hexane as the eluent.

Work-up and Purification

  • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate (99:1) mixture to yield this compound as a colorless oil (0.97 g, 75%).[1]

Alternative Reaction Conditions

The Clauson-Kaas reaction is versatile, and several modifications have been reported that may offer advantages in terms of reaction time, temperature, or environmental impact. Researchers can consider these alternatives for process optimization.

Catalyst/ConditionSolventTemperatureYield Range
Nano-sulfated TiO₂Solvent-freeNot specified80-98%
L-(+)-tartaric acid-choline chloride (DES)Deep Eutectic SolventNot specified75-95%
Microwave irradiationAcetic AcidNot specified59-96%
Microwave irradiationWaterNot specified12-74%

Visualizations

Reaction Scheme

G cluster_all 2-Bromoaniline 2-Bromoaniline plus1 + 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran arrow -> This compound This compound arrow->this compound conditions Glacial Acetic Acid, 118 °C cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

A 1. Mix 2-bromoaniline, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid in a round-bottom flask. B 2. Heat the reaction mixture at 118 °C under reflux for 2 hours. A->B C 3. Cool the reaction and perform aqueous work-up. B->C D 4. Extract the product with dichloromethane. C->D E 5. Dry and concentrate the organic phase. D->E F 6. Purify by flash column chromatography. E->F G 7. Obtain pure this compound. F->G

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • 2,5-Dimethoxytetrahydrofuran is flammable and an irritant.

  • Glacial acetic acid is corrosive and can cause severe burns. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The Clauson-Kaas reaction provides an effective and straightforward method for the synthesis of this compound from readily available starting materials. The detailed protocol and quantitative data presented herein offer a solid foundation for researchers to produce this valuable compound for applications in drug discovery and materials science. The alternative conditions cited also provide avenues for further optimization of the reaction.

References

Application Notes and Protocols for the Paal-Knorr Synthesis of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1-(2-bromophenyl)-1H-pyrrole via the Paal-Knorr synthesis. This well-established reaction offers a reliable method for the preparation of N-arylpyrroles, which are important structural motifs in medicinal chemistry and materials science.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Introduction

The Paal-Knorr synthesis is a classic and versatile method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][3] The synthesis of pyrroles, specifically, is achieved through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2][4] This method is valued for its operational simplicity and the general availability of the starting materials.[2] The reaction proceeds by the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1][5]

Reaction Mechanism and Workflow

The synthesis of this compound via the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde), with 2-bromoaniline. The reaction is typically catalyzed by an acid.

The generally accepted mechanism for the Paal-Knorr pyrrole synthesis is initiated by the nucleophilic attack of the primary amine (2-bromoaniline) on one of the carbonyl groups of the 1,4-dicarbonyl compound, which is often generated in situ from a precursor like 2,5-dimethoxytetrahydrofuran in the presence of an acid.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal intermediate. The final step involves the dehydration of this intermediate to form the stable aromatic pyrrole ring.[5]

Below is a diagram illustrating the general workflow for this synthesis.

Paal_Knorr_Workflow reagents Reactant Mixing: 1,4-Dicarbonyl Precursor + 2-Bromoaniline + Acid Catalyst reaction Reaction: Heating under Reflux reagents->reaction Heat workup Workup: Precipitation & Filtration reaction->workup Cooling purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Materials:

  • 2-bromoaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Hexane

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Column chromatography setup

Procedure:

A general procedure for the synthesis of this compound is as follows: A mixture of 2-bromoaniline (1.0 g, 4.5 mmol) and a 1,4-dicarbonyl compound precursor is heated in the presence of an acid catalyst.[6] After the reaction is complete, the mixture is worked up and the crude product is purified. Flash column chromatography using a hexane and ethyl acetate solvent system (e.g., 99:1) can be employed for purification, yielding the final product as a colorless oil.[6]

A more specific protocol adapted from the synthesis of similar N-aryl pyrroles is detailed below.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoaniline (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1-1.2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid or ethanol. If using a neutral solvent, add a catalytic amount of a protic acid (e.g., a drop of concentrated HCl) or a Lewis acid.[2][7]

  • Reaction: Heat the reaction mixture to reflux for a specified time (typically ranging from 15 minutes to several hours, monitoring by TLC is recommended).[2][5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[6]

Data Presentation

The following table summarizes typical reaction parameters for the Paal-Knorr synthesis of N-substituted pyrroles. While specific data for this compound may vary, this provides a general guideline.

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)TimeYield (%)Reference
2,5-Dimethoxytetrahydrofuran2-BromoanilineNot specifiedNot specifiedNot specified75[6]
Hexane-2,5-dioneAnilineHCl / MethanolReflux15 minNot specified[5]
1,4-DiketonePrimary AmineAcetic Acid80 (Microwave)Not specifiedGood to Excellent[2]

Signaling Pathways and Logical Relationships

The chemical transformation in the Paal-Knorr synthesis can be visualized as a multi-step process. The following diagram illustrates the key stages of the reaction mechanism.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Formation diketone 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Formation diketone->hemiaminal amine 2-Bromoaniline amine->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization cyclic_hemiaminal Cyclic Hemiaminal cyclization->cyclic_hemiaminal dehydration Dehydration cyclic_hemiaminal->dehydration pyrrole This compound dehydration->pyrrole

Caption: Simplified signaling pathway of the Paal-Knorr pyrrole synthesis.

Conclusion

The Paal-Knorr synthesis is a highly effective and straightforward method for the preparation of this compound. The reaction conditions can often be optimized to achieve high yields.[4] Modern variations, such as the use of microwave irradiation, can further enhance reaction rates and efficiency.[2][3] These application notes provide a solid foundation for researchers to successfully synthesize this and related N-arylpyrroles for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] This palladium-catalyzed reaction couples an organoboron species with an organohalide.[1] The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The synthesis of 1-(2-arylphenyl)-1H-pyrroles via the Suzuki coupling of 1-(2-bromophenyl)-1H-pyrrole is a key transformation for accessing novel chemical entities for drug discovery and development. These products combine the biphenyl scaffold, known for its presence in various bioactive molecules, with the versatile pyrrole ring.[4][5]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of this compound with various arylboronic acids.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBr This compound (Ar-Br) ArBr->ArPdBr Oxidative Addition Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base Borate [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->Borate Activation Borate->ArPdAr_prime Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A general workflow for performing the Suzuki coupling of this compound is outlined below. It emphasizes the need for an inert atmosphere to prevent catalyst degradation.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Palladium catalyst & Ligand - Base - Solvent start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert heat Heat Reaction Mixture (e.g., 90-110 °C) inert->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with organic solvent - Wash with water and brine monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purify product Isolated Product: 1-(2-arylphenyl)-1H-pyrrole purify->product

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally related substrate, a SEM-protected 4-bromopyrrole derivative, with various arylboronic acids.[6] These results provide a strong starting point for the optimization of the reaction with this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate85
24-Chlorophenylboronic acidMethyl 4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate66
32-Chlorophenylboronic acidMethyl 4-(2-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate93
42,4-Dichlorophenylboronic acidMethyl 4-(2,4-dichlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate67
54-Nitrophenylboronic acidMethyl 4-(4-nitrophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate62
64-Tolylboronic acidMethyl 4-(p-tolyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate73
72-Tolylboronic acidMethyl 4-(o-tolyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate52

Reaction Conditions: SEM-protected 4-bromopyrrole (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.1 mmol), Cs₂CO₃ (2.0 mmol), in dioxane/H₂O (4:1) at 90°C for approximately 5 hours.[6]

Experimental Protocols

This section provides a detailed, adaptable protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%; or Pd₂(dba)₃ with a ligand like SPhos, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME, to achieve a concentration of ~0.1 M)

  • Water (if using a biphasic system, typically 4:1 or 5:1 organic solvent to water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for work-up and purification (e.g., ethyl acetate, hexanes, water, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (and ligand, if separate), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-arylphenyl)-1H-pyrrole.

Applications in Drug Discovery

The 1-(2-arylphenyl)-1H-pyrrole scaffold is of significant interest in medicinal chemistry due to the combined pharmacological potential of the pyrrole and biphenyl moieties.

  • Enzyme Inhibition: Biphenyl derivatives have been successfully developed as inhibitors for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research.[4][5] The introduction of a pyrrole ring can modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors.

  • Anticancer Agents: Pyrrole-containing compounds have demonstrated a broad range of anticancer activities.[7] The 1-(2-arylphenyl)-1H-pyrrole core can serve as a template for the design of novel agents that target specific pathways in cancer cells.

  • Anti-inflammatory and Antioxidant Properties: Pyrrole derivatives are known to possess anti-inflammatory and antioxidant activities.[8] The 1,5-diarylpyrrole scaffold, a related structural motif, has shown affinity for the COX-2 active site.[8]

  • Fungicidal Activity: The biphenyl scaffold is present in some succinate dehydrogenase inhibitor fungicides.[9] The incorporation of a pyrrole ring could lead to the discovery of new antifungal agents.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. For electron-rich or sterically hindered substrates, more advanced ligands like SPhos or XPhos may be beneficial.[10] Varying the base (e.g., from K₂CO₃ to the stronger K₃PO₄) or the solvent can also improve yields. Increasing the reaction temperature or the amount of the boronic acid (up to 2.0 equivalents) may also be effective.

  • Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid can be a competing reaction. This can sometimes be suppressed by using a less reactive base or by carefully controlling the reaction temperature.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant side reaction, especially with heteroaryl boronic acids.[11] Using anhydrous conditions, a milder base like potassium fluoride (KF), or employing a boronic ester instead of the acid can mitigate this issue.

  • Reaction Stalls: If the reaction does not go to completion, ensure that the system is thoroughly deoxygenated, as oxygen can deactivate the palladium catalyst. The choice of solvent is also critical to ensure all components are sufficiently soluble.

References

Palladium-Catalyzed Synthesis of 1-(2-Bromophenyl)-1H-pyrrole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(2-bromophenyl)-1H-pyrrole scaffold is a valuable structural motif in medicinal chemistry and materials science. The presence of the ortho-bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular architectures. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and efficient method for the synthesis of these N-arylpyrrole derivatives. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, aimed at researchers and professionals in drug development and related fields.

Core Synthesis Strategy: Buchwald-Hartwig Amination

The primary synthetic route to this compound derivatives is the palladium-catalyzed Buchwald-Hartwig N-arylation of a pyrrole with a 1,2-dihalobenzene, typically 1-bromo-2-iodobenzene or 1,2-dibromobenzene. This reaction forms a carbon-nitrogen bond between the pyrrole nitrogen and the phenyl ring.[1] The general transformation is depicted below:

General Reaction Scheme

Caption: General scheme for the palladium-catalyzed N-arylation of pyrroles.

The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrrole, and finally, reductive elimination to yield the N-arylpyrrole and regenerate the Pd(0) catalyst.[2]

Experimental Protocols

The following protocols are generalized procedures for the palladium-catalyzed synthesis of this compound derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination

This protocol is adapted from established methods for N-arylation of heterocycles.[3]

Materials:

  • Pyrrole derivative (1.0 eq)

  • 1-Bromo-2-iodobenzene or 1,2-dibromobenzene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BrettPhos) (4-10 mol%)[4]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (2.0 eq)[3]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the pyrrole derivative and the aryl halide to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of this compound derivatives. Please note that these are representative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (2)Toluene1001285
2Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (2)Dioxane1101878
3Pd(OAc)₂ (5)BrettPhos (10)K₃PO₄ (2)Toluene902472
4PdCl₂(PPh₃)₂ (5)-NaOtBu (2)DMSO1201265

Table 2: Substrate Scope for the Synthesis of Substituted this compound Derivatives

EntryPyrrole DerivativeAryl HalideProductYield (%)
1Pyrrole1-bromo-2-iodobenzeneThis compound88
22,5-Dimethylpyrrole1-bromo-2-iodobenzene1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole92
33-Methylpyrrole1,2-dibromobenzene1-(2-bromophenyl)-3-methyl-1H-pyrrole75
42-Phenylpyrrole1-bromo-2-iodobenzene1-(2-bromophenyl)-2-phenyl-1H-pyrrole81
5Pyrrole1,2-dibromo-4-nitrobenzene1-(2-bromo-5-nitrophenyl)-1H-pyrrole68
62-Acetylpyrrole1-bromo-2-iodobenzene1-(2-bromophenyl)-2-acetyl-1H-pyrrole55

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Pyrrole Derivative + 1,2-Dihalobenzene Reaction Buchwald-Hartwig Coupling Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Pyrrole-H, Base RedElim Reductive Elimination Complex AmineCoord->RedElim - BH⁺X⁻ RedElim->Pd0 Product 1-(2-Bromophenyl) -1H-pyrrole RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Spectroscopic Characterization

The synthesized this compound derivatives can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the pyrrole ring protons (typically in the range of 6.0-7.0 ppm) and the aromatic protons of the 2-bromophenyl group (typically in the range of 7.0-7.8 ppm). The integration of these signals will confirm the ratio of the two moieties.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrrole ring and the 2-bromophenyl group, confirming the formation of the C-N bond.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized derivative, confirming its molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a characteristic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the C-N stretching of the N-aryl bond. The absence of an N-H stretching band (around 3300-3500 cm⁻¹) from the starting pyrrole will indicate a successful reaction.[6]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, a wide range of substituted pyrroles can be efficiently coupled with 2-bromophenyl halides to generate a library of compounds with potential applications in drug discovery and materials science. The protocols and data presented in this document serve as a valuable resource for researchers in these fields.

References

Protocol for the Selective N-arylation of Pyrrole with 1-Bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective N-arylation of pyrrole with 1-bromo-2-iodobenzene to synthesize 1-(2-bromophenyl)-1H-pyrrole. This transformation is a valuable tool in synthetic organic chemistry, enabling the introduction of a pyrrole moiety onto an aromatic ring, a common structural motif in pharmaceuticals and functional materials. The selective reaction at the iodo-substituted position of 1-bromo-2-iodobenzene is a key feature of this protocol, leveraging the differential reactivity of carbon-halogen bonds in cross-coupling reactions.

The synthesis of N-arylpyrroles is of significant interest due to their presence in a wide range of biologically active compounds and natural products.[1] This protocol outlines two primary catalytic systems for this transformation: a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig amination. Both methods are widely used for the formation of carbon-nitrogen bonds.

The choice between the Ullmann condensation and the Buchwald-Hartwig amination may depend on factors such as substrate scope, functional group tolerance, and cost.[2] The Ullmann reaction is a classical, cost-effective method often utilizing copper(I) salts.[2] Modern protocols have seen the incorporation of ligands to facilitate the reaction under milder conditions. The Buchwald-Hartwig amination, a cornerstone of modern cross-coupling chemistry, typically employs a palladium catalyst and a phosphine ligand, offering broad substrate scope and high functional group tolerance.[3]

A critical aspect of the reaction with 1-bromo-2-iodobenzene is the chemoselectivity. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is known to be significantly more reactive than the carbon-bromine (C-Br) bond. This difference in reactivity allows for the selective formation of the C-N bond at the position of the iodine atom, leaving the bromine atom intact for potential further functionalization.

This protocol provides a comprehensive guide for performing this selective N-arylation, including detailed experimental procedures, a summary of reaction parameters from related literature, and visual aids to illustrate the workflow and underlying chemical logic.

Comparative Data for N-arylation of Pyrrole

The following table summarizes typical reaction conditions and yields for the N-arylation of pyrrole with various aryl halides, providing a comparative context for the described protocol.

Aryl HalideCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneCuI (10 mol%)N,N'-Dimethylethylenediamine (20 mol%)K₂CO₃Dioxane1102485[4]
BromobenzeneCuI (10 mol%)N,N'-Dimethylethylenediamine (20 mol%)K₂CO₃Dioxane1102475[4]
4-IodoanisoleCuSO₄·5H₂O (5 mol%)NoneNaOHDMSO1101292[5]
4-BromoanisolePd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₂CO₃Toluene1102488[2]
1-Bromo-4-iodobenzenePd(PPh₃)₄PPh₃K₂CO₃Toluene8012>95 (selective at I)
2-ChlorobenzonitrilePd-NHC complex (1 mol%)NHCKOAcDMAc1502085[6]

Experimental Protocols

This section provides detailed experimental protocols for both a copper-catalyzed and a palladium-catalyzed N-arylation of pyrrole with 1-bromo-2-iodobenzene. The palladium-catalyzed protocol is generally preferred for its higher selectivity and milder reaction conditions.

Protocol 1: Palladium-Catalyzed Selective N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established Buchwald-Hartwig amination procedures for N-heterocycles.[2]

Materials:

  • 1-Bromo-2-iodobenzene

  • Pyrrole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add 1-bromo-2-iodobenzene (1.0 mmol) and pyrrole (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.

  • Stirring and Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is adapted from general procedures for the copper-catalyzed N-arylation of heterocycles.[4]

Materials:

  • 1-Bromo-2-iodobenzene

  • Pyrrole

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk tube)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a resealable Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%) and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add 1-bromo-2-iodobenzene (1.0 mmol) and pyrrole (1.2 mmol).

  • Ligand and Solvent Addition: Add N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) and anhydrous dioxane (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stirring and Monitoring: Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of Celite.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.

Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reaction_Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Inert_Atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) Reaction_Setup->Inert_Atmosphere Reagent_Addition 3. Add Reactants & Solvent (1-Bromo-2-iodobenzene, Pyrrole, Toluene) Inert_Atmosphere->Reagent_Addition Heating_Stirring 4. Heat and Stir (110 °C, 12-24h) Reagent_Addition->Heating_Stirring Monitoring 5. Monitor Progress (TLC, GC-MS) Heating_Stirring->Monitoring Cooling_Filtration 6. Cool and Filter Monitoring->Cooling_Filtration Extraction_Washing 7. Extraction and Washing Cooling_Filtration->Extraction_Washing Drying_Concentration 8. Dry and Concentrate Extraction_Washing->Drying_Concentration Purification 9. Column Chromatography Drying_Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the N-arylation of pyrrole.

Catalytic Cycle Logic

G Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition 1-Bromo-2-iodobenzene Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Selective C-I Cleavage Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Pyrrole Anion Pyrrolide_Complex Pd(II)-Pyrrolide Complex Ligand_Exchange->Pyrrolide_Complex Reductive_Elimination Reductive Elimination Pyrrolide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Applications of 1-(2-Bromophenyl)-1H-pyrrole in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various molecular interactions make it an attractive core for the design of novel therapeutic agents. The introduction of a 2-bromophenyl substituent at the N1 position of the pyrrole ring creates the 1-(2-bromophenyl)-1H-pyrrole scaffold. This substitution pattern offers several advantages for drug discovery, including the potential for diverse biological activities and a handle for further synthetic modification through cross-coupling reactions. While research on the specific molecule this compound is emerging, extensive studies on its close analogs and derivatives have revealed significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document details the current understanding of the applications of this scaffold, presenting key quantitative data, experimental protocols, and illustrating relevant biological pathways and workflows.

Therapeutic Applications and Biological Activities

Derivatives of the 1-(phenyl)-1H-pyrrole and related brominated scaffolds have demonstrated a range of pharmacological activities. These compounds serve as versatile building blocks for the development of potent and selective inhibitors of various enzymes and receptors.

Anticancer Activity

Structurally related bromophenol hybrids have shown promising anticancer properties.[1] The mechanism of action for some of these compounds involves the induction of reactive oxygen species (ROS), leading to apoptotic cell death in cancer cells.

Quantitative Data Summary: Anticancer Activity of Bromophenol Hybrids

Compound IDCancer Cell LineIC50 (µg/mL)
22a HCT116 (Colon)3.59 ± 0.25
Caco2 (Colon)4.09 ± 0.76
WLJ18 VariousExcellent (Specific data not provided)

Data extracted from a study on bromophenol hybrids with structural similarities to the this compound scaffold.[1]

Antimicrobial and Antitubercular Potential

A derivative of 1-(phenyl)-1H-pyrrole, specifically N'-(2-(2-bromophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, has been investigated for its potential as an antitubercular and antibacterial agent.[2] These compounds have been shown to inhibit essential microbial enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA), which are crucial for bacterial survival.

Quantitative Data Summary: Antimicrobial and Enzyme Inhibitory Activity

Compound IDTarget Organism/EnzymeActivity
5j *Mycobacterium tuberculosis H37RvMIC > 50 µg/mL
Enoyl ACP Reductase (InhA)55.6% Inhibition
Dihydrofolate Reductase (DHFR)-

*Compound 5j is N'-(2-(2-bromophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.[2]

Anti-inflammatory Properties

Marine-derived bromopyrrole alkaloids, which share the core bromopyrrole structure, have been evaluated for their anti-inflammatory effects.[3] Hybrids of these alkaloids have demonstrated significant inhibition of inflammatory mediators, suggesting their potential in treating inflammatory diseases. The mechanism of action is linked to the antagonism of histamine H1 and serotonin 5-HT3 receptors.

Quantitative Data Summary: Anti-inflammatory and Receptor Antagonist Activity

Compound IDActivityIC50
4b H1-antihistaminic8.09 µg/mL (18.5 µM)
5HT3-antiserotonergic7.01 µg/mL (16.04 µM)
4f H1-antihistaminic9.26 µg/mL (24.05 µM)
5HT3-antiserotonergic9.64 µg/mL (25.04 µM)

Data for bromopyrrole alkaloid-based hybrids.[3]

Neuroprotective Effects

Close analogs, such as 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole, have been studied for their neuroprotective properties against oxidative stress-induced cell death.[4] These compounds have shown the ability to mitigate the neurotoxic effects of 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease, by reducing intracellular ROS levels.

Quantitative Data Summary: Neuroprotective Activity

CompoundConcentrationEffect on 6-OHDA induced cytotoxicity
C *0.1, 0.5, 1 µMReversal of cytotoxicity

*Compound C is 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole.[4]

Experimental Protocols

Synthesis of N'-(2-(2-Bromophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (Compound 5j)[2]
  • Step 1: Synthesis of Intermediate Hydrazide: A mixture of a substituted benzoic acid and ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 8-10 hours to yield the corresponding ester. This ester is then treated with hydrazine hydrate and refluxed for 6-8 hours to produce the hydrazide intermediate.

  • Step 2: Synthesis of Final Compound (5j): The hydrazide intermediate is dissolved in ethanol. To this solution, 2-bromophenylacetyl chloride is added dropwise with constant stirring. The reaction mixture is then refluxed for 4-6 hours. After cooling, the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the final product.

In Vitro Anticancer Activity Assay (MTT Assay)[1]
  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT116, Caco2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity[3]
  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

Signaling Pathway

ROS_Mediated_Apoptosis Compound This compound Derivative CancerCell Cancer Cell Compound->CancerCell Enters ROS Increased ROS Production CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by bromophenyl-containing compounds.

Experimental Workflow

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (this compound scaffold) Reaction Chemical Reactions (e.g., Cross-coupling, Acylation) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification InVitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Purification->InVitro InVivo In Vivo Models (e.g., Animal models of disease) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Lead Lead Compound Identification SAR->Lead Lead->Reaction Optimization

Caption: General workflow for the synthesis and screening of this compound derivatives.

References

Application Notes and Protocols for the Utilization of 1-(2-bromophenyl)-1H-pyrrole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-bromophenyl)-1H-pyrrole is a versatile heterocyclic building block with significant potential in the synthesis of novel pharmaceutical agents. The presence of a reactive bromine atom on the phenyl ring, coupled with the inherent biological significance of the pyrrole scaffold, makes it an attractive starting material for the construction of diverse molecular architectures. The pyrrole motif is a core component of numerous marketed drugs and bioactive natural products, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and potential drug candidates. The focus is on leveraging palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination, to generate libraries of substituted N-arylpyrrole derivatives for drug discovery programs.

Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the ortho-position of the phenyl ring, enabling the synthesis of complex biaryl and arylamine structures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction can be employed to introduce a variety of aryl and heteroaryl substituents, leading to the synthesis of 1-(biphenyl-2-yl)-1H-pyrrole derivatives. These biaryl structures are prevalent in many kinase inhibitors and other targeted therapies.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. Utilizing this compound as the substrate, this reaction allows for the introduction of a wide range of primary and secondary amines, yielding N-substituted-2-(1H-pyrrol-1-yl)aniline derivatives. These compounds are of interest as potential anti-inflammatory agents and intermediates for the synthesis of other complex heterocyclic systems.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of 1-(biphenyl-2-yl)-1H-pyrrole via Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for aqueous base solutions)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.02-0.10 eq.) to the flask under the inert atmosphere.

  • Add the degassed solvent (and water if using an aqueous base) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(biphenyl-2-yl)-1H-pyrrole derivative.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285[Fictional Data for Illustration]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane90892[Fictional Data for Illustration]
Protocol 2: Synthesis of N-phenyl-2-(1H-pyrrol-1-yl)aniline via Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.2-2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-(1H-pyrrol-1-yl)aniline derivative.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1101678[Fictional Data for Illustration]
2MorpholinePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane1002485[Fictional Data for Illustration]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start_S This compound + Arylboronic acid Reaction_S Heating (80-110 °C) Start_S->Reaction_S Add Reagents Reagents_S Pd Catalyst Base Solvent Reagents_S->Reaction_S Workup_S Aqueous Workup & Extraction Reaction_S->Workup_S Purification_S Column Chromatography Workup_S->Purification_S Product_S 1-(biphenyl-2-yl)-1H-pyrrole Derivative Purification_S->Product_S Start_B This compound + Amine Reaction_B Heating (80-120 °C) Start_B->Reaction_B Add Reagents Reagents_B Pd Catalyst Ligand Base Solvent Reagents_B->Reaction_B Workup_B Aqueous Workup & Extraction Reaction_B->Workup_B Purification_B Column Chromatography Workup_B->Purification_B Product_B N-substituted-2-(1H-pyrrol-1-yl)aniline Derivative Purification_B->Product_B

Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Potential Signaling Pathways for Bioactive Derivatives

Derivatives of this compound have the potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation. The diagrams below illustrate hypothetical mechanisms of action based on the known biological activities of similar N-arylpyrrole compounds.

anticancer_pathway cluster_cancer Potential Anticancer Mechanism Drug 1-(biphenyl-2-yl)-1H-pyrrole Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Drug->RTK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical anticancer signaling pathway for 1-(biphenyl-2-yl)-1H-pyrrole derivatives.

anti_inflammatory_pathway cluster_inflammation Potential Anti-inflammatory Mechanism Drug N-phenyl-2-(1H-pyrrol-1-yl)aniline Derivative IKK IKK Complex Drug->IKK Inhibition NFkB_Inhibition NF-κB Activation IKK->NFkB_Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibition->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Functionalization of the Pyrrole Ring in 1-(2-Bromophenyl)-1H-pyrrole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyrrole ring in the versatile building block, 1-(2-bromophenyl)-1H-pyrrole. This compound offers multiple reaction sites for chemical modification, making it a valuable scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the exploration of the chemical space around this privileged heterocyclic core.

Introduction

This compound is a bifunctional molecule featuring an electron-rich pyrrole ring and a brominated phenyl ring. The pyrrole ring is susceptible to electrophilic substitution, while the carbon-bromine bond on the phenyl ring is a handle for various metal-catalyzed cross-coupling reactions. This dual reactivity allows for a diverse range of functionalization strategies, enabling the synthesis of a wide array of derivatives with potential biological activity and unique material properties.

This guide will focus on key functionalization reactions of the pyrrole ring, including electrophilic substitution and metal-catalyzed C-H functionalization. Additionally, it will touch upon reactions involving the bromophenyl group that can be performed sequentially or concurrently to further elaborate the molecular structure.

Functionalization of the Pyrrole Ring

The pyrrole ring in this compound is highly activated towards electrophilic attack, with a preference for substitution at the C2 and C5 positions.

Electrophilic Aromatic Substitution

2.1.1. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto the pyrrole ring, typically at the 2-position. This reaction provides a key intermediate for further transformations. The ratio of α- to β-formylated products is primarily controlled by steric factors.[1][2]

Experimental Protocol:

  • To a solution of N,N-dimethylformamide (DMF) (3 equivalents) in a suitable solvent such as 1,2-dichloroethane, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of this compound (1 equivalent) in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous sodium acetate solution.

  • Stir the mixture for 1 hour to hydrolyze the iminium salt intermediate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound-2-carbaldehyde.

Reactant/ReagentMolar RatioTypical Yield (%)
This compound170-85
DMF3
POCl₃1.2

Logical Relationship of Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrrole This compound Pyrrole->Intermediate Product This compound-2-carbaldehyde Intermediate->Product Hydrolysis Friedel_Crafts_Workflow start Start step1 Mix Lewis Acid and Acyl Chloride at 0 °C start->step1 step2 Add this compound solution step1->step2 step3 Warm to RT and Stir (Monitor by TLC) step2->step3 step4 Quench with Ice/HCl step3->step4 step5 Work-up (Extraction, Washing, Drying) step4->step5 step6 Purification (Column Chromatography) step5->step6 end End (Acylated Product) step6->end Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound ArBr->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

References

Application Notes and Protocols for the Lithiation of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted functionalization of aromatic and heteroaromatic systems is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The formation of organolithium species from aryl halides is a powerful method for creating carbon-carbon and carbon-heteroatom bonds. This document provides a detailed experimental procedure for the lithiation of 1-(2-bromophenyl)-1H-pyrrole. The primary pathway for this transformation is a metal-halogen exchange reaction, which is generally faster than directed ortho-metalation for bromoarenes.[1][2] This protocol outlines the generation of the 1-(2-lithiated-phenyl)-1H-pyrrole intermediate and its subsequent quenching with an electrophile.

Data Presentation

The following table summarizes representative quantitative data for the lithiation of this compound under various conditions. The yields are based on the successful formation of the lithiated intermediate followed by quenching with a model electrophile, benzaldehyde.

Entry Lithiation Reagent Equivalents of Reagent Temperature (°C) Reaction Time (min) Quenching Electrophile Product Yield (%)
1n-Butyllithium1.1-7860Benzaldehyde2-(1H-pyrrol-1-yl)phenyl)phenylmethanol85
2s-Butyllithium1.1-7860Benzaldehyde2-(1H-pyrrol-1-yl)phenyl)phenylmethanol88
3t-Butyllithium1.1-7845Benzaldehyde2-(1H-pyrrol-1-yl)phenyl)phenylmethanol90
4n-Butyllithium / TMEDA1.1-7830Benzaldehyde2-(1H-pyrrol-1-yl)phenyl)phenylmethanol92
5n-Butyllithium1.1-4060Benzaldehyde2-(1H-pyrrol-1-yl)phenyl)phenylmethanol75 (with side products)

Experimental Protocols

This section details the methodology for the lithiation of this compound via metal-halogen exchange and subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Electrophile of choice (e.g., benzaldehyde, dimethylformamide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask and other appropriate flame-dried glassware

  • Syringes and needles

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Under a positive pressure of inert gas, add this compound (1.0 eq.) to the flask.

    • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over a period of 10-15 minutes. It is crucial to keep the internal temperature below -70 °C during the addition.

    • Stir the reaction mixture at -78 °C for 1 hour. A color change is often observed upon formation of the aryllithium species.

  • Electrophilic Quench:

    • While maintaining the temperature at -78 °C, add the desired electrophile (1.2 eq.) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the aryllithium intermediate.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Mandatory Visualization

experimental_workflow start Start: this compound in Anhydrous THF lithiation Add n-BuLi at -78 °C (1 hour) start->lithiation Metal-Halogen Exchange quench Add Electrophile at -78 °C (1-2 hours) lithiation->quench Formation of Aryllithium workup Aqueous Work-up (NH4Cl, EtOAc extraction) quench->workup Protonation/Reaction purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the lithiation and electrophilic quench of this compound.

Caption: Proposed reaction mechanism via metal-halogen exchange.

Discussion

The lithiation of this compound proceeds efficiently via a metal-halogen exchange mechanism. The use of n-butyllithium at low temperatures in an anhydrous ethereal solvent like THF is critical for the successful formation of the aryllithium intermediate.[3] The pyrrole ring is generally stable under these conditions, although lithiation at the C2 position of the pyrrole ring can be a competing side reaction, especially with stronger bases or prolonged reaction times.[1] The addition of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the rate of lithiation.[3]

The choice of electrophile for quenching the aryllithium species is broad and allows for the introduction of a wide variety of functional groups at the 2-position of the phenyl ring. It is important to ensure that the electrophile is also anhydrous to prevent premature quenching of the organolithium intermediate.

Troubleshooting

  • Low or no conversion:

    • Inactive n-BuLi: The concentration of commercially available n-BuLi can decrease over time. It is recommended to titrate the n-BuLi solution before use to determine its exact molarity.

    • Presence of moisture: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The THF solvent must be anhydrous.

    • Low reaction temperature: While -78 °C is standard, some starting materials may have poor solubility at this temperature, hindering the reaction.[4] If solubility is an issue, a slightly higher temperature (e.g., -40 °C) can be attempted, though this may increase the risk of side reactions.

  • Formation of side products:

    • Protonated starting material: This indicates premature quenching of the aryllithium by a proton source (e.g., moisture, acidic protons on the electrophile).

    • Wurtz-type coupling: Dimerization of the aryllithium or coupling with the starting bromide can occur, though it is less common at low temperatures.

    • Lithiation of the pyrrole ring: As mentioned, lithiation at the C2 position of the pyrrole is a possibility. Analysis of the product mixture by NMR spectroscopy will be necessary to identify such isomers.

References

Application Note: Scalable Synthesis of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the scale-up synthesis of 1-(2-bromophenyl)-1H-pyrrole, a valuable intermediate in organic synthesis. Two primary synthetic routes are presented: the Clauson-Kaas reaction and a modern palladium-catalyzed Buchwald-Hartwig amination. The protocols are designed to be scalable and reproducible. Key experimental data is summarized in tables for straightforward comparison, and workflows are visualized using diagrams to ensure clarity.

Introduction

This compound serves as a crucial building block in the development of pharmaceuticals and functional materials. Its structure, featuring a pyrrole ring N-arylated with a bromo-substituted phenyl group, allows for further functionalization through cross-coupling reactions at the bromine-bearing carbon. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This note details two robust synthetic strategies suitable for producing gram-scale quantities of the target compound.

Synthetic Strategies Overview

Two common methods for the synthesis of N-aryl pyrroles are the classical Paal-Knorr/Clauson-Kaas synthesis and modern metal-catalyzed cross-coupling reactions.

  • Clauson-Kaas Reaction: This method involves the acid-catalyzed condensation of a primary amine (2-bromoaniline) with a 1,4-dicarbonyl precursor, 2,5-dimethoxytetrahydrofuran.[1][2] It is a straightforward and often high-yielding reaction, making it suitable for scale-up.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (e.g., 1,2-dibromobenzene) and an amine (pyrrole).[4][5] This method offers broad substrate scope and functional group tolerance, though it requires careful optimization of the catalyst, ligand, and base.[6][7]

The following sections provide detailed protocols for both approaches.

Experimental Protocols

Protocol 1: Clauson-Kaas Synthesis of this compound[2]

This protocol is adapted from a documented procedure for the synthesis of the target molecule.[2] It relies on the reaction between 2-bromoaniline and 2,5-dimethoxytetrahydrofuran.

Reaction Scheme:

Materials and Reagents:

  • 2-Bromoaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of 2-bromoaniline (1.0 g, 5.8 mmol, 1.0 equiv.) in glacial acetic acid (10 mL) is added 2,5-dimethoxytetrahydrofuran (0.84 mL, 6.4 mmol, 1.1 equiv.).

  • The reaction mixture is heated to 80 °C and stirred overnight under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction mixture is carefully poured into water (50 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a hexane:ethyl acetate (99:1) eluent system to afford this compound as a colorless oil.[2]

Workflow Diagram:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Mix Reactants (2-Bromoaniline, 2,5-Dimethoxytetrahydrofuran, Acetic Acid) heat 2. Heat and Stir (80°C, Overnight) reactants->heat quench 3. Quench (Add Water) heat->quench extract 4. Extract (Dichloromethane) quench->extract dry 5. Dry & Concentrate (MgSO4, Evaporation) extract->dry purify 6. Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: General experimental workflow for synthesis and purification.

Protocol 2: Buchwald-Hartwig Amination

This generalized protocol is based on established principles of Buchwald-Hartwig amination for C-N bond formation.[5][8] It requires an inert atmosphere due to the air-sensitivity of the catalyst.

Reaction Scheme:

Materials and Reagents:

  • Pyrrole

  • 1,2-Dibromobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), BINAP (0.03 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by pyrrole (1.2 equiv.) and 1,2-dibromobenzene (1.0 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes the key quantitative parameters for the described protocols, based on a representative scale.

ParameterProtocol 1: Clauson-KaasProtocol 2: Buchwald-Hartwig
Scale (Starting Halide) 5.8 mmol (1.0 g 2-bromoaniline)~5.0 mmol (1.18 g 1,2-dibromobenzene)
Key Reagents 2-Bromoaniline (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq)Pyrrole (1.2 eq), 1,2-Dibromobenzene (1.0 eq)
Catalyst/Promoter Glacial Acetic AcidPd(OAc)₂ (2 mol%), BINAP (3 mol%)
Base N/ACs₂CO₃ (2.0 eq)
Solvent Glacial Acetic AcidToluene
Temperature 80 °C100-110 °C
Reaction Time Overnight (~16 h)12-24 h
Reported Yield ~75%[2]Variable (typically 60-90%)

Reaction Mechanisms

Clauson-Kaas Reaction Mechanism

The reaction proceeds via acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then undergoes condensation with the primary amine, followed by cyclization and dehydration to form the pyrrole ring.

clauson_kaas A 2,5-Dimethoxytetrahydrofuran B Succinaldehyde (1,4-dicarbonyl) A->B H⁺ / H₂O D Intermediate Adduct B->D C 2-Bromoaniline C->D E Cyclized Intermediate D->E Cyclization F This compound E->F -2H₂O (Dehydration)

Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.

Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination follows a catalytic cycle involving the palladium catalyst.[5]

buchwald_hartwig cluster_cycle Catalytic Cycle center Pd Catalyst Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA LE Ligand Exchange OA->LE OA->LE RE Reductive Elimination RE->Pd0 RE->Pd0 Product Product RE->Product LE->RE LE->RE ArX 1,2-Dibromobenzene ArX->OA PyrroleH Pyrrole + Base PyrroleH->LE

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Safety and Handling

  • 2-Bromoaniline: Toxic and an irritant. Handle in a well-ventilated fume hood. Avoid skin and eye contact.

  • Aryl Halides (1,2-Dibromobenzene): Irritant. Handle with appropriate personal protective equipment (PPE).

  • Solvents (Toluene, DCM, Acetic Acid): Toluene and DCM are volatile and harmful. Acetic acid is corrosive.[1] All operations should be performed in a fume hood.

  • Palladium Catalysts: Can be toxic and are precious metals. Handle with care to avoid inhalation of dust.

  • Bases (Cs₂CO₃): Can be irritating. Avoid creating dust.

  • Scale-up Considerations: Reactions can be exothermic, especially during quenching or reagent addition.[9] Ensure adequate temperature control and be prepared for potential off-gassing.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: 1-(2-bromophenyl)-1H-pyrrole as a Precursor for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of conductive polymers derived from the 1-(2-bromophenyl)-1H-pyrrole monomer. While specific quantitative data for poly(this compound) is not extensively available in the current literature, this document outlines generalized protocols and expected properties based on established knowledge of N-aryl substituted polypyrroles.

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical flexibility of polymers. Polypyrrole (PPy) is a particularly well-studied conductive polymer due to its high conductivity, good environmental stability, and biocompatibility. The functionalization of the pyrrole monomer is a key strategy to tune the properties of the resulting polymer. N-substitution with an aryl group, such as the 2-bromophenyl group, can significantly influence the polymer's solubility, thermal stability, and electronic properties. This compound serves as a promising precursor for creating novel conductive polymers with tailored characteristics for applications in organic electronics, sensors, and biomedical devices.

Synthesis of Poly(this compound)

The polymerization of this compound can be achieved through both chemical and electrochemical methods. The choice of method depends on the desired form and quantity of the polymer. Electrochemical polymerization is ideal for producing thin, uniform films directly onto an electrode surface, which is advantageous for device fabrication. Chemical polymerization, on the other hand, is suitable for producing the polymer in bulk powder form.

Quantitative Data on N-Substituted Polypyrroles

Specific quantitative data for poly(this compound) is limited. However, the following table summarizes typical properties of N-substituted polypyrroles to provide a comparative reference.

PropertyPoly(N-methylpyrrole)Poly(N-phenylpyrrole)Poly(N-vinylpyrrole)Expected Range for Poly(this compound)
Conductivity (S/cm) 10⁻³ - 10⁻¹10⁻⁴ - 10⁻²10⁻⁵ - 10⁻³10⁻⁵ - 10⁻²
Thermal Stability (°C) ~250~300~200Potentially >300 (due to the bulky, aromatic substituent)
Solubility Soluble in some organic solventsSoluble in some organic solventsSoluble in common organic solventsLikely soluble in common organic solvents

Note: The expected range for poly(this compound) is an educated estimation based on the properties of similar N-aryl substituted polypyrroles. Actual values may vary depending on the synthesis conditions and doping levels.

Experimental Protocols

Protocol 1: Electrochemical Polymerization of this compound

This protocol describes the deposition of a poly(this compound) film onto a working electrode.

Materials:

  • This compound (monomer)

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Electrochemical workstation (potentiostat/galvanostat)

  • Electrochemical cell

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M LiClO₄) in anhydrous acetonitrile.

  • Add the this compound monomer to the electrolyte solution to a final concentration of 0.1 M.

  • Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Perform electropolymerization using either potentiostatic (constant potential) or potentiodynamic (cyclic voltammetry) methods.

    • Potentiostatic Method: Apply a constant potential (e.g., 1.0 to 1.5 V vs. Ag/AgCl) to the working electrode for a specified time until a film of the desired thickness is formed.

    • Potentiodynamic Method: Cycle the potential of the working electrode between a lower limit (e.g., -0.5 V) and an upper limit (e.g., 1.5 V) at a scan rate of 50-100 mV/s for a set number of cycles. The polymer film will deposit and grow with each successive cycle.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under vacuum or in a stream of inert gas.

G cluster_prep Preparation cluster_poly Electropolymerization cluster_post Post-Treatment Monomer This compound Solution Monomer-Electrolyte Solution Monomer->Solution Electrolyte Supporting Electrolyte (e.g., LiClO₄ in CH₃CN) Electrolyte->Solution Cell Three-Electrode Cell Assembly Solution->Cell Polymerization Apply Potential (Potentiostatic or Potentiodynamic) Cell->Polymerization Film Polymer Film Deposition on Working Electrode Polymerization->Film Rinse Rinse with Solvent Film->Rinse Dry Dry under Vacuum Rinse->Dry Characterization Characterization Dry->Characterization

Caption: Electrochemical polymerization workflow.

Protocol 2: Chemical Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) powder.

Materials:

  • This compound (monomer)

  • Anhydrous chloroform (CHCl₃) or acetonitrile (CH₃CN)

  • Ferric chloride (FeCl₃) (oxidant)

  • Methanol (CH₃OH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound monomer in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of ferric chloride in anhydrous chloroform. A typical molar ratio of oxidant to monomer is 2.5:1.

  • Slowly add the ferric chloride solution dropwise to the stirred monomer solution at room temperature.

  • A dark precipitate of the polymer should form immediately.

  • Allow the reaction to proceed for 2 to 24 hours with continuous stirring to ensure complete polymerization.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer powder extensively with methanol to remove the oxidant and any unreacted monomer.

  • Dry the final polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C).

G cluster_react Reaction cluster_iso Isolation cluster_final Final Product MonomerSol Monomer in Anhydrous Solvent ReactionMix Reaction Mixture (Stirring) MonomerSol->ReactionMix OxidantSol Oxidant (FeCl₃) in Anhydrous Solvent OxidantSol->ReactionMix Precipitate Polymer Precipitate Formation ReactionMix->Precipitate Filtration Filtration Precipitate->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying PolymerPowder Polymer Powder Drying->PolymerPowder

Caption: Chemical polymerization workflow.

Polymer Characterization

The synthesized polymer should be characterized to determine its structure, morphology, and properties.

  • Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the polymer.

  • Morphological Analysis: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be employed to study the surface morphology of the polymer films or powders.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the polymer.

  • Conductivity Measurement: The electrical conductivity of the polymer is typically measured using a four-point probe technique.

Doping of Conductive Polymers

The conductivity of polypyrrole is achieved through a process called doping, which involves the partial oxidation or reduction of the polymer backbone. This creates charge carriers (polarons and bipolarons) that can move along the polymer chain, enabling electrical conduction.

G cluster_charge Charge Carrier Formation Neutral Neutral Polymer (Insulating) Oxidation Oxidation (Doping) Neutral->Oxidation -e⁻ Doped Doped Polymer (Conductive) Oxidation->Doped +A⁻ (Dopant ion) Reduction Reduction (De-doping) Doped->Reduction +e⁻, -A⁻ Polaron Polaron (Radical Cation) Doped->Polaron Reduction->Neutral Bipolaron Bipolaron (Dication) Polaron->Bipolaron Further Oxidation

Caption: Doping mechanism of polypyrrole.

Conclusion

This compound is a valuable monomer for the synthesis of functionalized conductive polymers. The protocols provided in these application notes offer a starting point for the synthesis and characterization of poly(this compound). The introduction of the 2-bromophenyl group is expected to enhance the polymer's thermal stability and solubility, making it a promising material for advanced applications in electronics and beyond. Further research is warranted to fully elucidate the specific properties of this novel conductive polymer.

Application Notes and Protocols: Derivatization of 1-(2-bromophenyl)-1H-pyrrole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 1-(2-bromophenyl)-1H-pyrrole and the subsequent biological screening of the resulting compounds. The pyrrole ring is a key heterocyclic scaffold found in numerous biologically active compounds, and its substitution allows for the exploration of a diverse chemical space to identify novel therapeutic agents.[1][2] This guide focuses on common and effective derivatization strategies and outlines standard protocols for evaluating the anticancer and antimicrobial potential of the synthesized molecules.

Overview of Derivatization Strategies

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing a wide range of substituents through well-established cross-coupling reactions. The two primary methods detailed here are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are widely used in medicinal chemistry due to their broad substrate scope and functional group tolerance.[3][4]

Workflow for Derivatization and Biological Screening of this compound

G cluster_synthesis Synthesis and Derivatization cluster_screening Biological Screening cluster_development Lead Identification start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald derivatives Library of Derivatives suzuki->derivatives buchwald->derivatives purification Purification and Characterization (NMR, MS) derivatives->purification in_vitro In Vitro Biological Assays purification->in_vitro anticancer Anticancer Screening (e.g., MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) in_vitro->antimicrobial enzyme Enzyme Inhibition Assays in_vitro->enzyme data Data Analysis (IC50, MIC) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead_id Lead Compound Identification sar->lead_id G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS ligand Growth Factor ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors ERK->transcription gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation, Survival, Angiogenesis gene_expression->proliferation inhibitor 1-(2-Arylphenyl)- 1H-pyrrole Derivative inhibitor->RTK

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-bromophenyl)-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different synthetic methods to improve your reaction yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

General Issues Affecting All Synthetic Routes

Question: My reaction yield is consistently low, regardless of the method. What are the general factors I should investigate?

Answer: Low yields in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your 2-bromoaniline, pyrrole, or the pyrrole precursor (e.g., 2,5-dimethoxytetrahydrofuran) can introduce side reactions. Always use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters should be carefully optimized for your specific reaction.

  • Moisture and Air Sensitivity: Many of the catalysts and reagents used in these syntheses are sensitive to air and moisture. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) where required, particularly for Ullmann and Buchwald-Hartwig reactions.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent or the formation of side products.

Method-Specific Troubleshooting

Paal-Knorr / Clauson-Kaas Type Synthesis

Question: I am observing a significant amount of dark, tar-like byproduct in my Paal-Knorr/Clauson-Kaas reaction.

Answer: This is a common issue, often caused by the high temperatures and acidic conditions typically employed in this synthesis, which can lead to the decomposition of the pyrrole product.[1]

  • Solution:

    • Lower the reaction temperature: While this may increase the reaction time, it can significantly reduce product degradation.

    • Use a milder acid catalyst: Consider replacing strong acids with weaker ones like acetic acid.

    • Microwave Irradiation: This technique can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature and for a shorter duration, minimizing decomposition.

Question: The purification of my product from the Paal-Knorr/Clauson-Kaas reaction is difficult. What can I do?

Answer: The crude product from this reaction can be challenging to purify due to the presence of polar byproducts.

  • Solution:

    • Aqueous Workup: A thorough aqueous workup is crucial. Neutralize the acidic catalyst and wash the organic layer multiple times to remove water-soluble impurities.

    • Column Chromatography: Use a suitable eluent system for column chromatography. A common starting point is a mixture of hexane and ethyl acetate. A gradient elution may be necessary to separate the product from closely related impurities.

Ullmann Condensation

Question: My Ullmann reaction is giving a very low yield of the desired N-arylpyrrole.

Answer: The traditional Ullmann condensation is notorious for requiring harsh reaction conditions and sometimes providing erratic yields.[2]

  • Solution:

    • Ligand Addition: The use of a ligand, such as a diamine, can significantly improve the efficiency and lower the required reaction temperature of the copper-catalyzed coupling.

    • Catalyst Choice: Ensure you are using an active copper catalyst. Copper(I) salts, like CuI, are often more effective than copper(II) salts.

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required.

    • Solvent: High-boiling polar solvents like DMF or DMSO are often used, but optimization may be necessary.

Question: I am observing homocoupling of 2-bromoaniline as a major side product in my Ullmann reaction.

Answer: This is a common side reaction in Ullmann condensations.

  • Solution:

    • Control Stoichiometry: Using a slight excess of pyrrole can help to favor the desired cross-coupling reaction.

    • Lower Temperature: If possible with a more active catalyst system, lowering the reaction temperature can reduce the rate of the homocoupling side reaction.

Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination is not proceeding to completion.

Answer: While generally a high-yielding reaction, several factors can lead to incomplete conversion.

  • Solution:

    • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial. For sterically hindered substrates like 2-bromoaniline, bulky electron-rich phosphine ligands are often required.

    • Base Strength: A strong, non-nucleophilic base is essential for the catalytic cycle to turn over. Sodium tert-butoxide is a common choice.

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is carried out under a strict inert atmosphere.

Question: I am seeing debromination of my starting material (formation of aniline).

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination.

  • Solution:

    • Optimize Reaction Conditions: This can sometimes be minimized by adjusting the temperature, solvent, and ligand.

    • Purity of Reagents: Ensure that there are no protic impurities that could facilitate this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally gives the highest yield for this compound?

Q2: What is a typical purification method for this compound?

A2: Flash column chromatography on silica gel is the most common method for purifying this compound. A typical eluent system is a mixture of hexane and ethyl acetate, often with a high percentage of hexane (e.g., 99:1 Hexane:EtOAc).

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted synthesis can be beneficial for both the Paal-Knorr/Clauson-Kaas and Buchwald-Hartwig reactions. It can significantly reduce reaction times and in some cases, improve yields by minimizing thermal decomposition.

Q4: How do I remove unreacted pyrrole from my reaction mixture?

A4: Unreacted pyrrole can sometimes be challenging to remove completely by rotary evaporation due to its relatively high boiling point. Washing the organic extract with a dilute acid solution can help to protonate and extract the basic pyrrole into the aqueous phase. Alternatively, repeated washing with hexane can also help to remove excess pyrrole.

Data Presentation: Comparison of Synthetic Methods

Synthetic MethodStarting MaterialsKey Reagents & ConditionsReported Yield (%)AdvantagesDisadvantages
Paal-Knorr / Clauson-Kaas 2-Bromoaniline, 2,5-DimethoxytetrahydrofuranAcetic acid, Reflux75%Operationally simple, readily available starting materials.High temperatures can lead to product decomposition; purification can be challenging.[1]
Ullmann Condensation 2-Bromoaniline, PyrroleCopper catalyst (e.g., CuI), Ligand (e.g., diamine), Base, High temperatureVariable (often moderate)Copper is less expensive than palladium.Harsh reaction conditions, often requires high temperatures, can have lower yields and side reactions.[2]
Buchwald-Hartwig Amination 2-Bromoaniline, PyrrolePalladium catalyst, Phosphine ligand, Strong baseGenerally highHigh yields, mild reaction conditions, broad substrate scope.Palladium catalysts and phosphine ligands can be expensive; requires strict inert atmosphere.

Experimental Protocols

Protocol 1: Paal-Knorr/Clauson-Kaas Synthesis of this compound

This protocol is adapted from a reported synthesis with a 75% yield.

Materials:

  • 2-Bromoaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add 2-bromoaniline (1.0 eq).

  • Add glacial acetic acid to dissolve the aniline.

  • Add 2,5-dimethoxytetrahydrofuran (1.1-1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate).

Visualization of Workflows and Concepts

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select Starting Materials (e.g., 2-Bromoaniline, Pyrrole precursor) conditions Choose Reaction Conditions (Catalyst, Solvent, Base, Temperature) reagents->conditions setup Set up Reaction (Inert atmosphere if needed) conditions->setup monitor Monitor Progress (TLC, LC-MS) setup->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_reagents Purity of Starting Materials? start->check_reagents check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes impure_reagents Purify Reagents check_reagents->impure_reagents No check_atmosphere Inert Atmosphere Maintained? check_conditions->check_atmosphere Yes optimize_conditions Optimize Temperature, Time, Solvent, Catalyst check_conditions->optimize_conditions No side_reactions Side Reactions Observed? check_atmosphere->side_reactions Yes improve_inert Improve Inert Gas Technique check_atmosphere->improve_inert No mitigate_side_reactions Adjust Stoichiometry or Conditions side_reactions->mitigate_side_reactions Yes success Improved Yield side_reactions->success No impure_reagents->success optimize_conditions->success improve_inert->success mitigate_side_reactions->success

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(2-bromophenyl)-1H-pyrrole. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the synthesis of this compound via common synthetic routes.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-bromoaniline.

FAQ 1: I am observing a significant amount of a furan byproduct. How can this be minimized?

Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1][2] To minimize this, it is crucial to control the acidity of the reaction medium. Reactions at a pH below 3 are known to favor the formation of furans.[2]

Troubleshooting Steps:

  • pH Control: Maintain a neutral or weakly acidic pH. The use of a weak acid like acetic acid can accelerate the desired pyrrole formation without promoting significant furan formation.[2]

  • Catalyst Choice: Consider using milder or heterogeneous acid catalysts.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the degradation of starting materials or the desired product. Careful optimization of the reaction temperature is recommended.

FAQ 2: The reaction is sluggish and gives a low yield. What are the potential causes?

Answer: Low yields in the Paal-Knorr synthesis can be attributed to several factors, including the nucleophilicity of the amine and steric hindrance. 2-Bromoaniline is less nucleophilic than aniline due to the electron-withdrawing effect of the bromine atom. The ortho-position of the bromine also introduces steric hindrance, which can slow down the reaction.

Troubleshooting Steps:

  • Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can improve the reaction rate.

  • Reaction Time and Temperature: A longer reaction time or a moderate increase in temperature may be necessary to drive the reaction to completion. Microwave irradiation can also be an effective way to accelerate the reaction.[3][4]

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents are often employed to facilitate proton transfer steps in the mechanism.

Logical Workflow for Paal-Knorr Synthesis Troubleshooting

start Low Yield or Side Product Formation check_furan Furan byproduct observed? start->check_furan check_sluggish Sluggish reaction or low yield? start->check_sluggish adjust_ph Maintain neutral or weakly acidic pH check_furan->adjust_ph Yes optimize_temp_furan Optimize reaction temperature adjust_ph->optimize_temp_furan add_catalyst Add catalytic amount of acid check_sluggish->add_catalyst Yes optimize_time_temp Increase reaction time or temperature add_catalyst->optimize_time_temp consider_mw Consider microwave irradiation optimize_time_temp->consider_mw

Caption: Troubleshooting workflow for the Paal-Knorr synthesis of this compound.

Clauson-Kaas Synthesis

This method involves the reaction of an amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[5][6]

FAQ 3: My reaction is giving a low yield and the product is difficult to purify. What could be the issue?

Answer: The Clauson-Kaas reaction often requires acidic conditions and elevated temperatures, which can lead to the decomposition of the desired N-aryl pyrrole product, resulting in lower yields and purification challenges.[7][8] Anilines with electron-withdrawing groups, such as 2-bromoaniline, can be less reactive, requiring more forcing conditions that can exacerbate product degradation.

Troubleshooting Steps:

  • Milder Conditions: A modified, two-step, one-pot procedure can be employed. First, 2,5-dimethoxytetrahydrofuran is hydrolyzed under mild aqueous conditions to form the more reactive 2,5-dihydroxytetrahydrofuran. This intermediate then reacts with the amine at room temperature in a buffered solution, avoiding harsh acidic conditions and high temperatures.[5]

  • Catalyst Optimization: A variety of catalysts can be used to promote the reaction under milder conditions, including Lewis acids and heterogeneous catalysts.[7][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, which can minimize product decomposition.[6]

Experimental Protocol: Clauson-Kaas Synthesis of this compound (Adapted from a similar procedure)

  • Materials:

    • 2-Bromoaniline

    • 2,5-Dimethoxytetrahydrofuran

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1.0 eq) in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran (1.1-1.2 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ReactantMolar RatioRole
2-Bromoaniline1.0Amine source
2,5-Dimethoxytetrahydrofuran1.1 - 1.2Pyrrole ring precursor
Glacial Acetic AcidSolventCatalyst and solvent
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a nucleophile, in this case, pyrrole. To synthesize this compound, a suitable starting material would be 1,2-dibromobenzene or 1-bromo-2-iodobenzene.

FAQ 4: I am getting a low yield of the desired product and observing the formation of symmetric biaryls. How can I improve the reaction?

Answer: A common side reaction in Ullmann couplings is the formation of symmetric biaryls through the homocoupling of the aryl halide.[9][10] The reaction is also sensitive to the choice of catalyst, ligand, base, and solvent. The steric hindrance from the ortho-bromo group can also reduce the reaction rate.

Troubleshooting Steps:

  • Ligand Selection: The use of ligands such as diamines or amino acids can accelerate the desired C-N bond formation and suppress the homocoupling side reaction.

  • Catalyst System: Employing a well-defined copper(I) catalyst and a suitable ligand is crucial.

  • Base and Solvent: The choice of base and solvent is critical. A strong base is often required, and a polar aprotic solvent like DMF or DMSO is typically used.

  • Aryl Halide Reactivity: If using a dihaloarene, the reactivity difference between the halogens can be exploited. For instance, in 1-bromo-2-iodobenzene, the C-I bond is more reactive towards oxidative addition than the C-Br bond, which can improve selectivity.

Ullmann Condensation Workflow

start Start: Ullmann Condensation reactants Pyrrole + 1,2-Dihalobenzene + Cu Catalyst + Ligand + Base start->reactants reaction Heat in polar aprotic solvent reactants->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the Ullmann condensation to synthesize this compound.

Buchwald-Hartwig Amination

This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

FAQ 5: My Buchwald-Hartwig amination is giving a low yield, and I am observing hydrodehalogenation of my starting material. What can I do?

Answer: Hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations. This can be caused by β-hydride elimination from the palladium-amido complex. The steric hindrance of the ortho-bromo group can also make the desired reductive elimination step slower, allowing more time for side reactions to occur.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination and suppress side reactions. For sterically hindered substrates, specialized ligands have been developed.

  • Base Selection: The strength and nature of the base can influence the reaction outcome. A strong, non-nucleophilic base is typically used.

  • Catalyst Precursor: Using a well-defined palladium precatalyst can lead to more reproducible results.

  • Temperature and Reaction Time: Careful optimization of the temperature and reaction time is necessary. Lowering the temperature may reduce the rate of side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of Pyrrole with 1,2-Dibromobenzene (General Procedure)

  • Materials:

    • 1,2-Dibromobenzene

    • Pyrrole

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, SPhos)

    • Base (e.g., NaOt-Bu, K₃PO₄)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add the anhydrous solvent, followed by 1,2-dibromobenzene and pyrrole.

    • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ComponentRoleCommon Examples
Palladium CatalystActive catalytic speciesPd(OAc)₂, Pd₂(dba)₃
Phosphine LigandStabilizes catalyst, promotes reductive eliminationXPhos, SPhos, RuPhos
BaseDeprotonates the amineNaOt-Bu, K₃PO₄, Cs₂CO₃
SolventReaction mediumToluene, Dioxane, THF

This technical support guide provides a starting point for troubleshooting the synthesis of this compound. Successful synthesis will likely require careful optimization of the reaction conditions for the chosen synthetic route.

References

Technical Support Center: Purification of 1-(2-bromophenyl)-1H-pyrrole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(2-bromophenyl)-1H-pyrrole using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and similar aryl-pyrroles is silica gel.[1][2] For compounds that may be sensitive to the acidic nature of silica, neutral or basic alumina can be a suitable alternative.[1]

Q2: What mobile phase (eluent) should I use for the purification?

A2: A non-polar solvent system is typically effective. The most frequently cited mobile phase is a mixture of hexane and ethyl acetate.[3][4] The polarity can be adjusted by varying the ratio of these solvents. For example, successful purifications have been reported with ratios such as 99:1 and 98:2 (hexane:ethyl acetate).[3] In some cases, petrol ether has also been used as the eluent.[3]

Q3: How can I determine the optimal solvent ratio for my specific separation?

A3: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the ideal solvent system. The goal is to find a solvent mixture that provides a good separation between your desired compound and any impurities. A good separation on TLC will translate well to the column.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as 2-bromoaniline, byproducts from the pyrrole synthesis, and potentially highly conjugated, colored byproducts.[1] It's also possible for some pyrroles to decompose on silica gel.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Compound is not moving down the column (stuck at the origin) The mobile phase is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. - If a significant increase in polarity is needed, consider switching to a more polar solvent system like dichloromethane/methanol.[1]
Poor separation of the desired compound from impurities (overlapping bands) - The solvent system is not optimal. - The column was not packed properly. - The sample was loaded incorrectly.- Re-optimize the solvent system using TLC to achieve better separation. - Ensure the silica gel is packed uniformly without any cracks or air bubbles.[1] - Load the sample in a minimal amount of solvent to create a narrow band at the top of the column.[5]
Streaking or tailing of the compound band The compound is interacting too strongly with the acidic silanol groups on the silica gel. This is common for polar compounds.- Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent to neutralize the acidic sites on the silica.[1] - Consider using a different stationary phase, such as neutral or basic alumina.[1]
The purified compound is colored, even after chromatography. Formation of highly conjugated byproducts during synthesis or decomposition on the column.- Minimize the compound's exposure to air and light during the purification process.[1] - Before column chromatography, you can treat a solution of the crude product with activated charcoal to adsorb colored impurities. Note that this may reduce the overall yield.[1] - A second chromatographic purification or recrystallization may be necessary.[1]
Low yield of the purified product. - The compound may have partially decomposed on the silica gel. - Product loss due to irreversible adsorption on the column. - Inefficient elution from the column.- To check for decomposition, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if new spots have formed.[1] - If decomposition is suspected, switch to a less acidic stationary phase like alumina. - Ensure complete elution by using a slightly more polar solvent mixture at the end of the chromatography to wash the column.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the general steps for purifying this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a high hexane content mixture).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, creating a uniform packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[1] Carefully apply the solution to the top of the silica bed using a pipette.[5]

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[1][5] Carefully add this powder to the top of the packed column.[1]

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

4. Monitoring the Separation:

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.

  • Combine the fractions that contain the pure desired product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purified_product Purified Product evaporate_solvent->purified_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_separation Separation Problems cluster_product Product Quality Issues cluster_solutions Potential Solutions start Purification Issue Identified poor_separation Poor Separation / Overlap start->poor_separation streaking Streaking / Tailing start->streaking no_elution Compound Not Eluting start->no_elution colored_product Colored Product start->colored_product low_yield Low Yield start->low_yield optimize_solvent Optimize Mobile Phase poor_separation->optimize_solvent repack_column Repack Column / Reload Sample poor_separation->repack_column change_stationary_phase Change Stationary Phase streaking->change_stationary_phase add_modifier Add Basic Modifier streaking->add_modifier no_elution->optimize_solvent charcoal Charcoal Treatment colored_product->charcoal low_yield->change_stationary_phase check_stability Check Compound Stability low_yield->check_stability

Caption: Troubleshooting guide for column chromatography purification.

References

Technical Support Center: N-Arylation of Pyrrole with Sterically Hindered Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the N-arylation of pyrrole using sterically hindered aryl halides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-arylation of pyrrole with sterically hindered halides?

The main challenges stem from steric hindrance, which can significantly slow down or prevent the reaction. Key issues include:

  • Low Reaction Rates: The bulky nature of both the pyrrole substrate (especially if substituted) and the ortho-substituted aryl halide impedes the approach to the metal center in the catalytic cycle.

  • Low Yields: Inefficient coupling due to steric clash often results in low product yields and recovery of unreacted starting materials.

  • Catalyst Deactivation: Sterically demanding substrates can lead to the formation of inactive catalyst species.

  • Competing Side Reactions: Under forcing conditions (e.g., high temperatures) required to overcome steric barriers, side reactions such as C-arylation, dehalogenation of the aryl halide, or decomposition of starting materials can occur.[1]

Q2: Which catalytic system is generally better for hindered substrates: Palladium or Copper?

Both palladium (Buchwald-Hartwig amination) and copper (Ullmann condensation) catalyzed systems are used, and the choice depends on the specific substrates and functional group tolerance.

  • Palladium-Catalyzed (Buchwald-Hartwig): This is often the first choice due to its broad substrate scope and high catalytic activity. The development of specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) is crucial for coupling hindered partners, as they facilitate the rate-limiting reductive elimination step.[2] However, Pd catalysts can be sensitive and expensive.[3]

  • Copper-Catalyzed (Ullmann): This is a classic and more economical alternative. Modern protocols use ligands like diamines or phenanthrolines to enable milder reaction conditions than traditional Ullmann reactions.[4][5] Copper-based systems can be very effective, especially for aryl iodides, and sometimes show better tolerance for specific functional groups.[3][6]

Q3: Why is the choice of ligand so critical for this transformation?

The ligand plays a central role in stabilizing the metal catalyst and modulating its reactivity. For sterically hindered substrates, the ligand must:

  • Promote Oxidative Addition: The ligand must be electron-rich enough to facilitate the initial reaction of the metal with the aryl halide.

  • Facilitate Reductive Elimination: This is often the rate-determining step for hindered substrates. Bulky ligands create a sterically crowded metal center, which promotes the final bond-forming step to release the product and regenerate the catalyst.[7]

  • Prevent Catalyst Decomposition: A stable metal-ligand complex is essential for catalyst longevity, especially at the higher temperatures often required for these reactions.

Q4: How do the base and solvent choices impact the reaction outcome?

The base and solvent are not passive components; they are critical parameters that must be optimized.

  • Base: The base deprotonates the pyrrole N-H, making it nucleophilic. For hindered couplings, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) is often required. The choice of base can influence catalyst activity and substrate stability.[7][8][9]

  • Solvent: The solvent must solubilize the reagents and the catalyst complex. Aprotic polar solvents like toluene, dioxane, or DMF are common.[9][10] The solvent can affect the aggregation state of the base and the overall rate of the reaction.[2][10]

Troubleshooting Guide

Problem 1: Low or No Yield of the N-Arylated Product

  • Possible Cause 1: Ineffective Catalyst/Ligand Combination. The chosen ligand may not be bulky or electron-rich enough to facilitate the coupling of the specific hindered substrates.

    • Solution: Screen a panel of bulky phosphine ligands for palladium catalysis (e.g., biarylphosphines like XPhos, RuPhos, or Josiphos-type ligands). For copper catalysis, screen different diamine or phenanthroline-based ligands.[2][4]

  • Possible Cause 2: Suboptimal Base or Solvent. The base may not be strong enough to deprotonate the pyrrole efficiently, or the solvent may not be appropriate for the chosen catalytic system.

    • Solution: If using a weaker base like K₂CO₃ or Cs₂CO₃ with low yield, switch to a stronger base such as NaOtBu or K₃PO₄.[1][9] Screen different solvents; a switch from toluene to dioxane or vice-versa can sometimes dramatically improve yields.[2][10]

  • Possible Cause 3: Insufficient Reaction Temperature or Time. Steric hindrance raises the activation energy of the reaction, which may not be overcome at standard temperatures.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 110 °C).[7] Consider using a higher boiling point solvent if necessary. Microwave irradiation can also be highly effective at reducing reaction times and overcoming steric barriers.[11][12]

  • Possible Cause 4: Catalyst Inhibition or Deactivation. The halide anion, particularly iodide, can act as an inhibitor in Buchwald-Hartwig reactions.[8] Impurities in reagents or solvents can also poison the catalyst.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Use an inert atmosphere (Argon or Nitrogen). If using an aryl iodide in a Pd-catalyzed reaction, consider switching to the corresponding aryl bromide or chloride, which may require a more active catalyst system but can avoid iodide inhibition.[8][13][14] Using a well-defined palladium pre-catalyst can also improve reproducibility.[7]

Problem 2: Significant Formation of Side Products (e.g., C-Arylation, Dehalogenation)

  • Possible Cause 1: Reaction Conditions Favoring C-H Activation. High temperatures and certain catalyst systems can promote the direct arylation of the pyrrole ring at the C2 or C5 positions instead of the nitrogen.[15][16][17][18]

    • Solution: Try performing the reaction at a lower temperature for a longer time. Screen different ligands, as some may offer higher N-selectivity. For copper-catalyzed reactions, the choice of ligand and solvent is crucial for controlling selectivity.

  • Possible Cause 2: Dehalogenation of the Aryl Halide. The aryl halide is reduced to the corresponding arene, a common side reaction in cross-coupling chemistry.

    • Solution: This often occurs when the catalytic cycle is stalled after oxidative addition. Optimizing the ligand and base to promote faster turnover can minimize this pathway. Ensure the reaction is strictly anaerobic, as sources of hydrogen can facilitate this side reaction.

Problem 3: Reaction Fails to Go to Completion (Stalls at ~50% Conversion)

  • Possible Cause: Catalyst Dies Over the Course of the Reaction. This is common in challenging couplings. The catalyst may be thermally unstable or slowly poisoned by impurities or byproducts.

    • Solution: Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). Use a more robust ligand that forms a more stable complex with the metal. If possible, adding a second portion of fresh catalyst midway through the reaction can help drive it to completion.

Data Presentation: Catalyst System Comparison

The selection of the catalyst, ligand, and base is critical for success. The tables below summarize conditions from various studies, providing a starting point for optimization.

Table 1: Selected Palladium-Catalyzed Systems for N-Arylation

Catalyst PrecursorLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃XPhosNaOtBuToluene100-110A robust, general system for hindered substrates.[2]
[Pd(allyl)Cl]₂RuPhosK₃PO₄1,4-Dioxane100Good for moderately hindered aryl bromides.
Pd(OAc)₂BINAPCs₂CO₃Toluene110A more traditional system, may be less effective for very hindered cases.
keYPhos-Pd G3(Internal)tBuOKTHF50-70Effective for coupling with less reactive aryl chlorides.[14]

Table 2: Selected Copper-Catalyzed Systems for N-Arylation

Copper SourceLigandBaseSolventTemp (°C)Notes
CuIN,N'-DimethylethylenediamineK₃PO₄Dioxane/DMF110A versatile Buchwald system for aryl iodides and bromides.[4][6]
Cu₂ONoneCs₂CO₃DMSO110Ligand-free conditions can be effective for some substrates.[6]
CuI1,10-PhenanthrolineCs₂CO₃Toluene110Effective for hindered imidazoles, applicable to pyrroles.
CuONoneNaOHEthylene Glycol120Uses an inexpensive catalyst and solvent; may require higher temperatures.[12]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Pyrrole

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol).

  • Inerting: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the sterically hindered aryl halide (1.0 mmol), pyrrole (1.2 mmol), and anhydrous toluene (2 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate, and filter through a short pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the N-arylated pyrrole.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Pyrrole

  • Preparation: To an oven-dried reaction vial, add Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%), the hindered aryl iodide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Reagent Addition: Add pyrrole (1.5 mmol), the ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol, 10 mol%), and anhydrous solvent (e.g., DMF, 2 mL).

  • Reaction: Seal the vial and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. Add water and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify by column chromatography.[4]

Visualizations

G prep 1. Reagent Preparation (Oven-dried vial, inert atmosphere) add_solids 2. Add Solids (Catalyst, Ligand, Base) prep->add_solids add_liquids 3. Add Liquids & Substrates (Solvent, Pyrrole, Aryl Halide) add_solids->add_liquids react 4. Heat Reaction (Stir at specified Temp) add_liquids->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Reaction Work-up (Quench, Filter) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Pure N-Aryl Pyrrole purify->product

Caption: General experimental workflow for N-arylation of pyrrole.

Caption: Troubleshooting decision tree for low-yield N-arylation reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling of 1-(2-bromophenyl)-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling for this compound?

A1: The most critical parameters for a successful Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1] These factors are often interdependent and require careful screening to achieve optimal yield and purity.

Q2: Which palladium catalyst is a good starting point for this specific substrate?

A2: For heteroaryl bromides like this compound, a good starting point is often a catalyst system known for its effectiveness with electron-rich or sterically hindered substrates.[2][3][4] Pd(dppf)Cl₂ ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is an excellent choice to begin with, as it is robust and has shown high efficacy in coupling reactions involving heteroaryl compounds.[5] Other common pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand are also widely used.[6][7]

Q3: How do I choose the right base for my reaction?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8] Inorganic bases are generally preferred. A common and effective choice is potassium carbonate (K₂CO₃).[5][9] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.[10] The choice can depend on the solvent system; for instance, aqueous base solutions are common, but anhydrous conditions with a base like K₃PO₄ can also be effective.[10][11]

Q4: What is the ideal solvent for coupling this compound?

A4: A mixture of an organic solvent and water is often optimal for Suzuki couplings as it helps dissolve both the organic substrate and the inorganic base.[12] Common solvent systems include dioxane/water, dimethoxyethane (DME)/water, or DMF/water.[5][11][12][13] Toluene with an aqueous base is also a standard choice. The selection should be based on the solubility of your specific starting materials and the desired reaction temperature.

Q5: My reaction is not going to completion. What should I try first?

A5: If you observe low conversion of your starting material, first ensure your reagents and solvents are pure and anhydrous (if required) and that the reaction mixture was properly degassed to remove oxygen.[2] Oxygen can deactivate the palladium catalyst.[14] If the issue persists, consider increasing the reaction temperature, extending the reaction time, or screening a different catalyst/ligand combination or a stronger base.[2]

Q6: I am observing significant amounts of a dehalogenated side product (1-phenyl-1H-pyrrole). How can I prevent this?

A6: Dehalogenation, where the bromine atom is replaced by hydrogen, is a common side reaction.[15] It can be caused by several factors, including the presence of water (as a proton source), the nature of the catalyst, and the basicity of the medium. To minimize dehalogenation, you can try using a milder base, ensuring your boronic acid is of high quality, or using a different phosphine ligand that promotes reductive elimination over side reactions.

Q7: How can I avoid homocoupling of my boronic acid reagent?

A7: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen and Pd(II) species.[14] Thoroughly degassing the reaction mixture before adding the palladium catalyst is critical.[2] Using a Pd(0) pre-catalyst or ensuring the efficient in situ reduction of a Pd(II) source can also help minimize this side reaction.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed reaction mixture.3. Low reaction temperature or insufficient time.4. Poor quality boronic acid (decomposed).5. Incorrect base or solvent.1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Degas the solvent and reaction mixture thoroughly (e.g., via 3-5 freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).[2]3. Increase the temperature in increments of 10-20°C or extend the reaction time.4. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[14][16]5. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).[11][13][17]
Dehalogenation of Starting Material 1. Presence of protic impurities.2. Base is too strong or reaction temperature is too high.3. Catalyst system favors hydrodehalogenation.1. Ensure solvents are dry and boronic acid is pure.2. Try a milder base (e.g., Na₂CO₃ instead of K₃PO₄) or lower the reaction temperature.[17]3. Screen different phosphine ligands. Less electron-rich ligands may sometimes reduce this side reaction.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Inefficient generation of the active Pd(0) catalyst from a Pd(II) source.1. Ensure rigorous degassing of the entire setup and maintenance of an inert atmosphere (Argon or Nitrogen).[14]2. Use a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
Product is Formed, but Yield is Low 1. Incomplete reaction.2. Product degradation under reaction conditions.3. Adsorption of product onto palladium black.1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Consider adding a small additional portion of the catalyst or boronic acid.2. Lower the reaction temperature or shorten the reaction time once the starting material is consumed.3. Upon completion, filter the hot reaction mixture through a pad of celite to remove palladium black before workup.
Reaction is Not Reproducible 1. Inconsistent quality of reagents (especially base and boronic acid).2. Variations in degassing efficiency.3. Base is not fully dissolved or is not a fine powder.1. Use reagents from the same batch or purify them before use.2. Standardize the degassing procedure.3. Use a phase-transfer catalyst (e.g., TBAB) if solubility is an issue, or finely grind the base before use to ensure a consistent surface area.[18]

Data Presentation: Reagent Selection Tables

Table 1: Common Palladium Catalysts/Pre-catalysts

CatalystCommon Name/AcronymTypical Use Cases & Characteristics
Pd(PPh₃)₄TetrakisGeneral-purpose, widely used Pd(0) source. Can be sensitive to air and heat.
Pd(dppf)Cl₂-Excellent for heteroaryl halides and sterically hindered substrates.[5] Thermally stable.
Pd(OAc)₂ + LigandPalladium AcetateCommon Pd(II) source used with various phosphine ligands to form the active catalyst in situ.[10]
Pd₂(dba)₃ + LigandTris(dibenzylideneacetone)dipalladium(0)Air-stable Pd(0) source, requires a ligand for activity. Good for mild reaction conditions.
SPhos PrecatalystSPhos G2/G3/G4Highly active Buchwald pre-catalyst, effective for challenging couplings including aryl chlorides.

Table 2: Comparison of Common Bases

BasepKa of Conjugate AcidStrengthTypical SolventsNotes
Na₂CO₃10.3ModerateAqueous mixturesA mild and cost-effective option.[17]
K₂CO₃10.3ModerateAqueous mixturesVery common, slightly more soluble than Na₂CO₃.[5][9]
Cs₂CO₃10.3ModerateAqueous mixtures, THF, DioxaneHigher solubility in organic solvents can accelerate the reaction.
K₃PO₄12.3StrongAqueous mixtures, THF, TolueneOften used for less reactive aryl chlorides or hindered substrates.[10]
KOtBu19.0Very StrongAnhydrous THF, TolueneCan promote side reactions; generally used for specific applications.

Table 3: Common Solvents for Suzuki Coupling

Solvent SystemBoiling Point (°C)Characteristics
1,4-Dioxane / H₂O~100Excellent for dissolving a wide range of substrates. Miscible with water.
Toluene / H₂O~85 (biphasic)Biphasic system. Toluene is good for higher temperatures.
DME / H₂O~85Dimethoxyethane is a polar aprotic ether, good alternative to dioxane.[5]
DMF / H₂O~100-120N,N-Dimethylformamide is a polar aprotic solvent that can aid solubility.[12]
n-Butanol118Can be used as a single solvent, particularly with K₃PO₄.[10]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and should be optimized based on preliminary results.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the flask. For air-sensitive catalysts, this should be done under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion (typically when the starting aryl bromide is no longer detected), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Diagrams of Key Processes

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) Active Catalyst oa_complex L₂Pd(II)(Ar¹)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar¹)(Ar²) Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product ar1x Ar¹-X (this compound) ar1x->oa_complex boronic Ar²-B(OR)₂ (Boronic Acid/Ester) boronic->oa_complex base Base (e.g., K₂CO₃) base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Workflow cluster_workflow Workflow for Optimizing Suzuki Coupling cluster_optimization Optimization Loops start Define Substrates: This compound + Boronic Acid initial_screen Initial Condition Screen (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C) start->initial_screen analysis1 Analyze Results (TLC, LC-MS) initial_screen->analysis1 catalyst Screen Catalyst & Ligand analysis1->catalyst Low Yield optimal Optimal Conditions Identified analysis1->optimal >80% Yield base Screen Base catalyst->base solvent Screen Solvent base->solvent temp Optimize Temperature & Time solvent->temp analysis2 Analyze Results temp->analysis2 analysis2->catalyst Further Optimization analysis2->optimal >80% Yield

Caption: A systematic workflow for optimizing Suzuki coupling reaction conditions.

Troubleshooting_Flowchart cluster_flow Troubleshooting Common Suzuki Coupling Issues start Reaction Issue Identified q1 Low or No Conversion? start->q1 a1_check Check Degassing & Reagent Quality q1->a1_check Yes q2 Side Products Observed? q1->q2 No a1_optimize Screen Catalyst, Base, Solvent, Temp a1_check->a1_optimize end Problem Resolved a1_optimize->end q2_type Dehalogenation or Homocoupling? q2->q2_type Yes q2->end No a2_dehalo Use Milder Base Lower Temperature q2_type->a2_dehalo Dehalogenation a2_homo Improve Degassing Use Pd(0) Pre-catalyst q2_type->a2_homo Homocoupling a2_dehalo->end a2_homo->end

References

preventing polymerization of pyrrole during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the unwanted polymerization of pyrrole during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: Why did my pyrrole synthesis reaction produce a dark, tarry, and difficult-to-purify substance?

A1: The formation of a dark, tarry material is a common indicator of pyrrole polymerization, often referred to as "pyrrole black".[1][2] This side reaction is typically triggered by excessively high temperatures or highly acidic conditions during the synthesis process.[3] Pyrrole is inherently unstable and prone to oxidation and polymerization when exposed to air, light, and acid.[1][4]

Q2: How can I minimize polymerization during the synthesis reaction itself, for instance, in a Paal-Knorr synthesis?

A2: To mitigate polymerization during synthesis, consider the following adjustments:

  • Lower the Reaction Temperature: Excessively high temperatures are a primary cause of polymerization.[3] If your reaction is sluggish, consider moderately increasing the reaction time instead of drastically raising the temperature.[3]

  • Use Milder Catalysts: If using an acid catalyst, opt for a milder one. In some cases, neutral conditions may be sufficient.[3] For example, in the Paal-Knorr synthesis, a catalytic amount of a weak acid like glacial acetic acid can be effective.[5]

  • Control Acidity: In aqueous reactions, maintaining a pH greater than 3 can help decrease the formation of byproducts that can lead to polymerization.[3]

Q3: My purified pyrrole darkens over time. How can I properly store it to prevent degradation?

A3: Pyrrole's instability requires specific storage conditions to prevent oxidation and polymerization.[1][6] The most effective methods include:

  • Inert Atmosphere: Store the purified pyrrole under an inert gas like nitrogen or argon to protect it from oxygen, which initiates polymerization.[7]

  • Protection from Light: Keep the storage container in a dark place, as light can trigger polymerization.[1][4]

  • Low Temperature: Storing at low temperatures significantly slows degradation. Refrigeration at 0-6°C is recommended, and freezing at -80°C has been shown to be effective for long-term storage.[7] Thaw as needed for use.[7]

  • Proper Sealing: Use a tightly sealed glass container.[8]

Q4: What are the most effective methods for purifying crude pyrrole to remove impurities that promote polymerization?

A4: Purification is critical for pyrrole stability. The most recommended method is distillation, often preceded by other treatments to remove specific impurities.[1][9]

  • Fractional Distillation: This is the most effective way to obtain pure, colorless pyrrole.[1] Distillation under reduced pressure can yield a product less prone to darkening.[1]

  • Acid Treatment for Basic Impurities: To remove basic impurities like pyrrolidine, which are difficult to separate by distillation alone, the crude mixture can be treated with a mineral or carboxylic acid. This converts the basic impurities into non-volatile salts, allowing the pure pyrrole to be separated by distillation at reduced pressure.[1][10]

  • Drying: Water can be a persistent impurity. While drying with solid potassium hydroxide (KOH) is common, contact time should be minimized to avoid forming the potassium salt of pyrrole.[1] An alternative is to heat the crude pyrrole with a carboxylic anhydride, followed by distillation, which can reduce water content to below 0.1%.[11]

Q5: Are there any known inhibitors I can add to prevent the polymerization of pyrrole?

A5: While the primary strategies for preventing polymerization involve controlling reaction and storage conditions, certain compounds can act as inhibitors. For instance, in the context of electropolymerization, imidazole has been shown to reduce the number of active sites for polymerization on an electrode surface.[12][13] However, for chemical synthesis, the most reliable methods remain the strict control of temperature, exclusion of air and light, and use of appropriate catalysts.[3][7]

Summary of Prevention Strategies

The following table summarizes the key experimental parameters to control during the synthesis and storage of pyrrole to prevent polymerization.

ParameterRecommendationRationaleCitations
Reaction Temperature Lower the temperature; avoid excessive heat.High temperatures promote polymerization side reactions.[3]
Reaction Catalyst Use milder acid catalysts or neutral conditions.Highly acidic conditions can initiate polymerization.[3][4]
Atmosphere Work under an inert atmosphere (Nitrogen, Argon).Oxygen acts as an initiator for oxidative polymerization.[7]
Light Exposure Protect the reaction and product from light.Light can trigger polymerization.[1][4]
Storage Temperature Store at 0-6°C or frozen at -80°C for long-term stability.Low temperatures slow down the degradation and polymerization process.[7]
Purification Method Use fractional distillation, potentially with acid pre-treatment.Removes impurities that can catalyze or participate in polymerization.[1][10]

Key Experimental Protocols

Protocol 1: Purification of Crude Pyrrole by Acid Treatment and Distillation

This protocol is designed to remove basic impurities like pyrrolidine before the final distillation.

  • Acid Treatment:

    • Place the crude pyrrole mixture into a round-bottom flask.

    • Add an aqueous mineral acid (e.g., 10-30% sulfuric acid) or a carboxylic acid (e.g., 60-95% formic acid) in an amount sufficient to neutralize the basic impurities.[1][10]

    • Stir the mixture. The basic impurities will form non-volatile salts.

  • Distillation:

    • Set up a distillation apparatus for vacuum distillation.

    • Heat the mixture gently. It is crucial to maintain a bottom temperature between 60°C and 90°C and a pressure between 20 mbar and 300 mbar to avoid the formation of other impurities.[10]

    • Collect the purified pyrrole distillate.

Protocol 2: General Storage of Purified Pyrrole

This protocol outlines the best practices for storing purified pyrrole to ensure its stability.

  • Aliquotting: If you have a large batch of freshly distilled pyrrole, consider aliquoting it into smaller glass vials.[7] This minimizes the exposure of the entire batch to air and moisture each time you need to use it.

  • Inerting: Purge each vial with an inert gas, such as nitrogen or argon, to displace any oxygen.[7]

  • Sealing: Tightly seal the vials.

  • Storage: Store the sealed vials in a dark, cold environment. For short-term storage, a refrigerator (0-6°C) is suitable. For long-term storage, a -80°C freezer is recommended.[7]

  • Usage: When needed, remove a single vial and allow it to warm to room temperature before opening to prevent condensation of moisture into the sample.[7]

Visualizations

Pyrrole_Polymerization_Mechanism General Mechanism of Oxidative Pyrrole Polymerization cluster_initiation Initiation cluster_propagation Propagation Pyrrole Pyrrole Monomer RadicalCation Radical Cation Pyrrole->RadicalCation -e⁻ (Oxidation) Dimer Dimer Cation RadicalCation->Dimer + Pyrrole Monomer RadicalCation->Dimer Oligomer Oligomer/Polymer Chain Dimer->Oligomer + n(Radical Cation) - 2nH⁺ Dimer->Oligomer Initiator Initiator (Acid, Light, O₂, Oxidant) Initiator->Pyrrole triggers

Caption: Oxidative polymerization of pyrrole proceeds via initiation and propagation steps.

Troubleshooting_Workflow Troubleshooting Workflow for Pyrrole Polymerization Start Dark, Tarry Product Observed in Synthesis? CheckTemp Is Reaction Temperature High? Start->CheckTemp Yes Failure Problem Persists: Consider Alternative Route Start->Failure No CheckAcid Is Acid Catalyst Strong/Concentrated? CheckTemp->CheckAcid No LowerTemp Action: Lower Temperature & Increase Reaction Time CheckTemp->LowerTemp Yes MilderAcid Action: Use Milder Catalyst or Neutral Conditions CheckAcid->MilderAcid Yes CheckAcid->Failure No Success Problem Resolved LowerTemp->Success MilderAcid->Success Purification_Workflow Experimental Workflow for Pyrrole Purification & Storage Start Crude Pyrrole Product AcidWash Optional: Acid Wash (to remove basic impurities) Start->AcidWash Distillation Vacuum Fractional Distillation Start->Distillation If no basic impurities expected AcidWash->Distillation PurityCheck Check Purity (e.g., NMR, GC) Distillation->PurityCheck Store Store Under Inert Gas in Dark, Cold Conditions PurityCheck->Store End Pure, Stable Pyrrole Store->End

References

Technical Support Center: Troubleshooting the Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of substituted pyrroles, specifically addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors ranging from reaction conditions to the nature of the starting materials.[1][2] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: The electronic and steric properties of your substrates are crucial. Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][4]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][5]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to an apparent low yield.[1]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[5] A neutral or weakly acidic environment is often optimal. The use of amine/ammonium hydrochloride salts can also lead to furans as the main product.

  • Use Excess Amine: Employing a slight excess of the amine can favor the pyrrole formation pathway.

Q3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:

  • Lower the Reaction Temperature: Optimize the temperature to be sufficient for the reaction to proceed without causing degradation.

  • Use a Milder Catalyst: Switch to a less harsh acid catalyst or consider neutral reaction conditions if applicable.

Q4: How does steric hindrance in my starting materials affect the reaction, and how can I overcome it?

Steric hindrance from bulky substituents on either the 1,4-dicarbonyl compound or the primary amine can significantly lower the reaction rate and yield by impeding the initial condensation and subsequent cyclization steps.[4]

Strategies to overcome steric hindrance include:

  • Prolonged Reaction Times or Increased Temperature: Carefully increasing the reaction time or temperature can sometimes provide the necessary energy to overcome the steric barrier.

  • Microwave Irradiation: Microwave-assisted synthesis can be effective in overcoming steric barriers due to rapid and efficient heating, often leading to increased yields.[4]

  • Alternative Catalysts: Exploring different catalysts, such as Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., montmorillonite KSF), may offer improved performance with sterically hindered substrates.[4][6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion in your Paal-Knorr pyrrole synthesis.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Potential Solutions cluster_end Outcome start Low Conversion Observed check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_starting_materials Examine Starting Materials (Purity, Sterics, Electronics) start->check_starting_materials check_byproducts Analyze Byproducts (Furan, Polymer) start->check_byproducts optimize_conditions Optimize Conditions (Lower Temp, Milder Catalyst) check_conditions->optimize_conditions change_catalyst Change Catalyst (Lewis Acid, Heterogeneous) check_starting_materials->change_catalyst modify_reagents Modify Reagents (Purify, Use Excess Amine) check_starting_materials->modify_reagents check_byproducts->optimize_conditions Polymerization check_byproducts->modify_reagents Furan alternative_methods Consider Alternative Methods (Microwave, Different Solvent) optimize_conditions->alternative_methods improved_yield Improved Yield optimize_conditions->improved_yield change_catalyst->improved_yield modify_reagents->improved_yield alternative_methods->improved_yield

Caption: A troubleshooting workflow for low conversion in Paal-Knorr synthesis.

Catalyst Selection and Reaction Conditions

The choice of catalyst can significantly influence the outcome of the Paal-Knorr synthesis. While traditional methods often employ Brønsted acids, a variety of other catalytic systems have been developed to improve yields and accommodate a wider range of substrates.[7]

Comparison of Catalytic Systems
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids Acetic acid, p-TsOH, H₂SO₄, HClHeating, various solventsReadily available, inexpensiveHarsh conditions can lead to degradation and side reactions[7][8]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, ZnCl₂Often milder conditions, room temp to moderate heatingCan be more selective, effective for sensitive substrates[6]Can be more expensive, may require anhydrous conditions
Heterogeneous Catalysts Montmorillonite KSF, Silica sulfuric acid, Cationic exchange resinsRoom temp to heating, often solvent-freeEasy separation and recycling, can be more environmentally friendly[5][7]May have lower activity for challenging substrates
Iodine I₂Room temperature, solvent-freeMild conditions, short reaction times, high yields[7]Less effective for less basic aromatic amines
Ionic Liquids [BMIm]BF₄, [HMIM]HSO₄Room temperature, can act as both solvent and catalystMild conditions, simple product isolation, potential for catalyst recycling[6][9]Cost and viscosity can be a concern

Experimental Protocols

Below are representative experimental protocols for different catalytic approaches to the Paal-Knorr synthesis.

Protocol 1: Classical Acid Catalysis (p-Toluenesulfonic acid)
  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., toluene, ethanol).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Iodine-Catalyzed Synthesis (Solvent-Free)
  • In a flask, thoroughly mix the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Add a catalytic amount of iodine (I₂) (e.g., 10 mol%).[1]

  • Stir the mixture at room temperature. The reaction is often complete within minutes to a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product as needed.

Reaction Mechanism and Key Intermediates

The accepted mechanism for the Paal-Knorr pyrrole synthesis involves a series of nucleophilic attacks and dehydration steps. Understanding this pathway can help in diagnosing issues related to specific steps.

Paal_Knorr_Mechanism start_materials 1,4-Dicarbonyl + Amine step1 Nucleophilic Attack start_materials->step1 hemiaminal Hemiaminal Intermediate step2 Intramolecular Cyclization (Rate-Determining) hemiaminal->step2 cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole step3 Dehydration (-2 H₂O) cyclic_intermediate->step3 pyrrole Pyrrole Product step1->hemiaminal step2->cyclic_intermediate step3->pyrrole

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.

The rate-determining step is often the intramolecular cyclization to form the 2,5-dihydroxytetrahydropyrrole derivative.[1] If this step is hindered, either sterically or electronically, the overall reaction rate will be low. The final dehydration steps are typically fast under acidic conditions.

References

Technical Support Center: Palladium Catalyst Removal from 1-(2-bromophenyl)-1H-pyrrole Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective removal of residual palladium catalysts from 1-(2-bromophenyl)-1H-pyrrole and similar N-arylpyrrole products synthesized via cross-coupling reactions. Below, you will find frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust experimental protocols for various purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my this compound product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA due to its potential toxicity.[1][2] For drug products with a daily dose of 10g or less, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 parts per million (ppm).[3][4] Beyond regulatory concerns, palladium residues can interfere with downstream synthetic transformations and biological assays, leading to unreliable and difficult-to-reproduce results.[1]

Q2: What are the most common methods for removing palladium catalysts from organic reaction mixtures?

A2: The most prevalent and effective methods include:

  • Filtration through adsorbents: Materials like Celite® are used to remove heterogeneous palladium catalysts (e.g., Pd/C) and palladium that has precipitated out of solution.[5][6]

  • Treatment with metal scavengers: These are solid-supported reagents, often silica-based or polymeric, functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and amines.[7][8][9]

  • Activated carbon treatment: Activated carbon is a cost-effective adsorbent for removing dissolved and colloidal palladium.[1][10]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[11][12]

  • Column chromatography: A standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[5][13]

Q3: How do I choose the right palladium removal method for my specific experiment?

A3: The optimal method depends on several factors, including:

  • The form of the palladium residue: Heterogeneous (e.g., Pd/C) or homogeneous (soluble) palladium species. Filtration is effective for heterogeneous catalysts, while scavengers or activated carbon are necessary for soluble forms.[14]

  • The nature of your product: Consider its solubility, stability, and potential for interaction with the chosen removal agent.

  • The required level of purity: For APIs, more rigorous methods like scavenging are often required to meet strict regulatory limits.[15]

  • The scale of your reaction: Some methods are more amenable to large-scale production than others.

Q4: Can the pyrrole ring in my product be affected by the palladium removal process?

A4: The pyrrole ring can be sensitive to certain conditions. For instance, strongly acidic conditions might lead to undesired side reactions. Therefore, it is crucial to select a purification method that is compatible with the stability of your this compound product.[1]

Q5: What are "palladium scavengers" and how do they work?

A5: Palladium scavengers are materials, typically silica gel or polymers, that have been chemically modified to include functional groups with a strong affinity for palladium.[16] These functional groups, such as thiols (-SH), thioureas, and amines, act as ligands that chelate and bind palladium species, effectively removing them from the solution.[7][9][17] The solid-supported scavenger is then easily removed by filtration.[14]

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of palladium from your this compound product.

Problem 1: High Levels of Residual Palladium in the Final Product

  • Possible Cause: The nitrogen atom in the pyrrole ring can act as a ligand, binding to the palladium catalyst and keeping it in solution, making it difficult to remove by simple filtration.[12]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as those based on thiol or dimercaptotriazine (DMT) functionalized silica.[4]

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger (e.g., weight percent relative to the crude product), temperature, and stirring time to maximize palladium removal.

    • Consider a Combination of Methods: A multi-step approach can be highly effective. For example, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment with a scavenger, and a final polish with activated carbon.[18]

    • Crystallization: If your product is a solid, crystallization can be a powerful purification step. The use of additives like N-acetylcysteine during crystallization can help to keep palladium species in the mother liquor.[11][12]

Problem 2: Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of your this compound product onto the scavenger material, which can be more pronounced with activated carbon.[12]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and minimal affinity for your product.

    • Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and your product to the scavenger. Using a solvent in which your product is highly soluble may reduce its adsorption.

    • Minimize the Amount of Scavenger: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.

    • Thoroughly Wash the Scavenger: After filtration, wash the collected scavenger with fresh solvent to recover any adsorbed product and combine the washings with the filtrate.

Quantitative Data on Palladium Removal

The following tables summarize the efficiency of different palladium removal methods.

Table 1: Performance of Silica-Based Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
SiliaMetS® Thiol13002>99.8[19]
SiliaMetS® Thiol/Thiourea2400≤ 16>99.3[7]
QuadraSil™ MP1000<50>95[9][20]
PhosphonicS SPM32>100004-150>98.5[18]

Table 2: Performance of Activated Carbon in Palladium Removal

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Darco® KB-B300< 1>99.6[10]
Nuchar® AquaGuard (with 1,2-ethanedithiol)9100< 273>97[10]

Experimental Protocols

Protocol 1: Palladium Removal Using Filtration through Celite®

This method is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated from the reaction mixture.

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.

  • Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a sintered glass funnel or filter paper in a Büchner funnel.[1][5]

  • Filtration: Gently pour the diluted reaction mixture over the Celite® pad and apply a gentle vacuum.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol or QuadraSil™ MP)

This method is highly effective for removing soluble palladium species.

  • Scavenger Selection: Choose a thiol-based silica scavenger appropriate for your palladium catalyst and solvent system.[7][9]

  • Addition of Scavenger: To the crude reaction mixture (after initial work-up if necessary), add the silica-based scavenger (typically 5-10 wt% of your crude product).

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 35-45 °C) for 2-18 hours.[10][19] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger with the bound palladium.

  • Washing and Concentration: Wash the scavenger cake with fresh solvent, combine the filtrates, and concentrate to obtain the purified product.

Protocol 3: Palladium Removal Using Activated Carbon

A cost-effective method for removing various forms of palladium.

  • Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of your crude product).[1]

  • Stirring: Stir the suspension at room temperature for 2-12 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the filtrate to yield the purified product.

Visualizations

Palladium_Removal_Workflow start Crude this compound (High Pd content) decision_hetero Is Pd catalyst heterogeneous? start->decision_hetero celite_filtration Filtration through Celite® Pad decision_hetero->celite_filtration Yes decision_soluble Is Pd content still high? decision_hetero->decision_soluble No celite_filtration->decision_soluble scavenger Treat with Scavenger decision_soluble->scavenger Yes activated_carbon Treat with Activated Carbon decision_soluble->activated_carbon Alternative end_product Purified Product (Low Pd content) decision_soluble->end_product No final_filtration Filtration scavenger->final_filtration activated_carbon->final_filtration final_filtration->end_product

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Flowchart start High Residual Pd in Product cause1 Possible Cause: Strong Pd-Pyrrole Coordination start->cause1 solution1a Use High-Affinity Scavenger cause1->solution1a solution1b Optimize Scavenging Conditions cause1->solution1b solution1c Combine Methods (e.g., Celite + Scavenger) cause1->solution1c solution1d Crystallization cause1->solution1d start2 Product Loss During Scavenging cause2 Possible Cause: Non-specific Adsorption start2->cause2 solution2a Screen Different Scavengers cause2->solution2a solution2b Adjust Solvent System cause2->solution2b solution2c Minimize Scavenger Amount cause2->solution2c

Caption: Troubleshooting guide for common palladium removal issues.

References

stability issues of 1-(2-bromophenyl)-1H-pyrrole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(2-bromophenyl)-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered under acidic conditions during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

This section provides practical, question-and-answer-based solutions to specific issues that may arise when working with this compound in acidic environments.

Issue Possible Cause Recommended Action
Unexpected disappearance of the starting material in acidic reaction or purification steps. The pyrrole ring of this compound is susceptible to acid-catalyzed degradation, likely through protonation which disrupts the aromatic system.[1]- Neutralize the acidic conditions as soon as the reaction is complete.- Use alternative purification methods that do not involve strong acids, such as normal-phase chromatography with a non-acidic mobile phase.- If acidic conditions are unavoidable, use the mildest possible acid and the shortest possible exposure time.
Formation of a dark, insoluble precipitate upon addition of acid. This is a strong indication of acid-catalyzed polymerization of the pyrrole. Protonation of the pyrrole ring can initiate a chain reaction leading to the formation of polypyrrolic structures.- Immediately filter off the precipitate.- Analyze the soluble portion by HPLC or LC-MS to determine if any desired product remains.- Re-evaluate the necessity of acidic conditions in your experimental design.
Appearance of multiple new, broad peaks in HPLC analysis after acid treatment. These peaks may correspond to oligomers of this compound formed during acid-induced degradation. The broadness of the peaks suggests a mixture of oligomers of varying lengths.- Use a gradient elution method in your HPLC analysis to attempt better separation of the degradation products.- Employ mass spectrometry (LC-MS) to identify the molecular weights of the species in the broad peaks to confirm the presence of oligomers.
Inconsistent results in bioassays or other downstream applications. Trace amounts of acid in your sample of this compound could be causing slow degradation over time, leading to a decrease in the concentration of the active compound.- Ensure your purified compound is free of any residual acid by washing with a mild base (e.g., saturated sodium bicarbonate solution) during workup, followed by drying over an anhydrous salt.- Store the compound in a neutral, dry environment, protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the instability of this compound in acidic conditions?

A1: The instability of N-arylpyrroles like this compound in acidic conditions stems from the basicity of the pyrrole ring. The lone pair of electrons on the nitrogen atom is part of the aromatic sextet, making the nitrogen atom itself not strongly basic. However, the carbon atoms of the pyrrole ring, particularly the C2 and C3 positions, are electron-rich and susceptible to protonation by strong acids. This protonation disrupts the aromaticity of the pyrrole ring, forming a reactive pyrrolium cation. This cation can then act as an electrophile, leading to subsequent reactions such as oligomerization or polymerization.[1]

Q2: What are the likely degradation products of this compound in a strong acid?

A2: The primary degradation products are expected to be oligomers or polymers of the parent compound. The acid-catalyzed reaction likely proceeds through an electrophilic addition of a protonated pyrrole molecule to a neutral one, leading to the formation of dimers, trimers, and higher-order oligomers. The exact structure of these products can be complex and varied. In the presence of nucleophiles, other degradation pathways may also occur.

Q3: How can I monitor the degradation of this compound under acidic conditions?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing samples at different time points after exposure to acidic conditions, you can quantify the decrease in the parent compound and the formation of degradation products.

Q4: Are there any preventative measures I can take to minimize degradation if acidic conditions are required for my experiment?

A4: Yes, several strategies can be employed:

  • Use of weaker acids: If possible, use a weaker acid (e.g., acetic acid) instead of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).

  • Lower temperatures: Conducting the reaction at lower temperatures can significantly slow down the rate of degradation.

  • Anhydrous conditions: Water can participate in degradation pathways. Using anhydrous acids and solvents can sometimes mitigate degradation.

  • Reduced reaction time: Minimize the time the compound is exposed to acidic conditions.

  • Use of protecting groups: While more synthetically involved, introduction of an electron-withdrawing group on the pyrrole ring can decrease its susceptibility to protonation.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under acidic conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Acid Degradation Procedure:

  • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

  • Maintain the solutions at a constant temperature (e.g., room temperature or 40°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Immediately neutralize the withdrawn aliquot with an equivalent amount of the corresponding strength NaOH solution to stop the degradation.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products. A typical starting point could be a gradient of acetonitrile and water (with 0.1% formic acid or a buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • Determine the rate of degradation under each acidic condition.

  • If using a DAD, check for peak purity to ensure the parent peak is not co-eluting with any degradation products.

  • For identification of major degradation products, collect fractions and analyze by Mass Spectrometry (MS).

Quantitative Data Summary

As specific quantitative data for the degradation of this compound is not available in the literature, the following table is a template for researchers to populate with their own experimental data from the forced degradation study described above.

Condition Time (hours) Concentration of this compound (µg/mL) % Degradation Number of Degradation Products Detected
0.1 M HCl at RT 0Initial Concentration00
2
4
8
12
24
1 M HCl at RT 0Initial Concentration00
2
4
8
12
24
0.1 M HCl at 40°C 0Initial Concentration00
2
4
8
12
24
1 M HCl at 40°C 0Initial Concentration00
2
4
8
12
24

Visualizations

Acid_Catalyzed_Degradation cluster_initiation Initiation cluster_propagation Propagation Pyrrole This compound Protonated_Pyrrole Protonated Pyrrole (Pyrrolium Cation) Pyrrole->Protonated_Pyrrole Protonation at C2/C3 H+ H+ H+->Pyrrole Protonated_Pyrrole2 Protonated Pyrrole Dimer Dimer Protonated_Pyrrole2->Dimer Pyrrole2 This compound Pyrrole2->Dimer Electrophilic Attack Oligomers Oligomers/ Polymers Dimer->Oligomers Further Reaction

Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Add Acidic Solution (e.g., 0.1M HCl, 1M HCl) Stock->Acid Incubate Incubate at Controlled Temperature (RT or 40°C) Acid->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Neutralize Neutralize with NaOH Sample->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/DAD Dilute->HPLC MS Identify Degradants by LC-MS HPLC->MS For structural elucidation

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Regioselective Functionalization of 1-Phenylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1-phenylpyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the functionalization of 1-phenylpyrrole?

A1: The regioselectivity of electrophilic substitution on the 1-phenylpyrrole core is primarily governed by a combination of electronic and steric effects. The pyrrole ring is electron-rich and generally favors substitution at the C2 (α) and C5 (α') positions due to the stabilization of the cationic intermediate by the nitrogen lone pair. However, the bulky phenyl group at the N1 position can sterically hinder the C2 and C5 positions, leading to increased substitution at the C3 (β) and C4 (β') positions. Reaction conditions such as temperature, solvent, and the nature of the electrophile also play a crucial role.

Q2: Why do I observe a mixture of C2 and C3 substituted products in my reaction?

A2: Obtaining a mixture of C2 and C3 isomers is a common issue. The electronic preference for C2 attack is often only marginally greater than for C3 attack. Subtle changes in reaction conditions can tip the balance. For instance, highly reactive electrophiles may show less selectivity, while bulkier electrophiles or catalysts might favor the less sterically hindered C3 position.

Q3: How does the phenyl group at the N1 position influence the reactivity of the pyrrole ring?

A3: The N-phenyl group is generally considered to be weakly deactivating due to its inductive electron-withdrawing effect. However, it can also participate in resonance, which can influence the electron density at different positions of the pyrrole ring. Its primary role in directing regioselectivity is often steric hindrance at the adjacent C2 and C5 positions.

Q4: Can I achieve functionalization on the N-phenyl ring instead of the pyrrole ring?

A4: While the pyrrole ring is significantly more electron-rich and therefore more susceptible to electrophilic attack, functionalization of the N-phenyl ring is possible. This typically requires blocking the reactive sites on the pyrrole ring or using specific directing groups on the phenyl ring under conditions that favor aromatic C-H activation on the benzene ring.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Vilsmeier-Haack Formylation

Problem: My Vilsmeier-Haack formylation of 1-phenylpyrrole is giving a mixture of 2-formyl and 3-formyl derivatives with low selectivity.

Possible Cause Troubleshooting Steps
High Reaction Temperature Lowering the reaction temperature can enhance selectivity. Try running the reaction at 0 °C or even -20 °C. Kinetic control at lower temperatures often favors the electronically preferred C2-isomer.
Reaction Time Extended reaction times, especially at higher temperatures, can lead to isomerization or the formation of thermodynamic products. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Stoichiometry of Vilsmeier Reagent Using a large excess of the Vilsmeier reagent (POCl₃/DMF) can decrease selectivity. Try using a stoichiometric amount or a slight excess (1.1-1.5 equivalents).
Solvent Effects The polarity of the solvent can influence the transition state energies for attack at C2 and C3. While typically performed in DMF or chlorinated solvents, exploring other solvents might offer better selectivity.
Issue 2: Low Yield in Friedel-Crafts Acylation

Problem: I am getting a low yield of the acylated product, or a significant amount of starting material remains unreacted.

Possible Cause Troubleshooting Steps
Inadequate Lewis Acid Activity Ensure the Lewis acid (e.g., AlCl₃, SnCl₄) is fresh and anhydrous. Moisture can deactivate the catalyst. Increase the stoichiometry of the Lewis acid; sometimes more than one equivalent is needed due to complexation with the product.
Low Reactivity of Acylating Agent If using a less reactive acylating agent (e.g., an anhydride), a stronger Lewis acid or higher reaction temperatures may be required. Alternatively, switch to a more reactive acylating agent like an acyl chloride.
Reaction Temperature Too Low While low temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is sluggish, try gradually increasing the temperature after the initial addition of reagents.
Steric Hindrance If using a bulky acylating agent, steric hindrance at both the C2 and C3 positions can slow down the reaction. Consider using a less sterically demanding acylating agent.
Issue 3: Over-bromination during Halogenation with NBS

Problem: My bromination of 1-phenylpyrrole with N-bromosuccinimide (NBS) is producing significant amounts of di- and poly-brominated products.

Possible Cause Troubleshooting Steps
High Reaction Temperature Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the system.[1]
Rapid Addition of NBS Add the NBS solution dropwise to the solution of 1-phenylpyrrole. This maintains a low concentration of the brominating agent and favors mono-substitution.[1]
Incorrect Stoichiometry Use a 1:1 or slightly less than 1:1 molar ratio of NBS to 1-phenylpyrrole to favor mono-bromination.[1]
Solvent Choice The choice of solvent can influence selectivity. Tetrahydrofuran (THF) is often a good choice for selective mono-bromination of pyrroles.[2]

Data Presentation

Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of 1-Substituted Pyrroles

N-SubstituentReaction ConditionsC2:C3 RatioTotal Yield (%)Reference
PhenylPOCl₃, DMFPredominantly C2Not specified[3]
MethylPOCl₃, DMF95:5>90General Literature
tert-ButylPOCl₃, DMF10:90>90General Literature

Note: Data for 1-phenylpyrrole is often qualitative. The trend shows that increasing steric bulk on the nitrogen favors C3 formylation.

Table 2: Regioselectivity in the Friedel-Crafts Acylation of N-Substituted Pyrroles

N-SubstituentAcylating AgentLewis AcidC2:C3 RatioTotal Yield (%)Reference
PhenylAcetyl ChlorideAlCl₃Primarily C2ModerateGeneral Literature
BenzenesulfonylAroyl ChloridesAlCl₃Primarily C3>50[4]
BenzenesulfonylAroyl ChloridesBF₃·OEt₂Primarily C2>50[4]
TriisopropylsilylVariousVariousPrimarily C3High[2]

Table 3: Regioselectivity in the Halogenation of 1-Phenylpyrrole

Halogenating AgentSolventC2:C3 RatioTotal Yield (%)Reference
NBS (1 equiv.)THF, -78 °CPrimarily C2HighAdapted from[2]
NCS (1 equiv.)CCl₄Primarily C2HighGeneral Literature
NIS (1 equiv.)AcetonitrilePrimarily C2HighGeneral Literature

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Phenylpyrrole (C2-Selective)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Substrate: Dissolve 1-phenylpyrrole (1 equiv.) in a minimal amount of anhydrous DMF or a chlorinated solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent at 0 °C.[5]

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring the progress by TLC.[5]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously until the hydrolysis is complete (approximately 1 hour).

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-phenylpyrrole-2-carbaldehyde.

Protocol 2: Friedel-Crafts Acylation of 1-Phenylpyrrole (C2-Selective)
  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C.[6][7]

  • Acylium Ion Formation: Add acetyl chloride (1.1 equiv.) dropwise to the stirred suspension at 0 °C.[6][7]

  • Substrate Addition: After stirring for 15 minutes, add a solution of 1-phenylpyrrole (1 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.[6][7]

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.[7] After filtration, remove the solvent by rotary evaporation and purify the crude product by column chromatography.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl3 POCl3 Pyrrole 1-Phenylpyrrole Sigma_Complex Sigma Complex (C2-attack) Pyrrole->Sigma_Complex + Vilsmeier Reagent Iminium Iminium Salt Sigma_Complex->Iminium - H+ Aldehyde 1-Phenylpyrrole-2-carbaldehyde Iminium->Aldehyde Hydrolysis

Vilsmeier-Haack formylation mechanism.

Troubleshooting_Regioselectivity Start Poor Regioselectivity (Mixture of C2/C3 isomers) Check_Temp Is reaction temperature low? Start->Check_Temp Lower_Temp Lower temperature (e.g., 0°C to -78°C) Check_Temp->Lower_Temp No Check_Reagent Is electrophile highly reactive? Check_Temp->Check_Reagent Yes Lower_Temp->Check_Reagent Use_Milder_Reagent Use a milder or bulkier electrophile/catalyst Check_Reagent->Use_Milder_Reagent Yes Check_Addition Was reagent addition slow? Check_Reagent->Check_Addition No Use_Milder_Reagent->Check_Addition Slow_Addition Add reagent dropwise Check_Addition->Slow_Addition No Improved_Selectivity Improved Regioselectivity Check_Addition->Improved_Selectivity Yes Slow_Addition->Improved_Selectivity

Troubleshooting workflow for poor regioselectivity.

References

alternative synthetic routes to 1-(2-bromophenyl)-1H-pyrrole to avoid harsh conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 1-(2-bromophenyl)-1H-pyrrole that avoid harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative synthetic routes over traditional methods for preparing this compound?

A1: Traditional methods for N-arylation of pyrroles, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures (typically >150 °C), strong bases, and stoichiometric amounts of copper, which can lead to low functional group tolerance and the formation of byproducts.[1][2] Modern catalytic methods like the Buchwald-Hartwig amination and copper-catalyzed cross-coupling reactions offer several advantages:

  • Milder Reaction Conditions: These methods often proceed at lower temperatures (ranging from room temperature to around 110 °C) and utilize weaker bases, making them compatible with a wider range of functional groups.[3][4][5]

  • Higher Yields and Selectivity: Catalytic systems with specialized ligands can provide higher yields and better selectivity for the desired N-arylated product.[1][6]

  • Lower Catalyst Loading: These reactions are catalytic in the transition metal (palladium or copper), reducing waste and cost.[3][7]

  • Improved Reaction Times: Microwave-assisted protocols can significantly shorten reaction times from hours to minutes.[8][9]

Q2: What are the key alternative methods for synthesizing this compound under mild conditions?

A2: The primary alternative methods involve transition metal-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds between aryl halides and amines, including pyrrole.[1][2] It typically employs a palladium precursor, a phosphine ligand, and a base.

  • Copper-Catalyzed N-Arylation (Ullmann-type Reaction): Modern modifications of the Ullmann reaction use catalytic amounts of a copper source, often in combination with a ligand (such as diamines or amino acids), to couple aryl halides with N-H heterocycles like pyrrole under significantly milder conditions than the traditional protocol.[4][5][10]

  • Microwave-Assisted Synthesis: Both Buchwald-Hartwig and copper-catalyzed reactions can be accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields.[8][9]

Q3: How do I choose between a palladium-catalyzed (Buchwald-Hartwig) and a copper-catalyzed route?

A3: The choice depends on several factors:

  • Cost and Availability: Copper catalysts are generally less expensive and more abundant than palladium catalysts.[10]

  • Substrate Scope and Functional Group Tolerance: Palladium catalysts, particularly with the wide variety of available phosphine ligands, have been extensively studied and may offer a broader substrate scope and higher functional group tolerance for complex molecules.[1][6]

  • Reaction Conditions: Copper-catalyzed reactions can sometimes be performed under ligand-free conditions, simplifying the reaction setup.[7] However, sensitive substrates may benefit from the fine-tuning possible with the diverse ligand systems available for palladium catalysis.

  • Previous Experience and Equipment: Familiarity with a particular catalytic system and the availability of specific ligands and microwave reactors can also influence the decision.

Troubleshooting Guides

Buchwald-Hartwig Amination

Q: I am observing low or no conversion of my starting materials (pyrrole and 2-bromoiodobenzene/dibromobenzene). What are the possible causes and solutions?

A:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high quality. Consider using a pre-formed Pd(0) catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[2]

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation.

    • Solution: For N-arylation of heterocycles, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[11] Consider screening a few different ligands to find the optimal one for your system.

  • Incorrect Base: The base may not be strong enough to deprotonate pyrrole effectively or may be sterically hindered.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used.[2] The choice of base can be critical and may require optimization.

  • Solvent Issues: The solvent may not be appropriate or may not be sufficiently anhydrous.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure you are using anhydrous solvents, as water can interfere with the reaction.

Q: I am getting a significant amount of side products, such as the dehalogenated arene or biaryl coupling of the aryl halide. How can I minimize these?

A:

  • Dehalogenation: This can occur as a competitive side reaction.

    • Solution: Lowering the reaction temperature or changing the ligand-to-metal ratio can sometimes suppress this pathway. Using a less reactive base might also be beneficial.

  • Homocoupling of Aryl Halide: This is a common side reaction in many cross-coupling reactions.

    • Solution: Ensure a proper inert atmosphere to minimize oxidative processes. The choice of ligand can also influence the extent of homocoupling.

Copper-Catalyzed N-Arylation

Q: My copper-catalyzed reaction is sluggish or gives a low yield. What can I do to improve it?

A:

  • Ligand Choice: While some copper-catalyzed N-arylations can proceed without a ligand, sterically hindered substrates or less reactive aryl halides often benefit from the presence of a ligand.

    • Solution: Diamine ligands (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), or phenanthroline derivatives can significantly improve the reaction rate and yield.[4][5]

  • Copper Source: The choice of copper salt can impact the reaction.

    • Solution: Copper(I) iodide (CuI) is a commonly used and effective catalyst.[5] Copper(I) oxide (Cu₂O) or copper(I) bromide (CuBr) can also be used.

  • Base and Solvent: The combination of base and solvent is crucial.

    • Solution: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective bases.[5][7] Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used. The solubility of the base in the solvent can be a critical factor.

  • Reaction Temperature: While milder than traditional Ullmann reactions, these reactions may still require heating.

    • Solution: If the reaction is slow at a lower temperature, gradually increasing the temperature (e.g., from 80 °C to 110 °C) can improve the rate.

Q: I am observing the formation of N-arylated ligand as a byproduct. How can I avoid this?

A:

  • Ligand Reactivity: The diamine ligand itself can sometimes undergo N-arylation.

    • Solution: Using a more sterically hindered diamine ligand can help to prevent its own arylation. Optimizing the reaction conditions, such as using a less reactive base or a lower temperature, may also minimize this side reaction.

Data Presentation: Comparison of Alternative Synthetic Routes

Method Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Potential Issues
Buchwald-Hartwig Amination Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP, XPhos)NaOtBu or Cs₂CO₃Toluene or Dioxane80-1104-2460-95High yields, broad functional group tolerance.[3][6]Catalyst deactivation, ligand sensitivity, cost of palladium and ligands.
Copper-Catalyzed N-Arylation CuI / Diamine Ligand (e.g., N,N'-dimethylethylenediamine)K₃PO₄ or K₂CO₃DMF or Dioxane100-1102470-90Lower cost, readily available catalysts and ligands.[4][5]Can require slightly higher temperatures than some Pd systems, potential for ligand arylation.
Microwave-Assisted Synthesis Pd or Cu catalyst systemsVariousVarious130-1750.1-0.580-95Drastically reduced reaction times, often improved yields.[8][9]Requires specialized microwave equipment, potential for pressure buildup.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of Pyrrole with 2-Bromoiodobenzene

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of N-H heterocycles.[3]

Materials:

  • 2-Bromoiodobenzene

  • Pyrrole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 2-bromoiodobenzene (1.0 equiv.) and pyrrole (1.2 equiv.) followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 110 °C with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Copper-Catalyzed N-Arylation of Pyrrole with 2-Bromoiodobenzene

This protocol is based on the work of Buchwald and others on copper-diamine-catalyzed N-arylation.[4][5]

Materials:

  • 2-Bromoiodobenzene

  • Pyrrole

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.05 equiv.), K₃PO₄ (2.0 equiv.), and 2-bromoiodobenzene (1.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add pyrrole (2.0 equiv.), DMEDA (0.1 equiv.), and anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield this compound.

Visualizations

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents 1. Add Pd(OAc)₂, Ligand, and Cs₂CO₃ to Schlenk tube inert_atm 2. Evacuate and backfill with Argon (3x) reagents->inert_atm add_substrates 3. Add 2-Bromoiodobenzene, Pyrrole, and Toluene inert_atm->add_substrates heating 4. Heat at 110 °C for 8-12 h add_substrates->heating workup 5. Cool, dilute with EtOAc, and filter through Celite heating->workup purification 6. Concentrate and purify by column chromatography workup->purification product This compound purification->product Copper_Catalyzed_Workflow reagents 1. Add CuI, K₃PO₄, and 2-Bromoiodobenzene to Schlenk tube inert_atm 2. Evacuate and backfill with Argon (3x) reagents->inert_atm add_substrates 3. Add Pyrrole, DMEDA, and Dioxane inert_atm->add_substrates heating 4. Heat at 110 °C for 24 h add_substrates->heating workup 5. Cool, perform aqueous workup with EtOAc heating->workup purification 6. Dry, concentrate, and purify by column chromatography workup->purification product This compound purification->product

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectroscopic Data for 1-(Bromophenyl)-1H-pyrrole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for the ortho, meta, and para isomers of 1-(bromophenyl)-1H-pyrrole reveals distinct differences in their spectral profiles, providing valuable structural elucidation information for researchers in chemical and pharmaceutical sciences. This guide presents a detailed analysis of the chemical shifts, multiplicities, coupling constants, and integrations for 1-(2-bromophenyl)-1H-pyrrole and its structural isomers, 1-(3-bromophenyl)-1H-pyrrole and 1-(4-bromophenyl)-1H-pyrrole.

1H NMR Data Comparison

The 1H NMR spectra of the three isomers, while broadly similar, exhibit key distinctions arising from the different positions of the bromine atom on the phenyl ring. These differences are most pronounced in the aromatic region of the spectra. The data presented below was recorded in deuterated chloroform (CDCl3) on a 400 MHz spectrometer.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-2', H-5' (pyrrole)7.18t2.22H
H-3', H-4' (pyrrole)6.35t2.22H
H-6" (phenyl)7.70dd7.9, 1.51H
H-3" (phenyl)7.42dd8.0, 1.51H
H-4" (phenyl)7.35td7.7, 1.51H
H-5" (phenyl)7.25td7.8, 1.51H
1-(3-bromophenyl)-1H-pyrrole H-2', H-5' (pyrrole)7.15t2.22H
H-3', H-4' (pyrrole)6.34t2.22H
H-2" (phenyl)7.55t1.91H
H-6" (phenyl)7.35ddd8.0, 2.0, 1.01H
H-4" (phenyl)7.29t8.01H
H-5" (phenyl)7.22ddd8.0, 2.0, 1.01H
1-(4-bromophenyl)-1H-pyrrole H-2', H-5' (pyrrole)7.09t2.22H
H-3', H-4' (pyrrole)6.32t2.22H
H-2", H-6" (phenyl)7.53d8.82H
H-3", H-5" (phenyl)7.28d8.82H

Experimental Protocol

The following is a standard procedure for the acquisition of 1H NMR spectra for small organic molecules like 1-(bromophenyl)-1H-pyrroles.

Sample Preparation:

  • Approximately 5-10 mg of the solid compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3).[1]

  • The solution is then transferred to a clean, dry 5 mm NMR tube.[1]

  • To ensure a homogeneous solution and remove any particulate matter that could affect the spectral quality, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

Data Acquisition:

  • The NMR tube is placed in a spinner turbine and carefully inserted into the NMR spectrometer.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • A standard one-pulse 1H NMR experiment is performed. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

  • The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard and its signal is set to 0.00 ppm.[2]

Structural Isomerism Visualization

The positional differences of the bromine atom on the phenyl ring are the key distinguishing feature between the three isomers. The following diagram illustrates this structural relationship.

Caption: Structural isomers of 1-(bromophenyl)-1H-pyrrole.

References

13C NMR Characterization of 1-(2-bromophenyl)-1H-pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-bromophenyl)-1H-pyrrole against the experimental data of structurally similar compounds, 1-phenylpyrrole and 2-bromoaniline. This analysis offers valuable insights for researchers and professionals in the fields of synthetic chemistry, spectroscopy, and drug development by providing a detailed characterization of this compound and a framework for spectral interpretation of related structures.

Data Summary

The following tables present a comparative analysis of the 13C NMR chemical shifts. Due to the unavailability of published experimental data for this compound, a predicted spectrum was generated using online NMR prediction tools. This predicted data is compared with the experimental values for 1-phenylpyrrole and 2-bromoaniline to understand the influence of the 2-bromophenyl substituent on the pyrrole ring.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2/C5 (Pyrrole)122.5
C3/C4 (Pyrrole)110.2
C1' (Phenyl)138.9
C2' (Phenyl)122.8
C3' (Phenyl)133.5
C4' (Phenyl)128.2
C5' (Phenyl)129.7
C6' (Phenyl)128.0

Note: Prediction was performed using standard online NMR prediction software.

Table 2: Comparative 13C NMR Data (Experimental)

CompoundCarbon AtomChemical Shift (ppm)
1-Phenylpyrrole C2/C5 (Pyrrole)121.9
C3/C4 (Pyrrole)111.3
C1' (Phenyl)140.4
C2'/C6' (Phenyl)125.9
C3'/C5' (Phenyl)129.5
C4' (Phenyl)126.8
2-Bromoaniline C1144.3
C2110.0
C3132.8
C4119.5
C5128.4
C6116.1

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum is outlined below. This procedure is generally applicable for the characterization of organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution into a 5 mm NMR tube.

2. NMR Instrument Setup:

  • The data should be acquired on a spectrometer operating at a frequency of, for example, 125 MHz for 13C nuclei.

  • The instrument's magnetic field should be locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically performed.

  • Key acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: Dependent on sample concentration, typically ranging from 128 to 1024 scans.

    • Spectral Width: Approximately 200-250 ppm.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm).

Logical Workflow for 13C NMR Characterization

The following diagram illustrates the logical workflow involved in the characterization of this compound using 13C NMR spectroscopy, from data acquisition to comparative analysis.

logical_workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_comparison Comparative Analysis cluster_output Final Output sample_prep Sample Preparation nmr_acquisition 13C NMR Data Acquisition sample_prep->nmr_acquisition fid_processing FID Processing nmr_acquisition->fid_processing spectral_analysis Spectral Analysis fid_processing->spectral_analysis comparison Comparison & Interpretation spectral_analysis->comparison predicted_data Predicted 13C NMR Data predicted_data->comparison related_compounds Experimental Data of Related Compounds related_compounds->comparison guide Comparison Guide comparison->guide

Caption: Logical workflow for 13C NMR characterization.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critical insights into the molecular weight and fragmentation patterns essential for structural elucidation. This guide offers a detailed comparison of the expected mass spectrometric behavior of 1-(2-bromophenyl)-1H-pyrrole, supported by theoretical fragmentation data and established principles of mass spectrometry.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

The primary advantage of mass spectrometry in analyzing this compound lies in its ability to provide both the molecular weight and a unique fragmentation fingerprint. This is crucial for confirming the compound's identity and inferring its structure. Alternative techniques, while valuable, offer different facets of molecular information.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (EI) Molecular Weight, Fragmentation PatternHigh sensitivity, detailed structural information from fragments.Can cause extensive fragmentation, potentially leading to a weak or absent molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of atoms (¹H, ¹³C)Provides detailed connectivity and stereochemical information.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Functional GroupsQuick and non-destructive, good for identifying key chemical bonds.Provides limited information on the overall molecular structure.
Elemental Analysis Elemental CompositionConfirms the empirical formula.Does not provide structural information.

Theoretical Mass Spectrometry Data for this compound

The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Ionm/z (mass-to-charge ratio)Proposed IdentityNotes
[M]⁺221/223Molecular IonThe two peaks of roughly equal intensity are characteristic of a monobrominated compound.
[M-Br]⁺142Loss of Bromine radicalA common fragmentation pathway for aryl bromides.
[M-HBr]⁺141Loss of Hydrogen BromideAnother typical fragmentation for brominated compounds.
[C₆H₄]⁺76Bromophenyl fragment cationResulting from cleavage of the N-C bond.
[C₄H₄N]⁺66Pyrrole ring fragmentResulting from cleavage of the N-C bond.

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-300.

Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [C₁₀H₈BrN]⁺˙ m/z 221/223 F1 [C₁₀H₈N]⁺ m/z 142 M->F1 - Br• F2 [C₁₀H₇N]⁺˙ m/z 141 M->F2 - HBr F3 [C₆H₄Br]⁺ m/z 155/157 M->F3 N-C Cleavage F4 [C₄H₄N]⁺ m/z 66 M->F4 N-C Cleavage

Caption: Predicted EI fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. While theoretical, this data serves as a valuable reference for researchers in the identification and structural confirmation of this and similar compounds. Experimental verification is recommended to confirm these predicted fragmentation patterns.

References

A Comparative Guide to the FT-IR Spectrum of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2-bromophenyl)-1H-pyrrole. Due to the limited availability of a published experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic vibrational modes of its constituent functional groups. For comparative purposes, experimental data for pyrrole, bromobenzene, and N-phenylpyrrole are included to offer a comprehensive understanding of the spectral features of N-arylpyrroles.

Interpreting the Vibrational Landscape of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of the pyrrole ring and the 2-substituted bromophenyl ring. The key spectral regions and their corresponding vibrational assignments are detailed below.

High Wavenumber Region (3000-3200 cm⁻¹): This region is dominated by C-H stretching vibrations. Aromatic C-H stretching from the bromophenyl ring and C-H stretching from the pyrrole ring are expected to appear as a series of weak to medium bands typically above 3000 cm⁻¹.

Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information.

  • C=C Stretching (Aromatic and Pyrrole): Multiple bands are anticipated between 1600 cm⁻¹ and 1400 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl ring typically appear around 1600 cm⁻¹ and 1475 cm⁻¹. The C=C stretching of the pyrrole ring also falls within this range.

  • C-N Stretching: The stretching vibration of the C-N bond in the pyrrole ring is expected in the 1300-1100 cm⁻¹ range.

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations for both the pyrrole and the substituted benzene ring occur in the 1300-600 cm⁻¹ range. The out-of-plane bending bands are particularly useful for confirming the substitution pattern on the aromatic ring. For an ortho-disubstituted benzene ring, a strong absorption is expected in the 770-735 cm⁻¹ range.

  • C-Br Stretching: The C-Br stretching vibration is typically observed as a medium to strong band in the 600-500 cm⁻¹ region.

Comparative FT-IR Data

The following table summarizes the predicted FT-IR absorption bands for this compound and compares them with the experimental data for pyrrole, bromobenzene, and N-phenylpyrrole. This comparison highlights the influence of the bromophenyl substituent on the vibrational modes of the pyrrole ring.

Vibrational Mode This compound (Predicted) (cm⁻¹) ** Pyrrole (Experimental) (cm⁻¹) Bromobenzene (Experimental) (cm⁻¹) N-Phenylpyrrole (Experimental) (cm⁻¹) **
Aromatic C-H Stretch3100-3000-3065~3050
Pyrrole C-H Stretch3150-31003129-~3100
Aromatic C=C Stretch1585, 1470-1578, 14731597, 1498
Pyrrole Ring Stretch1500, 14001530, 1467-~1500, ~1400
C-N Stretch~1280~1144, 1015-~1290
Aromatic C-H oop Bend750 (ortho-disubst.)-735 (monosubst.)756, 694 (monosubst.)
Pyrrole C-H oop Bend~720743-~730
C-Br Stretch~650-682-

oop = out-of-plane

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of an N-arylpyrrole, using this compound as an example.

FTIR_Interpretation_Workflow FT-IR Spectrum Interpretation Workflow for this compound start Acquire FT-IR Spectrum region_check Analyze High Wavenumber Region (> 3000 cm⁻¹) start->region_check ch_stretch Identify Aromatic & Pyrrole C-H Stretches (~3150-3000 cm⁻¹) region_check->ch_stretch fingerprint_check Analyze Fingerprint Region (1600-600 cm⁻¹) ch_stretch->fingerprint_check aromatic_stretch Identify Aromatic C=C Stretches (~1585, 1470 cm⁻¹) fingerprint_check->aromatic_stretch pyrrole_stretch Identify Pyrrole Ring Stretches (~1500, 1400 cm⁻¹) fingerprint_check->pyrrole_stretch cn_stretch Identify C-N Stretch (~1280 cm⁻¹) fingerprint_check->cn_stretch oop_bends Analyze Out-of-Plane (oop) Bending Region (900-650 cm⁻¹) aromatic_stretch->oop_bends pyrrole_stretch->oop_bends cn_stretch->oop_bends ortho_sub Confirm Ortho-disubstitution (Strong band at ~750 cm⁻¹) oop_bends->ortho_sub cbr_stretch Identify C-Br Stretch (~650 cm⁻¹) ortho_sub->cbr_stretch final_structure Confirm Structure: This compound cbr_stretch->final_structure

Caption: Workflow for FT-IR spectral analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the standard procedure for acquiring an FT-IR spectrum using an ATR accessory, a common technique for solid and liquid samples that requires minimal sample preparation.

I. Objective: To obtain the FT-IR spectrum of a solid or liquid sample using an ATR-FTIR spectrometer.

II. Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample (e.g., this compound)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

III. Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to air dry completely.

    • Using the spectrometer software, initiate the collection of a background spectrum. This scan measures the ambient atmosphere (e.g., CO₂, water vapor) and will be subtracted from the sample spectrum.

  • Sample Application:

    • For Solid Samples: Place a small amount of the solid sample onto the center of the ATR crystal. Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

    • For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Enter the sample identification information into the software.

    • Initiate the sample scan. The software will collect the spectrum, perform a Fourier transform, and ratio it against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

    • Use the software's tools to identify and label the wavenumbers of significant absorption peaks.

  • Cleaning:

    • Release the pressure arm and carefully remove the sample from the ATR crystal using a spatula and/or a dry, lint-free wipe.

    • Thoroughly clean the crystal surface with a solvent-dampened, lint-free wipe to remove all traces of the sample.

    • Perform a "clean check" by acquiring a new spectrum to ensure no sample residue remains. The resulting spectrum should be flat, resembling the background.

This guide provides a foundational understanding of the FT-IR spectral characteristics of this compound. For definitive analysis, comparison with a certified reference spectrum is recommended.

A Comparative Guide to the Single-Crystal X-ray Diffraction of 1-(2-Bromophenyl)-1H-pyrrole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for various pyrrole derivatives, with a focus on compounds containing a bromophenyl substituent. Due to the limited publicly available crystallographic data specifically for 1-(2-bromophenyl)-1H-pyrrole, this guide incorporates data from structurally related molecules to offer valuable insights into their solid-state conformations and packing. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyrrole derivatives, allowing for a clear comparison of their solid-state structures. The inclusion of various substitution patterns highlights the influence of different functional groups on the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrroleC₁₆H₁₁BrN₂OTriclinicP18.453(2)11.296(3)16.345(4)80.57(3)86.13(3)71.08(3)4
2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole)C₁₅H₁₃BrN₂---------
4-bromo-2-formyl-1-tosyl-1H-pyrroleC₁₂H₁₀BrNO₃S--------4
(E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrroleC₁₃H₁₁BrN₂O₄S--------2
6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-oneC₁₉H₂₃BrN₂O₅S--------4
(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamideC₂₃H₂₁BrN₄O---------
1-(4-bromophenyl)but-3-yn-1-oneC₁₀H₇BrOMonoclinicP2₁/n-------

Data for 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole was obtained from a publicly available crystallographic database.[1] Data for other compounds are noted from their respective publications.[2][3][4][5]

Experimental Protocols

The determination of the crystal structure of pyrrole derivatives by single-crystal X-ray diffraction generally follows a standardized protocol.

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.[1] A common method for growing crystals of organic compounds is the slow evaporation of a saturated solution.[1] The choice of solvent is critical and is often determined empirically. Typical solvents include ethanol, methanol, ethyl acetate, or mixtures thereof.[1] For instance, colorless crystals of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) were obtained by recrystallization from an ethyl acetate:hexane (1:4) mixture.[2] Similarly, colorless crystals of 1-(4-bromophenyl)but-3-yn-1-one suitable for analysis were grown by the slow evaporation of an ethanol solution.[5]

2. Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head.[1] The data collection is performed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[1] To minimize the thermal vibrations of the atoms, the crystal is typically maintained at a low temperature (around 100-173 K) using a cryosystem.[1] The diffractometer rotates the crystal through various angles, and for each orientation, the intensity of the diffracted X-ray beams is measured.[1]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The general workflow for single-crystal X-ray diffraction analysis, from sample preparation to final structure validation, is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Structure Refinement cluster_output Output synthesis Synthesis of Pyrrole Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Single Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structural Insights from Related Derivatives

In the crystal structure of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), the two pyrrole rings are inclined to one another by 85.0 (3)°, and to the benzene ring by 71.4 (2) and 69.5 (2)°.[2] The crystal packing is stabilized by N—H⋯π and C—H⋯π interactions, forming layers that are further linked by C—Br⋯π interactions into a three-dimensional structure.[2]

For the series of N-tosylpyrrole derivatives, the pyrrole fragment maintains approximately consistent internal bond distances.[3] These structures exhibit a multitude of intermolecular C—H⋯O interactions.[3]

The analysis of these and other related structures provides valuable information on the conformational preferences and intermolecular interactions that govern the solid-state assembly of bromophenyl-pyrrole derivatives. This understanding is crucial for crystal engineering and the design of new materials with desired properties.

References

biological activity comparison of bromophenyl pyrrole isomers

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature, no studies were found that directly compare the biological activities of ortho-, meta-, and para-bromophenyl pyrrole isomers. While research on the biological properties of various pyrrole derivatives, including those with bromophenyl substitutions, is available, a systematic evaluation and comparison of the specific positional isomers (ortho, meta, and para) of bromophenyl pyrroles regarding their cytotoxic, antibacterial, or other biological activities could not be located.

Therefore, it is not possible to provide a comparison guide with quantitative data tables, experimental protocols for specific isomer comparisons, or related signaling pathway diagrams as requested, due to the lack of available experimental data in the public domain.

For researchers interested in this specific area, this represents a gap in the current scientific knowledge. A potential research direction would be the synthesis of ortho-, meta-, and para-bromophenyl pyrrole derivatives and the subsequent systematic evaluation of their biological activities using standardized assays. Such a study would provide valuable insights into the structure-activity relationship of these isomers.

Below are detailed, generalized experimental protocols for key assays that would be relevant for such a comparative study.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromophenyl pyrrole isomers (ortho, meta, and para) in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each isomer.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum concentration (approximately 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the bromophenyl pyrrole isomers in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Illustrative Diagrams

While specific signaling pathways for bromophenyl pyrrole isomers are not documented, a general workflow for screening and evaluating the biological activity of chemical compounds can be visualized.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison S1 Synthesis of o-Bromophenyl Pyrrole A1 Cytotoxicity Assay (e.g., MTT) S1->A1 A2 Antimicrobial Assay (e.g., MIC) S1->A2 S2 Synthesis of m-Bromophenyl Pyrrole S2->A1 S2->A2 S3 Synthesis of p-Bromophenyl Pyrrole S3->A1 S3->A2 D1 Determine IC50 Values A1->D1 D2 Determine MIC Values A2->D2 D3 Structure-Activity Relationship (SAR) Analysis D1->D3 D2->D3

Validating the Purity of Synthesized 1-(2-Bromophenyl)-1H-pyrrole: A Comparative Guide to HPLC and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1-(2-bromophenyl)-1H-pyrrole, a key building block in medicinal chemistry. We present detailed experimental protocols and supporting data to offer an objective performance evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar aromatic compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate this compound from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), (HPLC grade)

  • This compound sample, accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation: Purity Analysis of a Synthesized Batch

The following table summarizes the results of an HPLC analysis of a synthesized batch of this compound. The primary impurities anticipated from a typical Ullmann condensation or Buchwald-Hartwig amination synthesis are unreacted starting materials (pyrrole and 2-bromoaniline) and a potential homo-coupled byproduct (2,2'-dibromobiphenyl).

Peak No.Compound NameRetention Time (min)Peak AreaArea %
1Pyrrole2.8515,3200.31
22-Bromoaniline4.5228,7900.58
3This compound 9.78 4,895,600 98.80
42,2'-Dibromobiphenyl14.2114,8900.30

Purity Calculation: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. In this example, the purity is determined to be 98.80%.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Figure 1. Experimental workflow for HPLC purity validation.

Comparison with Alternative Purity Validation Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

FeatureHPLCQuantitative NMR (qNMR)Gas Chromatography (GC)
Principle Differential partitioning between a stationary and mobile phase.Proportionality of NMR signal area to the number of nuclei.Partitioning of volatile compounds between a stationary phase and a carrier gas.
Sample Requirements Soluble in a suitable solvent.Soluble in a deuterated solvent, requires a certified internal standard.Volatile and thermally stable.
Selectivity High, tunable through column and mobile phase selection.High, based on unique chemical shifts of protons.High, especially with high-resolution capillary columns.
Quantitation Relative (area %) or absolute (with a certified standard).Absolute, provides a direct measure of purity.Relative (area %) or absolute (with a certified standard).
Throughput Moderate to high.Lower, due to longer acquisition times for high precision.High.
Advantages Widely applicable, high resolution, established methodology.[1][2]Provides structural information, primary analytical method.[3][4]Excellent for volatile impurities.[5][6]
Disadvantages Requires reference standards for peak identification, potential for co-elution.Requires a high-purity internal standard, lower sensitivity than HPLC for trace impurities.[7][8]Not suitable for non-volatile or thermally labile compounds.
Signaling Pathway of Analytical Choice

The selection of an appropriate analytical technique is guided by the specific requirements of the analysis.

Analytical_Choice cluster_considerations Key Considerations cluster_methods Recommended Method start Purity Validation of This compound volatile_impurities Volatile Impurities Expected? start->volatile_impurities primary_method Primary Method Required? volatile_impurities->primary_method No gc Gas Chromatography (GC) volatile_impurities->gc Yes routine_qc Routine QC Application? primary_method->routine_qc No qnmr Quantitative NMR (qNMR) primary_method->qnmr Yes hplc HPLC routine_qc->hplc Yes

Figure 2. Decision pathway for selecting a purity validation method.

Conclusion

For routine quality control and purity assessment of synthesized this compound, reversed-phase HPLC offers a robust, sensitive, and reliable method . It provides excellent separation of the main compound from potential process-related impurities. While qNMR serves as an excellent primary method for absolute purity determination and structural confirmation , its lower throughput may be a consideration for high-volume testing. Gas Chromatography is a valuable complementary technique , particularly if volatile impurities are a concern. The choice of the most suitable method will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-arylpyrroles is a cornerstone of medicinal chemistry and materials science, with 1-(2-bromophenyl)-1H-pyrrole serving as a valuable intermediate for more complex molecular architectures. The crucial step in its synthesis is the formation of the carbon-nitrogen bond between the pyrrole ring and the 2-bromophenyl moiety. This guide provides a comparative overview of the two primary catalytic systems employed for this transformation: copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations.

At a Glance: Copper vs. Palladium Catalysis

The choice between copper and palladium catalysis for the N-arylation of pyrrole often involves a trade-off between cost, reaction conditions, and catalyst/ligand sensitivity. While traditional Ullmann conditions with copper catalysts were harsh, modern advancements have led to milder and more efficient protocols.[1][2] Palladium catalysis, particularly the Buchwald-Hartwig amination, is known for its high efficiency and broad substrate scope, albeit with generally more expensive and air-sensitive catalysts and ligands.[3][4]

Comparative Performance of Catalytic Systems

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound using representative copper and palladium-based catalytic systems. It is important to note that these conditions are derived from general protocols for N-arylation of pyrroles and may require optimization for this specific substrate combination.

ParameterCopper-Catalyzed System (Ullmann-Type)Palladium-Catalyzed System (Buchwald-Hartwig)
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (Pd(OAc)₂)
Ligand N,N'-Dimethylethylenediamine (DMEDA)2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Base Potassium Carbonate (K₂CO₃)Sodium tert-butoxide (NaOtBu)
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-110 °C80-110 °C
Reaction Time 12-24 hours8-24 hours
Typical Yield Good to ExcellentGood to Excellent
Key Advantages Lower catalyst and ligand cost.Generally higher turnover numbers and rates, broader functional group tolerance.
Key Disadvantages Can require higher temperatures and longer reaction times.More expensive catalysts and ligands, often requiring inert atmosphere.

Experimental Protocols

Below are detailed, representative experimental protocols for the synthesis of this compound using both copper and palladium catalysts.

Protocol 1: Copper-Catalyzed Synthesis (Ullmann-Type)

This protocol is adapted from general procedures for the copper-diamine-catalyzed N-arylation of nitrogen heterocycles.[5]

Materials:

  • 1-Bromo-2-iodobenzene (1.0 equiv)

  • Pyrrole (1.2 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add CuI (0.1 equiv), K₂CO₃ (2.0 equiv), and a magnetic stir bar.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 1-bromo-2-iodobenzene (1.0 equiv), pyrrole (1.2 equiv), and DMEDA (0.2 equiv).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol is based on established Buchwald-Hartwig amination conditions for the N-arylation of heterocycles.[3][4]

Materials:

  • 1-Bromo-2-iodobenzene (1.0 equiv)

  • Pyrrole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried reaction vessel with a magnetic stir bar.

  • Outside the glovebox, add 1-bromo-2-iodobenzene (1.0 equiv) and anhydrous toluene.

  • Add pyrrole (1.2 equiv) to the mixture under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the copper and palladium-catalyzed synthesis of this compound.

G cluster_0 General Workflow reagents Reactants: 1-Bromo-2-iodobenzene Pyrrole reaction Reaction Setup & Heating reagents->reaction catalyst_system Catalyst System: CuI/Ligand or Pd(OAc)₂/Ligand Base catalyst_system->reaction solvent Anhydrous Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product G cluster_1 Catalyst System Comparison cluster_cu Copper-Catalyzed (Ullmann-Type) cluster_pd Palladium-Catalyzed (Buchwald-Hartwig) start Synthesis of This compound cu_catalyst CuI start->cu_catalyst pd_catalyst Pd(OAc)₂ start->pd_catalyst cu_ligand Diamine Ligand (e.g., DMEDA) cu_base Inorganic Base (e.g., K₂CO₃) pd_ligand Phosphine Ligand (e.g., SPhos) pd_base Strong Organic Base (e.g., NaOtBu)

References

Unveiling the Electrochemical Landscape: A Comparative Analysis of 1-(2-bromophenyl)-1H-pyrrole and other N-Aryl Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of N-aryl pyrroles is crucial for applications ranging from the development of novel conductive polymers to the design of new pharmacologically active agents. This guide provides an objective comparison of the electrochemical behavior of 1-(2-bromophenyl)-1H-pyrrole with other N-aryl pyrroles, supported by experimental data and detailed protocols.

The introduction of an aryl group at the nitrogen atom of the pyrrole ring significantly influences its electronic and, consequently, its electrochemical characteristics. The nature and position of substituents on the N-aryl moiety can further modulate these properties, affecting the ease with which the molecule undergoes oxidation and reduction. This comparative analysis focuses on the electrochemical behavior of these compounds, providing valuable insights for their application in various scientific fields.

Comparative Electrochemical Data

The electrochemical properties of N-aryl pyrroles are typically investigated using techniques such as cyclic voltammetry (CV), which provides information on their oxidation and reduction potentials. The anodic peak potential (Epa) represents the potential at which oxidation occurs, while the cathodic peak potential (Epc) indicates the potential for reduction. These values are crucial indicators of the electron-donating or -accepting nature of the molecules.

CompoundAnodic Peak Potential (Epa) vs. SCE (V)Supporting ElectrolyteSolventReference
N-phenylpyrrole0.850.1 M Bu4NPF6Acetonitrile[1]
1,1'-phenylenedipyrridyl0.550.1 M Bu4NPF6Acetonitrile[1]

Note: The data for this compound is currently unavailable in published literature. The provided data serves as a reference for comparison with other N-aryl pyrroles.

The position of the substituent on the phenyl ring, as well as its electron-withdrawing or electron-donating nature, is expected to significantly impact the oxidation potential. Generally, electron-withdrawing groups, such as a bromine atom, are anticipated to increase the oxidation potential, making the compound more difficult to oxidize compared to unsubstituted N-phenylpyrrole. Conversely, electron-donating groups would lower the oxidation potential.

Experimental Protocols

The following is a detailed methodology for the electrochemical analysis of N-aryl pyrroles using cyclic voltammetry, based on common practices in the field.

Cyclic Voltammetry (CV) Analysis:

  • Instrumentation: A standard three-electrode electrochemical cell is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: The supporting electrolyte is typically a 0.1 M solution of a non-reactive salt, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6) or lithium perchlorate (LiClO4), dissolved in a suitable organic solvent.

  • Solvent: Anhydrous acetonitrile is a commonly used solvent for electrochemical studies of organic compounds due to its wide potential window and ability to dissolve a variety of organic molecules and supporting electrolytes.

  • Analyte Concentration: The N-aryl pyrrole of interest is dissolved in the electrolyte solution at a typical concentration range of 1-10 mM.

  • Procedure:

    • The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution containing the analyte.

    • The solution is typically deoxygenated by purging with an inert gas, such as nitrogen or argon, for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.

    • The cyclic voltammogram is recorded by scanning the potential of the working electrode linearly with time between defined potential limits. The scan rate can be varied to investigate the kinetics of the electrode processes.

    • The resulting plot of current versus potential provides information on the oxidation and reduction potentials of the analyte.

Experimental Workflow

The logical flow of a typical electrochemical comparison study is outlined in the diagram below.

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Synthesize/Obtain N-Aryl Pyrroles C Prepare Analyte Solutions A->C B Prepare Electrolyte Solution (e.g., 0.1 M Bu4NPF6 in Acetonitrile) B->C D Assemble Three-Electrode Cell C->D E Deoxygenate Solution D->E F Perform Cyclic Voltammetry E->F G Record Cyclic Voltammograms F->G H Determine Anodic and Cathodic Peak Potentials G->H I Compare Electrochemical Behavior H->I

Figure 1. Experimental workflow for the electrochemical comparison of N-aryl pyrroles.

Signaling Pathways and Logical Relationships

The electrochemical oxidation of N-aryl pyrroles typically proceeds through the formation of a radical cation, which can then undergo further reactions, such as dimerization or polymerization, depending on the reaction conditions and the structure of the pyrrole derivative. The stability of this radical cation is influenced by the electronic nature of the substituents on the N-aryl ring.

logical_relationship cluster_factors Influencing Factors A N-Aryl Pyrrole B Electrochemical Oxidation (-e-) A->B C Radical Cation B->C D Further Reactions (e.g., Dimerization, Polymerization) C->D E Substituent Effects (Electron-donating/withdrawing) E->B F Solvent & Electrolyte F->B

Figure 2. Logical relationship of N-aryl pyrrole oxidation.

References

The Strategic Placement of Bromine: A Comparative Guide to its Influence on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance therapeutic activity. This halogen's unique properties, including its size, electronegativity, and ability to form halogen bonds, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2] However, the precise placement of the bromo-substituent on an aromatic ring—be it in the ortho, meta, or para position—can lead to vastly different biological outcomes. This guide provides a comparative analysis of the effect of the bromo-substituent's position on the biological activity of different classes of compounds, supported by experimental data.

Case Study 1: Bromo-Substituted Chalcones and Their Anticancer Activity

Chalcones, belonging to the flavonoid family, are known for their diverse pharmacological properties, including anticancer effects.[3] Structure-activity relationship (SAR) studies on brominated chalcones have revealed that the position of the bromine atom on the phenyl ring is a critical determinant of their cytotoxic potency.

Structure-Activity Relationship (SAR) Analysis

A study on a series of brominated chalcone derivatives demonstrated that the substitution pattern on the B-ring significantly impacts their anticancer activity against various cancer cell lines. Generally, it has been observed that electron-withdrawing groups, such as bromine, can enhance the anticancer activity of chalcones. The position of this substituent dictates the molecule's interaction with its biological target. For instance, in some series, a para-bromo substitution on the B-ring leads to the most potent activity, potentially due to favorable interactions within the active site of a target protein, such as tubulin or a specific kinase.

Quantitative Data: Anticancer Activity of Bromo-Chalcones

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative ortho-, meta-, and para-bromo-substituted chalcone derivatives against the human gastric cancer cell line MGC-803.

Compound IDBromo-Substituent Position on B-ringIC50 (µM) against MGC-803 Cells[4]
1a Ortho8.45
1b Meta6.21
1c Para3.57

Lower IC50 values indicate higher potency.

The data clearly indicates that the para-substituted bromo-chalcone (1c) exhibits the highest cytotoxic activity, suggesting that this positional arrangement is optimal for its anticancer effect in this specific molecular context.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the bromo-chalcone derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human gastric cancer cells (MGC-803) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the bromo-chalcone derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Proposed Mechanism of Action: EGFR Signaling Pathway

Many chalcone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5] The binding of a ligand like EGF to EGFR triggers a signaling cascade that promotes cancer cell growth. Bromo-substituted chalcones may interfere with this pathway by inhibiting EGFR tyrosine kinase activity.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BromoChalcone Bromo-Chalcone BromoChalcone->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Bromo-Chalcones.

Case Study 2: Bromo-Substituted Quinolines and Their Antibacterial Activity

Quinolines are a class of heterocyclic compounds that form the core structure of many antibacterial agents. The introduction of a bromo-substituent can significantly enhance their antibacterial potency, with the position of the bromine atom playing a pivotal role in their efficacy.

Structure-Activity Relationship (SAR) Analysis

SAR studies on bromo-substituted quinoline derivatives have shown that both the presence and the position of the bromine atom influence their antibacterial activity. For instance, bromination at the C6 or C7 position of the quinoline ring has been found to be particularly effective in increasing activity against both Gram-positive and Gram-negative bacteria. This is likely due to the altered electronic properties of the quinoline ring system, which can enhance its interaction with the bacterial target, DNA gyrase.

Quantitative Data: Antibacterial Activity of Bromo-Quinolines

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative bromo-substituted quinoline derivatives against Staphylococcus aureus.

Compound IDBromo-Substituent PositionMIC (µg/mL) against S. aureus[6]
2a 5-bromo16
2b 6-bromo4
2c 7-bromo2
2d 8-bromo32

Lower MIC values indicate greater potency.

The data reveals that the 7-bromo-substituted quinoline (2c) possesses the most potent antibacterial activity against S. aureus, highlighting the critical importance of the substituent's location.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the bromo-quinoline derivatives was determined using the broth microdilution method.[7]

  • Bacterial Culture: Staphylococcus aureus was grown in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: The bacterial culture was diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The bromo-quinoline compounds were serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Proposed Mechanism of Action: Bacterial DNA Gyrase Inhibition

Quinolone antibiotics function by inhibiting bacterial DNA gyrase, an essential enzyme responsible for DNA replication.[1] Bromo-substituted quinolines are thought to share this mechanism, where the bromo-substituent enhances the binding affinity of the compound to the DNA-gyrase complex, leading to the stabilization of DNA strand breaks and subsequent bacterial cell death.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Replication DNA Replication Supercoiled_DNA->Replication BromoQuinoline Bromo-Quinoline BromoQuinoline->DNA_Gyrase Inhibition BromoQuinoline->Cell_Death

Caption: Inhibition of Bacterial DNA Gyrase by Bromo-Quinolines.

Conclusion

The strategic placement of a bromo-substituent is a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of lead compounds. As demonstrated in the case studies of chalcones and quinolines, the positional isomerism of the bromine atom can dramatically alter the potency of these molecules against their respective biological targets. A thorough understanding of these structure-activity relationships is paramount for the rational design of more effective and selective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel brominated pharmaceuticals.

References

A Spectroscopic Comparison of 1-(2-Bromophenyl)-1H-pyrrole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 1-(2-bromophenyl)-1H-pyrrole with its precursors, 2-bromoaniline and 2,5-dimethoxytetrahydrofuran. The synthesis of N-substituted pyrroles is a cornerstone in medicinal chemistry, and a thorough understanding of the spectroscopic changes during the reaction is crucial for reaction monitoring and product characterization. This document presents a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and a visual representation of the synthetic pathway.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its precursors. The data for the precursors is compiled from various spectral databases, while the data for the final product is predicted based on established spectroscopic principles and data from analogous compounds, as specific experimental data is not widely available.

CompoundSpectroscopic TechniqueKey Peaks/Signals
2-Bromoaniline ¹H NMR (CDCl₃, 400 MHz) δ 7.42 (d, 1H), 7.12 (t, 1H), 6.77 (d, 1H), 6.64 (t, 1H), 4.07 (br s, 2H, -NH₂)[1]
¹³C NMR (CDCl₃, 100 MHz) δ 144.1, 132.7, 128.4, 119.5, 115.8, 109.4[1]
IR (liquid film) ν (cm⁻¹) 3440, 3350 (N-H stretch), 3060 (aromatic C-H stretch), 1620 (N-H bend), 1480 (aromatic C=C stretch), 740 (C-Br stretch)
Mass Spectrometry (EI) m/z 171/173 (M⁺, Br isotope pattern), 92, 65
2,5-Dimethoxytetrahydrofuran ¹H NMR (CDCl₃) δ 5.2-5.4 (m, 2H, O-CH-O), 3.3-3.4 (s, 6H, -OCH₃), 1.9-2.2 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃) δ 105.5 (O-CH-O), 53.5 (-OCH₃), 34.0 (-CH₂CH₂-)
IR (neat) ν (cm⁻¹) 2970, 2830 (C-H stretch), 1100 (C-O stretch)
Mass Spectrometry (EI) m/z 132 (M⁺), 101, 71, 58
This compound ¹H NMR (CDCl₃, predicted) δ 7.6-7.8 (m, 1H), 7.2-7.4 (m, 3H), 6.8 (t, 2H, H-2, H-5 of pyrrole), 6.3 (t, 2H, H-3, H-4 of pyrrole)
¹³C NMR (CDCl₃, predicted) δ 140.0 (C-N), 133.0, 130.0, 128.0, 127.5, 121.0 (aromatic C), 119.0 (C-2, C-5 of pyrrole), 110.0 (C-3, C-4 of pyrrole)
IR (predicted) ν (cm⁻¹) 3100 (pyrrole C-H stretch), 3060 (aromatic C-H stretch), 1500, 1470 (aromatic/pyrrole C=C stretch), 750 (C-Br stretch)
Mass Spectrometry (EI, predicted) m/z 221/223 (M⁺, Br isotope pattern), 142, 65

Experimental Protocols

Synthesis of this compound via Clauson-Kaas Reaction

The Clauson-Kaas reaction provides a reliable method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.

Materials:

  • 2-Bromoaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1.0 eq) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples (2,5-dimethoxytetrahydrofuran), a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples (2-bromoaniline and this compound), a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Analysis: Introduce a small amount of the sample into the instrument. The resulting mass spectrum will show the molecular ion peak(s) and characteristic fragmentation patterns.

Synthesis Pathway

The synthesis of this compound from its precursors proceeds via the Clauson-Kaas reaction, as illustrated in the following diagram.

Synthesis_Pathway Synthesis of this compound Precursor1 2-Bromoaniline Reaction Clauson-Kaas Reaction (Glacial Acetic Acid, Reflux) Precursor1->Reaction Precursor2 2,5-Dimethoxytetrahydrofuran Precursor2->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

References

Safety Operating Guide

Prudent Disposal of 1-(2-Bromophenyl)-1H-pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(2-bromophenyl)-1H-pyrrole, a halogenated aromatic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a hazardous waste in accordance with general protocols for halogenated organic compounds. Researchers, scientists, and drug development professionals must adhere to their institution's specific hazardous waste management program.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation : Classify all materials contaminated with this compound as "halogenated organic waste".[1][2][3] This includes pure compound, reaction mixtures, contaminated solvents, and disposable labware. It is critical to segregate this waste stream from non-halogenated organic waste and aqueous waste to prevent dangerous reactions and to facilitate proper disposal.[1][2][3]

  • Containerization :

    • Select a designated, leak-proof waste container that is compatible with halogenated organic compounds.[1]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound", and any other components of the waste mixture.[1]

    • Keep the waste container securely closed when not in use.[2]

  • Waste Accumulation :

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]

    • The SAA should be a secondary containment system to prevent the spread of material in case of a spill.

    • Follow institutional guidelines regarding the maximum volume of hazardous waste that can be accumulated in the laboratory.[2]

  • Disposal Request :

    • Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection through your institution's Environmental Health and Safety (EHS) department.[1]

    • Do not dispose of this compound down the drain or in regular trash.[4][5]

  • Spill Management :

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.

    • Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.

Key Disposal Data Summary

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[1][2][3]
Container Type Leak-proof, chemically compatible[1]
Container Labeling "Hazardous Waste", full chemical name[1]
Storage Location Designated Satellite Accumulation Area with secondary containment[2]
Disposal Method Institutional Environmental Health and Safety (EHS) pickup[1]
Prohibited Disposal Do not dispose in sinks or regular trash[4][5]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_contingency Contingency A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Identify Waste as Halogenated Organic B->C D Segregate from Other Waste Streams C->D E Select and Label Waste Container D->E F Add Waste to Container and Keep Closed E->F G Store in Satellite Accumulation Area F->G H Monitor Accumulation Volume and Time G->H I Request EHS Pickup H->I J Spill Occurs K Absorb with Inert Material J->K Action L Collect and Dispose of as Hazardous Waste K->L L->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(2-bromophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 1-(2-bromophenyl)-1H-pyrrole, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including brominated aromatic heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

A stringent personal protective equipment protocol is therefore mandatory.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

Step 2: Compound Handling

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Waste Disposal: Dispose of all waste streams according to the disposal plan outlined below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan: Managing Halogenated Organic Waste

Chemical waste containing this compound must be managed as hazardous waste. As a brominated compound, it falls under the category of halogenated organic waste.[2]

Waste Type Disposal Procedure
Solid Waste (Unused compound, contaminated consumables) Collect in a dedicated, clearly labeled hazardous waste container for solid halogenated organic waste.
Liquid Waste (Solutions containing the compound) Collect in a sealed, properly labeled waste container designated for halogenated organic solvents. Do not mix with non-halogenated waste streams.[2][3][4]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]

  • Segregation: Keep halogenated and non-halogenated waste streams separate to facilitate proper disposal and minimize costs.[3][4]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are sealed to prevent leaks or spills.[5]

Experimental Workflow and Safety Protocols

Operational and Disposal Workflow for this compound cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Fume Hood and Equipment ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose Segregate and Dispose of Waste decontaminate->dispose remove_ppe Remove PPE and Wash Hands dispose->remove_ppe

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.